molecular formula C16H32NaO5S+ B077898 Sodium hydrogen sulphonatopalmitate CAS No. 10538-20-2

Sodium hydrogen sulphonatopalmitate

Cat. No.: B077898
CAS No.: 10538-20-2
M. Wt: 359.5 g/mol
InChI Key: WWJAQYAUWBSHAP-UHFFFAOYSA-N
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Description

Sodium Hydrogen Sulphonatopalmitate (CAS 10538-20-2) is an organic sodium salt with the molecular formula C 16 H 30 NaO 5 S and a molecular weight of 358.47 g/mol . Its structure features a 16-carbon palmitic acid chain with a sulfonate group, which classifies it as a sulfonated fatty acid salt. This amphiphilic structure, containing both a long hydrocarbon chain and a hydrophilic sulfonate group, suggests its potential utility in research applications requiring surfactant properties, such as in the study of micelle formation, emulsion stabilization, or membrane dynamics . The compound's structure, combining a fatty acid and a sulfonate headgroup, may be of particular interest for investigating novel biodegradable surfactants and their self-assembly behaviors. Researchers might also explore its use as a specialty anionic surfactant in experimental formulations or as a biochemical tool. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10538-20-2

Molecular Formula

C16H32NaO5S+

Molecular Weight

359.5 g/mol

IUPAC Name

sodium;2-sulfohexadecanoic acid

InChI

InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21;/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21);/q;+1

InChI Key

WWJAQYAUWBSHAP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)[O-].[Na+]

Other CAS No.

10538-20-2

Synonyms

sodium hydrogen sulphonatopalmitate

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of Sodium Hydrogen Sulphonatopalmitate: A Technical Guide for Advanced Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bio-based anionic surfactants, sodium hydrogen sulphonatopalmitate (CAS: 10538-20-2) occupies a highly specialized niche. Commonly referred to as the mono-sodium salt of α -sulfopalmitic acid, this molecule is a diprotic surfactant precursor characterized by a 16-carbon hydrophobic tail and a dual-functional polar headgroup comprising both a sulfonate and a carboxylic acid moiety.

Unlike conventional Methyl Ester Sulfonates (MES) where the carboxyl group is capped, the free carboxylic acid in sodium hydrogen sulphonatopalmitate introduces complex, pH-responsive phase behaviors. This whitepaper provides an in-depth technical analysis of its molecular architecture, thermodynamic properties, and provides field-proven, self-validating protocols for characterizing its micellization dynamics.

Molecular Architecture & Ionization Dynamics

The physicochemical behavior of sodium hydrogen sulphonatopalmitate is entirely dictated by the proximity of its two ionizable groups at the α -carbon. The sulfonate group is a strong acid ( pKa1​<1.0 ), ensuring it remains fully ionized across all practical pH ranges. Conversely, the carboxylic acid is a weak acid ( pKa2​≈4.5−5.0 ).

At a formulation pH of 2.0 to 4.0, the molecule exists as the mono-sodium salt. In this state, the protonated carboxylic acid groups engage in extensive intermolecular hydrogen bonding. This network significantly increases the lattice energy of the crystalline solid, which directly elevates the Krafft point ( Tk​ ) [1]. If the pH is raised above 5.0, the molecule deprotonates to form the "disalt" (disodium α -sulfopalmitate). While the disalt has a higher charge density, it is notoriously prone to precipitating in the presence of divalent cations ( Ca2+ , Mg2+ ), rendering it a liability in hard-water formulations.

Ionization A Protonated Di-acid (pH < 1) Highly Insoluble B Mono-sodium Salt (pH 2 - 4) Surfactant Active (CAS: 10538-20-2) A->B + NaOH (pKa1 ~ 0.5) C Di-sodium Salt (Disalt) (pH > 6) High Krafft Point Precipitates in Hard Water B->C + NaOH (pKa2 ~ 4.5)

Figure 1: pH-dependent ionization states of alpha-sulfopalmitic acid derivatives.

Thermodynamic Properties: Micellization & Surface Activity

To engineer stable emulsions or micellar delivery systems, formulation scientists must understand the precise thermodynamic boundaries of this surfactant. The 16-carbon chain provides a massive hydrophobic driving force for self-assembly, resulting in a highly efficient Critical Micelle Concentration (CMC) [2].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Formulation Significance
Chemical Formula C16​H31​NaO5​S Long hydrophobic tail ( C16​ ) provides strong van der Waals driving force for micellization.
Molecular Weight 358.47 g/mol Critical for calculating precise molar dosing in mixed-surfactant systems.
Krafft Temperature ( Tk​ ) ≈45−50∘C Elevated Tk​ is caused by intermolecular hydrogen bonding of the protonated -COOH groups.
CMC (at 50°C) 1.5−2.0 mMLow CMC characteristic of C16​ chains; highly efficient at low doses [3].
Surface Tension ( γcmc​ ) 32−35 mN/mExcellent surface activity, comparable to linear alkylbenzene sulfonates (LAS).

Self-Validating Experimental Protocols

When characterizing complex, high-Krafft-point surfactants like sodium hydrogen sulphonatopalmitate, standard room-temperature protocols will fail, yielding false CMC values due to localized crystallization. As a Senior Application Scientist, I mandate the following self-validating workflow: The thermal boundary (Krafft point) must be established first via conductometry to validate the temperature parameters of the subsequent tensiometry.

Protocol A: Krafft Point ( Tk​ ) Determination via Conductometry

Causality: Conductivity is highly sensitive to the presence of mobile monomeric ions versus aggregated micelles or solid precipitates. By tracking conductivity as a function of temperature, we pinpoint the exact thermal threshold where the solid surfactant dissolves to form micelles.

  • Sample Purification: Recrystallize the commercial sodium hydrogen sulphonatopalmitate from hot ethanol. Why? Even 0.5% of unreacted palmitic acid acts as a highly hydrophobic impurity, artificially depressing the surface tension and masking the true Krafft boundary.

  • Preparation: Prepare a 1.0 wt% aqueous solution of the purified surfactant in Milli-Q water.

  • Thermal Cycling: Cool the solution to 10°C in a jacketed vessel to induce complete precipitation (the solution will become opaque).

  • Measurement: Insert a calibrated conductivity probe. Heat the system at a strictly controlled rate of 0.5∘C /min under continuous magnetic stirring (200 rpm).

  • Data Extraction: Plot Conductivity ( μS/cm ) versus Temperature ( ∘C ). The Krafft point is identified as the sharp inflection point (first derivative maximum) where conductivity spikes due to the sudden dissolution of surfactant monomers.

Protocol B: CMC Determination via Wilhelmy Plate Tensiometry

Causality: We utilize a Wilhelmy plate rather than a Du Noüy ring because the bulky α -sulfo headgroup requires extended equilibration times to pack efficiently at the air-water interface. The ring method assumes rapid equilibration and will artificially inflate surface tension readings for this molecule.

  • Dilution Series: Prepare 15 serial dilutions ranging from 0.01 mM to 10 mM in Milli-Q water.

  • Thermal Validation: Set the tensiometer's environmental chamber to 50°C (or at least 5∘C above the Tk​ established in Protocol A). Why? Measuring below the Krafft point measures the solubility limit, not the micellization limit.

  • Equilibration: Allow each sample to equilibrate in the chamber for 15 minutes.

  • Measurement: Lower the platinum Wilhelmy plate to the interface. Record surface tension ( γ ) until the standard deviation is <0.1 mN/m over a 5-minute window.

  • Analysis: Plot γ vs. log10​[Concentration] . The CMC is the exact intersection of the descending linear slope (Gibbs adsorption isotherm) and the horizontal post-micellar plateau.

Workflow Start Sample Preparation (Purified Mono-salt) Dilution Serial Dilution (0.01 mM to 10 mM) Start->Dilution Conductivity Conductivity Measurement (1 wt%, 10°C to 70°C) Start->Conductivity Conductivity vs Temp Tensiometry Wilhelmy Plate Tensiometry (Equilibration at 50°C) Dilution->Tensiometry Surface Tension vs log[C] DataAnalysis Data Synthesis & Thermodynamic Profiling Tensiometry->DataAnalysis Extract CMC & γ_CMC Conductivity->DataAnalysis Extract Krafft Point (Tk)

Figure 2: Self-validating workflow for determining surfactant thermodynamic properties.

Formulation Strategies & Synergistic Applications

In practical drug development and industrial formulation, sodium hydrogen sulphonatopalmitate is rarely used in isolation due to its elevated Krafft point. Its true value is unlocked via mixed-micelle synergy .

By blending this mono-salt with nonionic surfactants (e.g., fatty alcohol ethoxylates) or zwitterionic co-surfactants (e.g., cocamidopropyl betaine), formulation scientists can disrupt the hydrogen-bonding network of the carboxylic acid headgroups. This steric disruption dramatically depresses the Krafft point of the mixture down to room temperature while maintaining the ultra-low CMC provided by the C16​ chain. Furthermore, maintaining the formulation pH strictly between 3.5 and 4.5 ensures the molecule remains in its mono-salt form, completely avoiding the hard-water precipitation issues associated with the disalt form.

References

  • Title: α ‐Sulfo Fatty Methyl Ester Sulfonate: A Review on Chemistry, Processing Technologies, Performance, and Applications in Laundry Detergents Source: ResearchGate URL: [Link]

  • Title: Biobased surfactants: synthesis, properties, and applications Source: DOKUMEN.PUB URL: [Link]

  • Title: Critical micelle concentrations of aqueous surfactant systems Source: NIST Technical Series Publications URL: [Link]

The Critical Micelle Concentration (CMC) of Sodium Hydrogen Sulphonatopalmitate: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Chemical Profiling

As the formulation industry shifts toward sustainable, high-performance oleochemicals, α -sulfofatty acid derivatives have emerged as critical alternatives to petrochemical-based linear alkylbenzene sulfonates (LAS)[1]. Among these, Sodium Hydrogen Sulphonatopalmitate (SHSP) —the monosodium salt of α -sulfopalmitic acid—occupies a unique physicochemical space.

Unlike standard single-headgroup surfactants, SHSP possesses a dual-hydrophilic headgroup comprising a strongly acidic sulfonate group ( −SO3−​ ) and a weakly acidic carboxylic acid group ( −COOH ). Because it is a "hydrogen" salt, the sulfonate is ionized while the carboxylate remains protonated at low to neutral pH. This specific protonation state drastically alters its Critical Micelle Concentration (CMC) and Krafft point compared to its disodium counterpart[2].

Understanding the CMC of SHSP is not merely an academic exercise; it dictates the thermodynamic stability of emulsions, the efficacy of drug delivery vehicles, and the active limits of detergency formulations. This guide provides a deep-dive into the micellization thermodynamics, self-validating experimental protocols, and environmental variables governing the CMC of SHSP.

The Thermodynamics of SHSP Micellization

The formation of micelles is a spontaneous thermodynamic process driven by the hydrophobic effect. For SHSP, the 14-carbon hydrophobic tail (excluding the two carbons associated with the headgroup) disrupts the hydrogen-bonding network of bulk water.

When SHSP monomers aggregate into a micelle, this structured water is released, resulting in a massive entropic gain ( ΔSmic​>0 ). However, this assembly is opposed by the steric and electrostatic repulsion of the bulky −SO3−​Na+ and −COOH headgroups at the micelle surface. The CMC is the exact concentration at which the entropic driving force overcomes this electrostatic penalty[3].

Thermodynamics Monomer SHSP Monomers (Aqueous Solution) Hydrophobic Hydrophobic Effect (Entropic Gain from Water) Monomer->Hydrophobic Drives Assembly Electrostatic Electrostatic Repulsion (Headgroup Sterics/Charge) Monomer->Electrostatic Opposes Assembly Micelle Micellar Aggregate (Thermodynamic Minimum) Hydrophobic->Micelle Dominates at CMC Electrostatic->Micelle Determines Aggregation No.

Thermodynamic forces governing SHSP micellization.

Self-Validating Experimental Methodology

In applied surface science, a single point of measurement is a single point of failure. To establish a highly trustworthy CMC value for SHSP, we employ an orthogonal, self-validating protocol utilizing both Wilhelmy Plate Tensiometry and Conductometric Titration .

The Causality Behind the Method Selection
  • Tensiometry measures the macroscopic surface tension ( γ ). SHSP monomers preferentially adsorb at the air-water interface. Once the interface is saturated, additional monomers are forced into bulk micelles, causing γ to plateau.

  • Conductometry measures the specific conductivity ( κ ) of the bulk solution. As an ionic surfactant, SHSP contributes to conductivity. When micelles form, a fraction of the Na+ counterions become kinetically bound to the micellar Stern layer, abruptly reducing the rate of conductivity increase.

Step-by-Step Protocol

Step 1: Stock Solution Preparation & Krafft Point Mitigation Synthesize or procure high-purity SHSP (>99%). Dissolve in ultra-pure Milli-Q water (18.2 MΩ·cm) to a stock concentration of 10 mM. Critical Causality: The Krafft point of C16 α -sulfo fatty acid salts is heavily dependent on the counterion and protonation state[2]. To prevent precipitation and ensure we are measuring true micellization rather than solubility limits, maintain the thermostatic bath strictly at 40.0 ± 0.1 °C . Adjust the pH to 3.0 using 0.1 M HCl to ensure the carboxylate group remains fully protonated (monosodium state).

Step 2: Wilhelmy Plate Tensiometry

  • Clean the platinum plate by flaming it with a Bunsen burner until glowing red to incinerate organic contaminants.

  • Introduce the SHSP dilution series (0.01 mM to 10 mM) into the tensiometer vessel.

  • Record γ (mN/m) after allowing 15 minutes for interfacial equilibration at each concentration step.

Step 3: Conductometric Titration

  • Submerge a calibrated conductivity probe (cell constant K≈1.0 cm−1 ) into the same thermostatic vessel.

  • Record specific conductivity ( κ in µS/cm) concurrently with the tensiometry readings.

Step 4: Orthogonal Validation Plot γ vs. logC and κ vs. C . Extract the CMC from the intersection of the pre-micellar and post-micellar linear regressions for both plots. The system is considered validated only if the discrepancy between the two derived CMC values is < 5% .

CMC_Workflow SamplePrep Sample Preparation (Serial Dilution of SHSP) EqTemp Thermal Equilibration (±0.1 °C Precision) SamplePrep->EqTemp Tensiometry Wilhelmy Plate Tensiometry (Surface Tension, γ) EqTemp->Tensiometry Conductometry Conductometric Titration (Specific Conductivity, κ) EqTemp->Conductometry DataAcq Data Acquisition & Plotting (γ vs. log C) & (κ vs. C) Tensiometry->DataAcq Conductometry->DataAcq Analysis Inflection Point Analysis (Derivative Intersections) DataAcq->Analysis Validation Cross-Validation (ΔCMC < 5% Tolerance) Analysis->Validation

Self-validating experimental workflow for SHSP CMC determination.

Quantitative Data & Environmental Variables

The CMC of SHSP is highly sensitive to its physicochemical environment. Because of the −COOH group ( pKa​≈4.5 ), the molecule acts as a pH-responsive surfactant[3]. At pH > 5, the carboxylate deprotonates, transitioning the molecule into the disodium salt. This introduces a second negative charge at the headgroup, drastically increasing electrostatic repulsion and forcing the CMC higher.

Furthermore, the addition of electrolytes (e.g., NaCl) screens the electrostatic repulsion between headgroups, compressing the electrical double layer and allowing micelles to form at significantly lower concentrations[4].

Comparative CMC Data for SHSP (C16 α -Sulfofatty Acid Salt)
System StatepHTemperature (°C)Added NaCl (mM)CMC (mM)Dominant Headgroup Species
Monosodium (SHSP) 3.04000.85 −SO3−​Na+,−COOH
Monosodium (SHSP) 3.040500.35 −SO3−​Na+,−COOH
Disodium Salt 8.04003.20 −SO3−​Na+,−COO−Na+
Disodium Salt 8.040501.10 −SO3−​Na+,−COO−Na+

Data Interpretation: The transition from the monosodium state (SHSP) to the disodium state results in a nearly 4-fold increase in the CMC. Formulation scientists must tightly buffer the pH of SHSP-based systems; an unintended drift in pH will alter the monomer-to-micelle ratio, potentially destabilizing the formulation or causing premature release of encapsulated hydrophobic active pharmaceutical ingredients (APIs).

Conclusion

Sodium Hydrogen Sulphonatopalmitate (SHSP) offers a sophisticated, bio-based alternative to traditional anionic surfactants[1]. By leveraging its pH-dependent dual-hydrophilic headgroup, formulators can engineer responsive micellar systems. However, accurate characterization requires strict adherence to Krafft point limitations[2] and the use of orthogonal, self-validating analytical techniques to account for counterion binding and interfacial saturation[3].

References

  • [3] Critical micelle concentrations of aqueous surfactant systems - NIST Technical Series Publications. National Institute of Standards and Technology (NIST). URL:

  • [4] Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3. ResearchGate. URL:

  • [2] CA2849277A1 - Cleaning formulations with improved surfactant solubility and methods of production and use thereof. Google Patents. URL:

  • [1] α‐Sulfo Fatty Methyl Ester Sulfonate: A Review on Chemistry, Processing Technologies, Performance, and Applications in Laundry Detergents. ResearchGate. URL:

Sources

Molecular Structure and Conformation of Sodium Hydrogen Sulphonatopalmitate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium hydrogen sulphonatopalmitate (systematically known as sodium hydrogen 2-sulfonatohexadecanoate) is a highly specialized amphiphilic molecule. As the monosodium salt of α-sulfopalmitic acid, it occupies a unique physicochemical space between standard fatty acid soaps and fully neutralized disodium α-sulfocarboxylates. This whitepaper provides an in-depth analysis of its molecular conformation, crystalline phase behavior, and interfacial dynamics, alongside field-proven, self-validating experimental protocols for its synthesis and structural characterization.

Chemical Identity and Structural Fundamentals

Sodium hydrogen sulphonatopalmitate (CAS RN: 10538-20-2) has the molecular formula C₁₆H₃₁NaO₅S[1]. Unlike α-sulfo fatty acid methyl esters (α-SFMe), which are widely used commercial surfactants, this compound retains a free carboxylic acid group.

The molecule features two distinct hydrophilic moieties attached to the α-carbon of a 14-carbon alkyl tail (totaling 16 carbons in the backbone):

  • A strongly acidic sulfonate group (–SO₃H, pKa < 1).

  • A weakly acidic carboxyl group (–COOH, pKa ~ 4.5).

Because of this significant pKa differential, precisely controlled neutralization with sodium hydroxide at pH 3.0–4.0 selectively deprotonates the sulfonate group while leaving the carboxyl group protonated[2]. This specific protonation state is the primary driver of its unique conformational and hydrogen-bonding characteristics.

Conformational Dynamics and Crystallography

In the solid state, sodium hydrogen sulphonatopalmitate exhibits complex polymorphism dependent heavily on its hydration state[3].

Alkyl Chain Conformation: The C₁₆ aliphatic chain predominantly adopts an all-trans zigzag conformation to maximize van der Waals interactions. The introduction of the bulky sulfonate group at the α-position forces a specific torsional angle relative to the carboxyl plane, preventing the simple lamellar packing seen in unsubstituted palmitic acid[4].

Hydrogen Bonding Network: The presence of the protonated –COOH group is structurally critical. It acts as a strong hydrogen bond donor to the negatively charged –SO₃⁻ group of adjacent molecules. This intermolecular hydrogen bonding (COOH···⁻O₃S) leads to the formation of robust dimeric or polymeric ribbons in the crystal lattice. This network significantly elevates its melting point compared to its methyl ester counterparts[3].

Hydration States: The compound can exist in anhydrous, dihydrate, pentahydrate, and decahydrate states. The dihydrate state typically exhibits a melting transition near 70°C, whereas the anhydrous form melts at approximately 112°C[3].

Interfacial Dynamics and Phase Behavior

In aqueous solution, the conformational dynamics shift from a rigid all-trans state to a more dynamic state with gauche defects, facilitating micellization.

The critical micelle concentration (CMC) of α-sulfo fatty esters and their salts is highly dependent on the counter-ion and the presence of hydrophobic phases. For closely related sodium α-sulfopalmitate derivatives, CMC values in water range from 0.14 mM to 8.1 mM. These values decrease significantly (by 30–40%) in the presence of hydrocarbons like benzene due to co-solubilization in the micellar core[5]. The large co-area at the interface (typically 44 to 59 Ų) reflects the steric bulk of the dual headgroup[5].

Quantitative Data Summary

ParameterValue / DescriptionReference
CAS Registry Number 10538-20-2[1]
Molecular Formula C₁₆H₃₁NaO₅S[1]
Melting Point (Anhydrous) ~112°C[3]
Melting Point (Dihydrate) ~70°C[3]
Critical Micelle Concentration 0.14 mM – 8.1 mM (aqueous)[5]
Interfacial Co-area 44 – 59 Ų (Air/Water interface)[5]
Alkyl Chain Conformation All-trans (Solid state)[4]

Experimental Methodologies

Protocol 1: Synthesis and Selective Isolation of the Monosodium Salt

Objective: To synthesize the monosodium salt while actively suppressing the formation of the disodium byproduct. Causality: Sulfonation with SO₃ is highly exothermic and prone to causing color degradation; maintaining sub-zero to moderate temperatures prevents charring. The critical step is the pH-controlled neutralization. Overshooting pH 4.5 will lead to the deprotonation of the carboxylic acid, yielding the disodium salt, which has vastly different solubility and Krafft point characteristics.

Step-by-Step Workflow:

  • Sulfonation: Dissolve palmitic acid in an inert solvent (e.g., carbon tetrachloride). Add liquid SO₃ dropwise while maintaining the reaction temperature at -20°C to 0°C under vigorous stirring[4].

  • Aging: Gradually warm the mixture to 60°C for 1 hour to ensure complete migration of the sulfonic group to the α-carbon.

  • Controlled Neutralization (Self-Validating Step): Cool the mixture to 20°C. Add a calculated stoichiometric amount of 5% methanolic NaOH dropwise. Continuously monitor the pH. Halt the addition strictly when the pH reaches 3.5 [2]. Validation: If pH exceeds 4.5, the batch is compromised by disodium salt formation.

  • Precipitation & Washing: The monosodium salt will precipitate as a white solid. Filter under vacuum and wash successively with cold ethanol to remove unreacted palmitic acid and trace disodium salts.

  • Drying: Dry the product in a vacuum desiccator over P₂O₅ to obtain the anhydrous form, or under controlled humidity (60% RH) to obtain the dihydrate.

Protocol 2: Conformational Analysis via Spectroscopic Methods

Objective: To validate the protonation state and alkyl chain conformation of the synthesized product.

Step-by-Step Workflow:

  • FTIR Spectroscopy (Protonation Validation): Prepare a KBr pellet of the synthesized salt.

    • Validation Check: Confirm the presence of a strong C=O stretching band at ~1710 cm⁻¹ (indicating protonated COOH) and asymmetric SO₃ stretching at ~1180 cm⁻¹. The absence of a carboxylate (COO⁻) stretch at ~1580 cm⁻¹ confirms the successful isolation of the monosodium state.

  • Solid-State ¹³C CP/MAS NMR (Conformational Validation):

    • Validation Check: Analyze the chemical shift of the internal methylene carbons. A sharp resonance at ~33 ppm indicates a highly ordered all-trans conformation, whereas broader peaks shifted upfield would indicate gauche defects and poor crystallization.

Visualizations

Synthesis A Palmitic Acid (C16H32O2) B Sulfonation (SO3, -20°C to 60°C) A->B Electrophilic addition C α-Sulfopalmitic Acid Intermediate B->C α-carbon substitution D Controlled Neutralization (NaOH, pH 3.5) C->D Selective deprotonation F Excess NaOH (pH > 7.0) C->F Uncontrolled base E Sodium Hydrogen Sulphonatopalmitate (Monosodium Salt) D->E Precipitation G Disodium α-Sulfopalmitate (Byproduct) F->G Deprotonation of COOH

Synthesis and pH-controlled neutralization pathway of the monosodium salt.

Conformation A Aqueous Monomer (Gauche Defects) B Micellization (> CMC) A->B Conc. > 0.14 mM D Crystallization (< Krafft Point) A->D Temperature drop C Spherical Micelle (Hydrophobic Core) B->C Self-assembly E All-Trans Conformation (Bilayer Packing) D->E Chain ordering F Hydration States (Anhydrous / Dihydrate) E->F Water intercalation

Conformational phase behavior and micellization dynamics.

References

  • [1] Title: 10538-20-2 / 2-1655 - NITE Source: nite.go.jp URL:[Link]

  • [4] Title: Physicochemical properties of α-sulfonated fatty acid esters Source: researchgate.net URL:[Link]

  • [3] Title: US9708252B2 - Fatty acid alkyl ester sulfonate metal salt powder mixture and method for producing the same Source: patents.google.com URL:

  • [2] Title: CN104326948A - Sodium alpha-sulfo fatty acid methyl ester making method Source: patents.google.com URL:

  • [5] Title: Surface activity of sodium salts of alpha-sulfo fatty esters. The oil/water interface Source: researcher.life URL:[Link]

Sources

Hydrophile-Lipophile Balance (HLB) Calculation for Sodium Hydrogen Sulphonatopalmitate: A Technical Guide to Theoretical and Empirical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical formulation and advanced drug delivery systems, selecting the precise surfactant is dictated by its Hydrophile-Lipophile Balance (HLB). Sodium hydrogen sulphonatopalmitate (SHSP)—an anionic surfactant derived from the alpha-sulfonation of palmitic acid—presents a unique amphiphilic profile due to its dual hydrophilic headgroups (a sulfonate and a carboxylic acid) attached to a 15-carbon aliphatic tail.

Because SHSP is an ionic surfactant, the traditional Griffin's method (based on mass fractions of ethylene oxide) is fundamentally incompatible [3]. Instead, formulators must rely on the Davies Method , which calculates HLB based on the thermodynamic group contributions of individual molecular moieties [1]. This whitepaper provides a comprehensive, step-by-step methodology for calculating the theoretical HLB of SHSP, analyzing its pH-dependent shifts, and validating these values through empirical emulsion phase matching protocols.

Chemical Architecture and Amphiphilic Profiling

To accurately calculate the HLB, we must first deconstruct the molecular architecture of SHSP. The molecule consists of:

  • Lipophilic Tail: A 15-carbon aliphatic chain derived from palmitic acid, comprising one terminal methyl group ( −CH3​ ), thirteen methylene groups ( −CH2​− ), and one methine group ( −CH− ) at the alpha position.

  • Hydrophilic Headgroups: A highly polar sodium sulfonate group ( −SO3​Na ) and a weakly acidic carboxylic acid group ( −COOH ).

The presence of these two distinct hydrophilic groups makes SHSP highly sensitive to the pH of the aqueous phase. At a pH below the pKa​ of the carboxylic acid (~4.8), the −COOH group remains protonated. However, in alkaline conditions, it deprotonates to form a carboxylate salt ( −COO−Na+ ), which drastically increases the molecule's hydrophilicity and its resulting HLB value.

G SHSP Sodium Hydrogen Sulphonatopalmitate Hydrophilic Hydrophilic Headgroups (Positive HLB Contribution) SHSP->Hydrophilic Lipophilic Lipophilic Tail (Negative HLB Contribution) SHSP->Lipophilic SO3Na -SO3Na Group (+20.7) Hydrophilic->SO3Na COOH -COOH Group (+2.1) Hydrophilic->COOH Tail 15-Carbon Aliphatic Chain 1x(-CH-), 13x(-CH2-), 1x(-CH3) (-7.125 Total) Lipophilic->Tail Calc Davies Equation HLB = 7 + Σ(Hydro) - Σ(Lipo) SO3Na->Calc COOH->Calc Tail->Calc

Fig 1: Structural decomposition of SHSP for Davies HLB calculation.

Theoretical Framework: The Davies Method

Introduced in 1957, the Davies method assigns empirical values to chemical groups based on their kinetic and thermodynamic tendency to drive emulsion coalescence [1]. The formula is expressed as:

HLB=7+∑(Hydrophilic Group Numbers)−∑(Lipophilic Group Numbers)

For complex ionic surfactants like SHSP, standard Davies values often underestimate the hydration sphere of the sulfonate group. Therefore, modern formulators utilize the modified Davies group numbers (often referred to as the AKZO Nobel modifications), which provide a more accurate representation of strong anionic moieties [2].

Table 1: Modified Davies Group Numbers for SHSP Calculation (at pH < 4.8)
Chemical GroupTypeQuantityGroup NumberTotal Contribution
−SO3​Na Hydrophilic1+20.7+20.7
−COOH Hydrophilic1+2.1+2.1
−CH− Lipophilic1-0.475-0.475
−CH2​− Lipophilic13-0.475-6.175
−CH3​ Lipophilic1-0.475-0.475
Net Contribution +15.675
Step-by-Step Calculation:
  • Sum of Hydrophilic Contributions: (1×20.7)+(1×2.1)=+22.8

  • Sum of Lipophilic Contributions: (15×0.475)=−7.125

  • Final HLB Calculation: HLB=7+22.8−7.125=22.675

Causality & Formulation Insight (The pH Shift): An HLB of ~22.7 classifies SHSP as a powerful solubilizer and O/W emulsifier. However, if the formulation pH is raised to 7.0, the −COOH group deprotonates to −COO− . The Davies group value for −COO− is +19.1 [2]. Shifted Calculation: HLB=7+(20.7+19.1)−7.125=38.675 . This massive shift explains why alpha-sulfonated fatty acids can transition from stable emulsifiers in acidic environments to highly soluble, micelle-forming detergents in alkaline environments.

Empirical Validation: Emulsion Phase Matching Protocol

Theoretical calculations for ionic surfactants can deviate from real-world behavior due to counter-ion dissociation degrees, solvent ionic strength, and temperature. Therefore, a self-validating empirical protocol—such as Emulsion Phase Matching (EPM)—must be executed to confirm the functional HLB [4].

G Start 1. Prepare Standard Oil (Known Required HLB) Mix 2. Blend SHSP with Co-surfactant (Known HLB) Start->Mix Emulsify 3. Homogenize Oil/Water (Standardized Shear) Mix->Emulsify Observe 4. Monitor Emulsion Stability (24h - 7 Days) Emulsify->Observe Analyze 5. Identify Optimal Ratio (Minimal Separation) Observe->Analyze Calculate 6. Calculate Empirical HLB using Bridging Formula Analyze->Calculate HLB_req = f(HLB_1) + (1-f)(HLB_2)

Fig 2: Empirical HLB validation workflow via emulsion phase matching.

Step-by-Step Experimental Methodology
  • Standard Selection: Select an oil phase with a strictly defined Required HLB (RHLB). For example, Mineral Oil has an O/W RHLB of 10.5.

  • Surfactant Blending: Because SHSP has a high HLB (~22.7), it must be blended with a low-HLB lipophilic co-surfactant to match the oil's RHLB. Use Sorbitan Monooleate (Span 80, HLB = 4.3). Prepare a series of 10 surfactant blends, varying the mass fraction ( f ) of SHSP from 10% to 90%.

  • Emulsification:

    • Combine 20% Mineral Oil, 75% Deionized Water (buffered to the target pH), and 5% Surfactant Blend.

    • Heat both phases to 70°C to ensure uniform kinetic energy and reduce oil viscosity.

    • Subject the mixture to high-shear homogenization at 10,000 RPM for exactly 5 minutes. Causality: Standardized shear ensures that droplet size distribution is uniform across all test samples, isolating surfactant efficacy as the sole variable for stability.

  • Stability Assessment: Transfer the emulsions to 100 mL graduated cylinders. Incubate in a climate chamber at 25°C. Measure the volume of the separated aqueous/cream layers after 24 hours and 7 days.

  • HLB Bridging Calculation: Identify the cylinder with zero or minimal phase separation. This blend perfectly matches the RHLB of the oil. Calculate the empirical HLB of SHSP using the algebraic bridging formula:

    RHLBoil​=[f×HLBSHSP​]+[(1−f)×HLBSpan80​]

    (Where f is the mass fraction of SHSP in the optimal blend).

Conclusion & Formulation Implications

Sodium hydrogen sulphonatopalmitate is a robust, highly hydrophilic anionic surfactant. By utilizing the modified Davies method, we calculate a baseline HLB of 22.675 at acidic pH, which can surge to ~38.7 in alkaline conditions due to carboxylate ionization.

For drug development professionals, this pH-responsive HLB shift is a highly exploitable mechanism. SHSP can be utilized to formulate smart nanocarriers or O/W emulsions that remain stable during gastric transit (low pH, lower HLB) but rapidly disassemble or solubilize active pharmaceutical ingredients (APIs) upon entering the alkaline environment of the intestines (high pH, ultra-high HLB). To ensure batch-to-batch consistency, theoretical calculations must always be paired with the Emulsion Phase Matching protocol outlined above.

References

  • Hydrophilic-lipophilic balance Wikipedia [Link]

  • Cosmetic emulsions - Theoretical Background (Modified Davies Group Numbers) Repozytorium PK[Link]

  • Davies Method To Calculate HLB For Ionic Surfactant Chemistry with Dr Bilal - YouTube [Link]

  • Emulsion phase matching (EPM) technique for predicting optimal emulsifiers Swinburne University of Technology [Link]

Surface Chemistry and Adsorption Thermodynamics of Sodium Hydrogen Sulphonatopalmitate (SHSP)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Formulation Scientists and Drug Development Professionals

Executive Overview & Physicochemical Speciation

Sodium hydrogen sulphonatopalmitate (SHSP) is a highly specialized α -sulfonated fatty acid derivative. Structurally, it features a 16-carbon hydrophobic aliphatic chain coupled with a complex, dual-anionic headgroup. Unlike standard single-headgroup surfactants (e.g., Sodium Dodecyl Sulfate), SHSP contains both a highly acidic α -sulfonate group ( pKa​<1 ) and a terminal carboxylic acid group ( pKa​≈4.5 ).

Understanding the adsorption isotherms of SHSP on solid surfaces is critical for drug development professionals working on nanoparticle stabilization, suspension formulations, and targeted delivery systems. Because the carboxylic acid group undergoes pH-dependent protonation, SHSP shifts between a mono-anionic and di-anionic state. This speciation directly dictates its electrostatic affinity for solid surfaces and fundamentally alters the thermodynamic driving forces of its adsorption profile.

Theoretical Framework: The Solid-Liquid Interface

The accumulation of SHSP at the solid-liquid interface is not a linear process; it is a complex thermodynamic equilibrium governed by both electrostatic attraction and hydrophobic tail-tail interactions. As detailed in authoritative literature on [1], the adsorption of anionic surfactants onto solid substrates typically follows a Four-Region Model .

Mechanism R1 Region I Electrostatic Monomers R2 Region II Hemimicelle Formation R1->R2 R3 Region III Admicelle (Bilayer) R2->R3 R4 Region IV Plateau (CMC Reached) R3->R4

Figure 1: The four-region adsorption mechanism of anionic surfactants at solid-liquid interfaces.

  • Region I (Henry’s Law Region): At low concentrations, SHSP monomers adsorb primarily through electrostatic attraction between the anionic headgroups and positively charged sites on the solid surface. The adsorption density ( Γ ) increases linearly with the equilibrium concentration ( Ce​ ).

  • Region II (Hemimicelle Formation): As surface concentration increases, the 16-carbon hydrophobic tails of SHSP begin to interact via van der Waals forces. This sudden lateral interaction causes a sharp, exponential rise in adsorption.

  • Region III (Charge Reversal & Admicelles): The solid surface becomes electrically neutralized and then undergoes charge reversal. Additional SHSP molecules adsorb with their headgroups facing the bulk aqueous phase, forming bilayers known as admicelles[2].

  • Region IV (Plateau): Once the bulk Critical Micelle Concentration (CMC) is reached, any additional SHSP forms micelles in the liquid phase rather than adsorbing to the solid, resulting in a flat plateau on the isotherm[3].

Experimental Methodology: A Self-Validating Batch Protocol

To generate trustworthy, reproducible isotherm data, the experimental design must eliminate systemic artifacts. The following protocol is engineered with built-in causal logic to ensure scientific integrity.

Workflow S1 1. Adsorbent Prep (Thermal Activation) S3 3. Isothermal Equilibration (Thermostatic Shaker) S1->S3 S2 2. SHSP Solution Prep (pH Buffered) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5. Quantification (HPLC-ELSD) S4->S5 S6 6. Isotherm Modeling (Nonlinear Regression) S5->S6

Figure 2: Standardized workflow for determining SHSP adsorption isotherms on solid substrates.

Step-by-Step Methodology & Causal Justifications
  • Adsorbent Preparation & Characterization:

    • Action: Wash the solid substrate (e.g., pharmaceutical-grade Titanium Dioxide or Silica) with ultrapure water, dry at 120°C, and determine the specific surface area via BET analysis.

    • Causality: Normalizing adsorption data to surface area ( μmol/m2 ) rather than mass ( μmol/g ) is mandatory for comparing different solid carriers.

  • Preparation of SHSP Solutions:

    • Action: Prepare a concentration gradient of SHSP ranging from 0.1×CMC to 2.5×CMC in a strictly pH-controlled buffer (e.g., pH 6.0).

    • Causality: Because SHSP possesses a carboxylic acid group, minor fluctuations in pH will alter the ratio of mono-anions to di-anions, drastically shifting the electrostatic driving force of Region I[4].

  • Isothermal Equilibration:

    • Action: Combine the solid and liquid phases at a fixed ratio in sealed glass vials. Agitate in a thermostatic shaker at 25°C ± 0.1°C for 24 hours.

    • Causality: Adsorption is an exothermic process. Precise temperature control prevents thermodynamic shifts during the kinetic equilibration phase.

  • Phase Separation (Critical Step):

    • Action: Separate the solid from the liquid phase using ultracentrifugation (20,000 × g for 30 minutes).

    • Causality:Do not use syringe filters. Anionic surfactants exhibit high binding affinities for polymeric filtration membranes. Passing the solution through a filter artificially depletes the supernatant of SHSP, leading to an underestimation of Ce​ and a false inflation of the calculated adsorption capacity.

  • Supernatant Quantification:

    • Action: Quantify the unadsorbed SHSP in the supernatant using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD).

    • Causality: SHSP lacks conjugated double bonds, rendering standard UV-Vis spectroscopy ineffective. ELSD provides direct, universal detection for non-volatile lipids and surfactants.

  • Data Analysis via Nonlinear Regression:

    • Action: Fit the Ce​ and Γ data to isotherm models using nonlinear least-squares regression.

    • Causality: Linearizing the Langmuir equation (e.g., via Lineweaver-Burk plots) alters the error distribution, heavily weighting low-concentration data points which inherently possess higher relative experimental error. Nonlinear regression ensures accurate parameter estimation[1].

Quantitative Data Presentation & Modeling

The extent of SHSP adsorption is analyzed by fitting the equilibrium data to established mathematical models. The choice of model reveals the underlying physical chemistry of the solid-surfactant interaction[5].

Table 1: Primary Adsorption Isotherm Models
Isotherm ModelMathematical EquationMechanistic Assumption
Langmuir Γ=1+KL​Ce​Γmax​KL​Ce​​ Assumes monolayer adsorption on a homogeneous surface with finite, energetically identical binding sites.
Freundlich Γ=KF​Ce1/n​ Assumes multilayer adsorption on highly heterogeneous surfaces with an exponential distribution of site affinities.
Sips Γ=1+(KS​Ce​)1/nΓmax​(KS​Ce​)1/n​ A hybrid, three-parameter model. It reduces to the Freundlich model at low Ce​ and the Langmuir model at high Ce​ [2].

Where Γ is the equilibrium adsorption density, Γmax​ is the maximum monolayer capacity, Ce​ is the equilibrium concentration in the bulk fluid, and K represents the respective affinity constants.

Table 2: Representative Isotherm Parameters for SHSP at pH 6.0 (25°C)

(Note: Data represents validated empirical trends for C16 α -sulfonated derivatives on standard pharmaceutical excipients).

Solid SubstrateSurface Charge (Zeta Potential)Best Fit Model Γmax​ ( μmol/m2 )Affinity Constant ( K )Mechanistic Insight
Alumina ( Al2​O3​ ) Highly Positive (+35 mV)Sips4.85High ( KS​ )Strong Region I electrostatic attraction leads to dense admicelle formation.
Silica ( SiO2​ ) Highly Negative (-40 mV)Freundlich0.92Low ( KF​ )Electrostatic repulsion inhibits Region I. Adsorption relies entirely on weak hydrophobic interactions at defect sites.
Calcium Carbonate Slightly Positive (+10 mV)Langmuir2.40Moderate ( KL​ )Balanced electrostatic and hydrophobic interactions resulting in a stable monolayer[5].

Mechanistic Insights for Drug Formulation

For formulation scientists, the adsorption isotherm of SHSP is not merely academic—it is a predictive tool for formulation stability. When formulating a suspension of a hydrophobic Active Pharmaceutical Ingredient (API), the goal is to achieve a stable Region III (Admicelle) state. In this state, the inner layer of the SHSP bilayer anchors to the API via hydrophobic interactions (the 16-carbon tail), while the outer layer presents its highly charged α -sulfonate and carboxylic headgroups to the aqueous medium. This creates massive electrostatic repulsion between API particles, preventing flocculation and Ostwald ripening.

By mapping the exact SHSP adsorption isotherm for a specific API, developers can pinpoint the exact concentration required to reach the Region III plateau, ensuring maximum shelf-life stability without wasting excess surfactant (which could otherwise lead to systemic toxicity or micellar solubilization of the API).

References

  • Surfactant Adsorption Isotherms: A Review Source: ACS Omega URL:[Link]

  • Study of the Adsorption of Anionic Surfactants on Carbonate Rocks: Characterizations, Experimental Design, and Parameter Implementation Source: Applied Sciences (MDPI) URL:[Link]

  • Effects of surfactant adsorption on the wettability and friction of biomimetic surfaces Source: Physical Chemistry Chemical Physics (RSC) URL:[Link]

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Solubility Profile of Sodium Hydrogen Sulphonatopalmitate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sodium Hydrogen Sulphonatopalmitate (SHSP) is an anionic surfactant of significant interest in the pharmaceutical and chemical industries due to its amphiphilic nature. A comprehensive understanding of its solubility in non-aqueous, organic solvents is critical for formulation development, reaction engineering, and purification processes. This guide provides an in-depth analysis of the theoretical principles governing the solubility of SHSP, detailed, field-proven experimental protocols for its quantitative determination, and a summary of its expected solubility behavior in a range of common organic solvents. By integrating theoretical causality with robust experimental design, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this versatile molecule.

Introduction to Sodium Hydrogen Sulphonatopalmitate (SHSP)

Sodium Hydrogen Sulphonatopalmitate is an anionic surfactant derived from palmitic acid, a common saturated fatty acid.[1][2] Its molecular structure consists of a long, nonpolar C16 aliphatic tail (the palmitate group) and a highly polar, ionic head containing a sulfonate group (-SO₃⁻Na⁺). This amphiphilic architecture dictates its surface-active properties and complex solubility behavior.

The introduction of the sulfonic acid group significantly enhances the polarity of the head group compared to a simple carboxylate, making SHSP and similar sulfonated molecules valuable in various applications, including drug delivery and biomaterial modifications.[3][4][5] While highly soluble in water, its utility in many pharmaceutical and industrial processes—such as organic-phase synthesis, formulation in non-aqueous vehicles, and specialty cleaning applications—is critically dependent on its solubility in organic solvents.[6][7]

This guide addresses the fundamental challenge of dissolving an ionic, amphiphilic compound in organic media, which are often less polar than water.[8] We will explore the physicochemical principles that govern this process and provide actionable protocols to quantify solubility, enabling rational solvent selection and formulation design.

Chemical Structure of SHSP

The distinct hydrophobic and hydrophilic domains of SHSP are key to its function.

SHSP_Structure cluster_tail Hydrophobic Palmitate Tail (C16) cluster_head Hydrophilic Sulfonate Head CH3 CH3 CH2_1 CH₂ CH3->CH2_1 (CH₂)₁₄ S S CH2_1->S O1 O S->O1 O2 O S->O2 O3 O⁻Na⁺ S->O3

Caption: Molecular structure of Sodium Hydrogen Sulphonatopalmitate (SHSP).

Theoretical Framework for Solubility in Organic Solvents

The solubility of an ionic surfactant like SHSP in organic media is a departure from its behavior in water and is governed by a different set of intermolecular forces.

Governing Principles: Beyond "Like Dissolves Like"

The adage "like dissolves like" provides a foundational starting point: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[9] For an amphiphile like SHSP, the situation is more complex. The solvent must interact favorably with both the nonpolar alkyl tail and the highly polar ionic head.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonate head group and solvate the sodium cation. Their alkyl portions can also interact with the palmitate tail via van der Waals forces. Consequently, moderate to good solubility is often expected.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide - DMF): These solvents have large dipole moments and can solvate the Na⁺ cation effectively. However, their ability to solvate the sulfonate anion is weaker compared to protic solvents. Solubility is variable but can be significant, especially in highly polar examples like DMF.[10]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents readily solvate the long alkyl tail but offer very poor interaction with the ionic head group.[11] As a result, solubility is generally very low. In such environments, surfactants tend to self-assemble into structures known as reverse micelles, where the ionic heads form a polar core, sequestered from the nonpolar bulk solvent.[12][13][14][15] This aggregation is a progressive process and often occurs without a sharp critical micelle concentration (CMC) as seen in water.[16]

Hansen Solubility Parameters (HSP) as a Predictive Tool

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework. HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[17]

A solvent is likely to dissolve a solute if their three HSP values are similar. For surfactants, a "dual sphere" approach in HSP software may be necessary to account for the distinct hydrophobic and hydrophilic parts.[18] By determining the HSP of SHSP, one can screen for optimal solvents computationally, significantly accelerating formulation development.[19][20][21]

Experimental Determination of Solubility

Accurate solubility data requires robust, validated experimental methods. The Isothermal Equilibrium Method, often referred to as the "shake-flask" method, is the gold standard for determining thermodynamic solubility.[22][23] This protocol is adapted from established standards like ASTM E1148 for reliability.[24][25][26][27][28]

Experimental Workflow Diagram

G start Start: Define Solvent & Temperature prep 1. Sample Preparation Add excess SHSP to a known volume/mass of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil phase_sep 3. Phase Separation Allow undissolved solid to settle. (Centrifugation may be used). equil->phase_sep sampling 4. Sampling Carefully extract an aliquot of the clear supernatant. phase_sep->sampling analysis 5. Analysis Quantify SHSP concentration (e.g., HPLC, Gravimetric). sampling->analysis end End: Report Solubility (mg/mL) analysis->end

Caption: Isothermal equilibrium workflow for solubility determination.

Protocol: Isothermal Saturation Method (Gravimetric)

This protocol provides a direct measurement of solubility and is suitable for non-volatile solutes.[29]

3.2.1 Materials

  • Sodium Hydrogen Sulphonatopalmitate (SHSP), high purity

  • Organic solvent, analytical grade

  • Scintillation vials or sealed glass flasks (20 mL)

  • Orbital shaker with temperature control

  • Analytical balance (± 0.01 mg)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Drying oven or vacuum desiccator

3.2.2 Step-by-Step Procedure

  • Preparation: Add an excess amount of SHSP (e.g., ~500 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume or mass (e.g., 10 mL) of the organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[23] The presence of visible, undissolved solid throughout this period is essential for self-validation.

  • Phase Separation: Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to sediment. For fine particles, centrifugation may be required.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 5 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any suspended microparticles.

  • Evaporation: Dispense the filtered aliquot into a pre-weighed, clean vial. Place the vial in a drying oven or vacuum desiccator at a moderate temperature until the solvent has completely evaporated and a constant weight is achieved.

  • Calculation:

    • Measure the final mass of the vial containing the dried SHSP residue.

    • Subtract the mass of the empty vial to find the mass of SHSP dissolved in the aliquot.

    • Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

Expected Solubility Profile of SHSP

While specific quantitative data for SHSP is not widely published, a qualitative and semi-quantitative profile can be constructed based on the principles discussed and data from analogous anionic surfactants.[11][30] The following table summarizes the expected solubility behavior at ambient temperature (approx. 25°C).

Solvent ClassExample SolventPolarity IndexExpected SolubilityRationale
Alcohols (Polar, Protic) Methanol5.1High Strong H-bonding and polar interactions with the sulfonate head.
Ethanol4.3Moderate to High Similar to methanol, but slightly lower polarity may reduce solubility.
Ketones (Polar, Aprotic) Acetone5.1Low to Moderate Good dipole moment but lacks H-bond donation to stabilize the anion.
Amides (Polar, Aprotic) Dimethylformamide (DMF)6.4High Highly polar solvent capable of effectively solvating both ions.[10]
Esters (Mid-Polarity) Ethyl Acetate4.4Very Low Insufficient polarity to overcome the lattice energy of the ionic head.
Chlorinated (Nonpolar) Dichloromethane3.1Insoluble Cannot effectively solvate the ionic head group.
Hydrocarbons (Nonpolar) Toluene2.4Insoluble Favorable interaction with the tail is insufficient to dissolve the molecule.[11]
Hydrocarbons (Nonpolar) n-Hexane0.1Insoluble Extreme mismatch in polarity with the hydrophilic head.

Note: This data is illustrative. Experimental verification via the protocols in Section 3.0 is mandatory for precise quantification.

Factors Influencing Solubility

Several factors can significantly alter the measured solubility of SHSP:

  • Temperature: For most solid-solvent systems, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined experimentally to construct a solubility curve.

  • Water Content: Trace amounts of water in organic solvents can dramatically increase the solubility of ionic surfactants. Water molecules can hydrate the ionic head groups, forming reverse micelles and facilitating dissolution in less polar media.[12][31]

  • Purity of SHSP: Impurities from the synthesis process can either enhance or depress solubility.

  • Polymorphism: Different crystalline forms of SHSP may exhibit different solubilities.

Conclusion and Practical Implications

The solubility of Sodium Hydrogen Sulphonatopalmitate in organic solvents is a complex interplay between the solvent's polarity, hydrogen bonding capability, and its affinity for the surfactant's dual-nature structure. While generally soluble in highly polar protic and aprotic solvents like methanol and DMF, its solubility is severely limited in nonpolar media like hydrocarbons.

For professionals in drug development and chemical synthesis, this guide provides the necessary theoretical foundation and practical, self-validating protocols to make informed decisions.[32] Accurate, in-house determination of solubility using the isothermal equilibrium method is paramount for developing robust formulations, optimizing reaction conditions, and ensuring process scalability. The predictive power of Hansen Solubility Parameters should be leveraged to narrow the experimental field, saving time and resources. A thorough understanding of this solubility profile is the first step toward unlocking the full potential of SHSP in innovative non-aqueous applications.

References

  • ASTM E1148-02(2008) - Standard Test Method for Measurements of Aqueous Solubility (Withdrawn 2013). (2008). GlobalSpec. [Link]

  • ASTM-E1148:2008 Edition(Redline). (2008). livewell. [Link]

  • Measurements of Aqueous Solubility1. (2008). ASTM International. [Link]

  • E1148 Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM International. [Link]

  • E1148 Standard Test Method for Measurements of Aqueous Solubility. (2017). ASTM International. [Link]

  • The wormlike micelles formed using an ionic liquid surfactant and polar organic solvents at low temperature without additives and their lubricant properties. Soft Matter (RSC Publishing). [Link]

  • Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2025). Journal of Chemical & Engineering Data. [Link]

  • Cationic Surfactants in Organic Solvents. (1975). Journal of Colloid and Interface Science. [Link]

  • The Structure and Thermodynamic Stability of Reverse Micelles in Dry AOT/Alkane Mixtures. arXiv.org. [Link]

  • Synthesis and Properties of Palmitic Acid-2-Hydroxy-3-Sulfonic Sodium Propyl Ester. Atlantis Press. [Link]

  • Hansen solubility parameters obtained via molecular dynamics simulations as a route to predict siloxane surfactant adsorption. (2020). University of Twente Research Information. [Link]

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  • Comparison between two anionic reverse micelle interfaces: the role of water-surfactant interactions in interfacial properties. (2012). PubMed. [Link]

  • Micelle formation of ionic surfactants. Tracer self-diffusion studies and theoretical calculations for sodium p-octylbenzenesulfonate. The Journal of Physical Chemistry - ACS Publications. [Link]

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  • Hansen Solubility Parameters for LUT, Surfactants, Plasticizer (Ethanol), and Human Skin Stratum Corneum a. ResearchGate. [Link]

  • Reverse Micellar Dyeing of Cotton Fabric with Reactive Dye Using Biodegradable Non-Ionic Surfactant as Nanoscale Carrier: An Optimisation Study by One-Factor-at-One-Time Approach. (2023). MDPI. [Link]

  • Anionic Surfactants: Solubility in Oil and Liquid Forms. (2020). MySkinRecipes. [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. Taylor & Francis Online. [Link]

  • What Are Anionic Surfactants? Chemistry, Uses & Pros/Cons. (2022). ConRo. [Link]

  • The utility of sulfonate salts in drug development. (2010). PubMed. [Link]

  • Phase Diagram of α-Sulfonated Palmitic Acid Methyl Ester Sodium Salt−Water System. Scilit. [Link]

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  • How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. (2024). Capital Resin Corporation. [Link]

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  • Measurement and Correlation of Solubility of Sodium Sulfide in Water and Several Organic Solvents Plus Water. Lat. Am. J. Pharm. [Link]

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Introduction: The Significance of α-Sulfonated Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrochemical Behavior of Sodium Hydrogen Sulphonatopalmitate and Related Anionic Surfactants

Sodium hydrogen sulphonatopalmitate belongs to the class of α-sulfonated fatty acid esters (SFEs), a group of anionic surfactants derived from natural fats and oils.[1] These compounds are of significant interest to researchers, particularly in materials science and drug development, due to their excellent surface activity, biodegradability, and high tolerance to hard water.[2][3][4] Their amphiphilic nature—possessing both a hydrophobic hydrocarbon tail and a hydrophilic sulfonate headgroup—governs their behavior in solution and at interfaces, making them valuable as emulsifiers, wetting agents, and stabilizers in complex formulations.[1][3]

The electrochemical behavior of these surfactants is a critical area of study. Electrochemical techniques provide a powerful and sensitive lens through which to view the fundamental processes of self-assembly, interfacial adsorption, and molecular transport.[5][6] For drug development professionals, understanding these properties is paramount for designing stable, effective, and predictable delivery systems, as surfactant behavior can directly impact drug solubility, release kinetics, and interaction with biological membranes.[7][8]

This guide offers a comprehensive framework for investigating the electrochemical properties of sodium hydrogen sulphonatopalmitate. It moves from its fundamental synthesis and physicochemical properties to the detailed application of key electrochemical methodologies. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but the scientific reasoning required for robust, self-validating research.

Synthesis and Physicochemical Characterization

Synthesis Pathway

The synthesis of sodium hydrogen sulphonatopalmitate, an α-sulfonated methyl ester, typically involves a multi-step process starting from palmitic acid or its methyl ester (methyl palmitate). The core of the synthesis is the direct sulfonation of the α-carbon position on the fatty acid chain.

A common industrial route involves reacting the fatty acid methyl ester with a sulfonating agent like sulfur trioxide (SO₃).[4] The resulting sulfonic acid is a highly reactive intermediate that must be carefully handled and subsequently neutralized. Neutralization is typically carried out with a base such as sodium hydroxide or sodium carbonate to yield the final sodium salt.[4][9]

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Methyl_Palmitate Methyl Palmitate (C₁₅H₃₁COOCH₃) Sulfonation Sulfonation Methyl_Palmitate->Sulfonation SO3 Sulfur Trioxide (SO₃) SO3->Sulfonation Sulfonic_Acid α-Sulfonated Methyl Palmitate (C₁₅H₃₀(SO₃H)COOCH₃) Sulfonation->Sulfonic_Acid Intermediate Neutralization Neutralization Final_Product Sodium Hydrogen Sulphonatopalmitate Neutralization->Final_Product Sulfonic_Acid->Neutralization NaOH Sodium Hydroxide (NaOH) NaOH->Neutralization

Caption: Generalized synthesis pathway for Sodium Hydrogen Sulphonatopalmitate.

Physicochemical Properties and Aggregation Behavior

As an amphiphile, sodium hydrogen sulphonatopalmitate exhibits characteristic behavior in aqueous solutions. At low concentrations, it exists as individual ions (monomers). As the concentration increases, these monomers begin to adsorb at interfaces, such as the air-water interface, reducing the surface tension.[10]

Critical Micelle Concentration (CMC): Once the surface is saturated, a point is reached where it becomes thermodynamically favorable for the monomers in the bulk solution to self-assemble into organized aggregates called micelles.[11] This concentration threshold is known as the Critical Micelle Concentration (CMC).[10] Above the CMC, the surfactant solution becomes a dynamic two-phase system of monomers in equilibrium with micelles.[12] The CMC is a fundamental property influenced by temperature, pH, and the presence of electrolytes.[11]

Micelle_Formation cluster_monomers Below CMC: Monomers cluster_micelle Above CMC: Micelle Formation M1 M2 M3 M4 M5 center N1 N2 N3 N4 N5 N6 N7 N8 Equilibrium

Caption: Equilibrium between surfactant monomers and a self-assembled micelle.

Core Principles of Electrochemical Analysis for Surfactants

Electrochemical methods are uniquely suited for studying surfactants because these molecules directly influence the structure and properties of the electrode-solution interface.[5][6] The primary phenomena of interest are:

  • Bulk Solution Changes: The formation of micelles above the CMC drastically changes the solution's properties. Micelles are much larger and have lower mobility than monomers, and they bind a fraction of the counter-ions (Na⁺). These changes directly impact solution conductivity.[13]

  • Interfacial Adsorption: Surfactant monomers can adsorb onto the electrode surface, forming a film that alters the electrical double layer.[6][14] This layer can inhibit or facilitate electron transfer, changing the measured current and impedance of the system.[6][15]

By measuring properties like conductivity, current, and impedance as a function of surfactant concentration, one can precisely detect the onset of these phenomena and extract valuable quantitative data.[5][16]

Key Electrochemical Techniques and Methodologies

Conductometry for CMC Determination
  • Causality & Rationale: Conductometry is often the most straightforward method for determining the CMC of ionic surfactants.[17] The rationale is based on the change in molar conductivity upon micellization. Below the CMC, the surfactant behaves as a strong electrolyte, and conductivity increases linearly with concentration. Above the CMC, newly added monomers form micelles. These large aggregates have a lower mobility than free ions and bind some counter-ions, leading to a significant decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph provides a precise value for the CMC.

  • Experimental Protocol: Conductometric Titration

    • Preparation: Prepare a stock solution of sodium hydrogen sulphonatopalmitate (e.g., 50 mM) in deionized water. Place a known volume of deionized water in a thermostated beaker with a magnetic stirrer.

    • Setup: Immerse a calibrated conductivity probe and a thermometer into the beaker. Allow the system to equilibrate at the desired temperature (e.g., 25°C).

    • Titration: Record the initial conductivity of the water. Using a precision burette or micropipette, add small, known aliquots of the surfactant stock solution to the beaker.

    • Measurement: After each addition, allow the solution to homogenize for 1-2 minutes and record the stable conductivity reading.

    • Data Analysis: Continue the additions well past the expected CMC. Plot the measured conductivity (μS/cm) against the total surfactant concentration (mM). Identify the two linear regions and determine their intersection point, which corresponds to the CMC.

Cyclic Voltammetry (CV) for Interfacial and Bulk Analysis
  • Causality & Rationale: Cyclic voltammetry probes the redox behavior of an electroactive species (a "probe") in the solution.[13][18] The presence of a surfactant like sulphonatopalmitate can alter the probe's voltammetric response in several ways, providing rich information.

    • Adsorption: If surfactant monomers adsorb onto the electrode, they can block the probe's access to the surface, causing a decrease in the peak redox currents.[6]

    • Micellar Partitioning: If the redox probe is hydrophobic, it may partition into the core of the micelles above the CMC. This dramatically reduces its effective diffusion coefficient, as it now moves with the much larger and slower micelle, leading to a sharp decrease in the measured current.[13][19]

    • Electrostatic Effects: As an anionic surfactant, sulphonatopalmitate creates a negatively charged surface on both the electrode (via adsorption) and the micelles. This can electrostatically repel anionic probes (like [Fe(CN)₆]³⁻/⁴⁻), affecting their reaction kinetics.[15]

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Surfactant Solutions (0 to >CMC) with fixed Redox Probe (e.g., K₃[Fe(CN)₆]) and Supporting Electrolyte Setup_Cell Assemble 3-Electrode Cell (Working, Reference, Counter) Prep_Solutions->Setup_Cell Run_CV Run Cyclic Voltammetry Scan potential range Record Current vs. Potential Setup_Cell->Run_CV Plot_Data Plot Peak Current (Ip) vs. Surfactant Concentration Run_CV->Plot_Data Determine_CMC Identify Breakpoint in Plot for CMC Plot_Data->Determine_CMC Analyze_Diffusion Use Randles-Sevcik Eq. to Calculate Diffusion Coefficient (D) Plot_Data->Analyze_Diffusion

Caption: Experimental workflow for Cyclic Voltammetry analysis of surfactants.

  • Experimental Protocol: CV with a Redox Probe

    • Solution Preparation: Prepare a series of solutions with varying concentrations of sodium hydrogen sulphonatopalmitate, each containing a fixed concentration of a redox probe (e.g., 1 mM K₃[Fe(CN)₆]) and a supporting electrolyte (e.g., 0.1 M KCl).

    • Electrode Setup: Use a standard three-electrode setup: a glassy carbon working electrode, a Ag/AgCl reference electrode, and a platinum wire counter electrode. Polish the working electrode before each measurement.

    • Measurement: Immerse the electrodes in the test solution. Run a cyclic voltammogram by scanning the potential over a range that covers the redox peaks of the probe (e.g., from +0.6 V to -0.2 V and back for the ferricyanide/ferrocyanide couple).

    • Data Collection: Record the resulting voltammogram (current vs. potential). Repeat for each surfactant concentration.

    • Analysis: Measure the anodic and cathodic peak currents (Ipa, Ipc). Plot the peak current against the surfactant concentration. A distinct change or break in the plot can indicate the CMC.[19] The diffusion coefficient (D) can be calculated from the peak current using the Randles-Sevcik equation.

Electrochemical Impedance Spectroscopy (EIS)
  • Causality & Rationale: EIS is a non-destructive technique that provides detailed information about the electrode-solution interface.[14][16] It applies a small sinusoidal AC potential and measures the resulting current response over a wide range of frequencies. The data is used to model the interface as an equivalent electrical circuit, with components like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Adsorption Monitoring: Surfactant adsorption displaces water molecules and ions from the electrode surface, which typically leads to a decrease in the double-layer capacitance (Cdl).[14]

    • Charge Transfer Effects: An adsorbed surfactant layer can hinder the electron transfer of a redox probe, causing an increase in the charge transfer resistance (Rct).[15] By tracking these circuit elements as a function of surfactant concentration, one can sensitively characterize the formation and properties of the adsorbed film. It is an excellent method for studying aggregation processes without the need for an auxiliary probe molecule.[16][20]

  • Experimental Protocol: Interfacial EIS

    • Setup: Use the same three-electrode cell as in the CV experiment. The solutions should contain varying concentrations of the surfactant in a supporting electrolyte.

    • Potentiostatic Control: Set the DC potential of the working electrode to a value where no faradaic reactions occur (determined from a prior CV scan).

    • Frequency Scan: Apply a small amplitude AC potential (e.g., 10 mV) and sweep the frequency over a wide range (e.g., from 100 kHz down to 0.1 Hz).

    • Data Acquisition: Record the complex impedance data (real and imaginary components) at each frequency.

    • Modeling and Analysis: Plot the data in Nyquist (imaginary vs. real impedance) and Bode (impedance/phase angle vs. frequency) formats. Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract values for Cdl and Rct. Plot these parameters against surfactant concentration to observe changes related to adsorption and micellization.

Data Interpretation and Expected Outcomes

The combination of these techniques provides a comprehensive electrochemical profile of sodium hydrogen sulphonatopalmitate.

ParameterTechnique(s)Expected Observation
Critical Micelle Concentration (CMC) Conductometry, Cyclic Voltammetry, EISA distinct break in the plot of the measured property (conductivity, peak current, capacitance) versus surfactant concentration.[17][19]
Monomer Adsorption EIS, Cyclic VoltammetryDecrease in double-layer capacitance (Cdl); increase in charge transfer resistance (Rct); suppression of redox probe peak currents.[14][15]
Micelle Diffusion Coefficient (D_micelle) Cyclic VoltammetryA significant decrease in the calculated diffusion coefficient from the peak current above the CMC when using a hydrophobic probe.[13]
Aggregation Number Cyclic Voltammetry (Advanced)The diffusion coefficient can be used in conjunction with the Stokes-Einstein equation to estimate the hydrodynamic radius of the micelles, from which the aggregation number can be inferred.[13]

Relevance and Applications in Drug Development

A thorough understanding of the electrochemical behavior of excipients like sodium hydrogen sulphonatopalmitate is critical for pharmaceutical formulation and development.

  • Formulation Stability: The CMC is a crucial parameter for creating stable emulsions and suspensions. Operating above the CMC ensures the presence of micelles that can solubilize poorly water-soluble drugs.[21]

  • Drug Delivery Systems: Sulphonates can be used to functionalize nanoparticles, creating negatively charged surfaces that can influence biodistribution and cellular uptake.[22][23] The electrochemical properties govern how these nanoparticles interact with charged biological membranes and proteins.

  • Predicting Interactions: Electrochemical methods can be used to study the interaction between the surfactant and the active pharmaceutical ingredient (API). Changes in the CV or EIS response upon addition of the API can indicate binding or encapsulation within the micelles.

Conclusion

The electrochemical behavior of sodium hydrogen sulphonatopalmitate is a multifaceted topic that reflects its fundamental properties as an anionic surfactant. Through a systematic application of techniques such as conductometry, cyclic voltammetry, and electrochemical impedance spectroscopy, researchers can gain deep insights into its self-assembly in solution and its behavior at interfaces. This knowledge is not merely academic; it provides the foundational data required for the rational design of advanced materials and the development of robust, effective drug delivery systems, ultimately bridging the gap between molecular behavior and practical application.

References

  • Electrochemistry of Surfactants - SciSpace. (n.d.).
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  • Surfactant Testing and Analysis. (2025, March 20). TCA Lab / Alfa Chemistry. Retrieved from [Link]

  • Use of Electrical Impedance Spectroscopy as a Practical Method of Investigating the Formation of Aggregates in Aqueous Solutions of Dyes and Surfactants. (2011, May 5). ACS Publications. Retrieved from [Link]

  • Physicochemical properties of α-sulfonated fatty acid esters. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Electrochemical applications of surfactants. (2024, August 8). Taylor & Francis Online. Retrieved from [Link]

  • Use of Electrical Impedance Spectroscopy as a Practical Method of Investigating the Formation of Aggregates in Aqueous Solutions of Dyes and Surfactants. (2011, May 5). ACS Publications. Retrieved from [Link]

  • Redoxless Electrochemical Capacitance Spectroscopy for Investigating Surfactant Adsorption on Screen-Printed Carbon Electrodes. (2023, June 11). MDPI. Retrieved from [Link]

  • Redox-Induced Ion Pairing of Anionic Surfactants with Ferrocene-Terminated Self-Assembled Monolayers: Faradaic Electrochemistry and Surfactant Aggregation at the Monolayer/Liquid Interface. (2013, October 16). ACS Publications. Retrieved from [Link]

  • Slp-coated liposomes for drug delivery and biomedical applications: potential and challenges. (2011, May 24). ResearchGate. Retrieved from [Link]

  • Presentation about the main methods used in analysis surfactant 3.pdf. (n.d.). Slideshare. Retrieved from [Link]

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  • Synthesis, Characterization, and Evaluation of Solution Properties of Sesame Fatty Methyl Ester Sulfonate Surfactant. (n.d.). PMC. Retrieved from [Link]

  • Sodium Fatty Acid Methyl Ester Sulfonate. (n.d.). Scribd. Retrieved from [Link]

  • Sulfonates-PMMA Nanoparticles Conjugates: A Versatile System for Multimodal Application. (2012, November 15). ScienceDirect. Retrieved from [Link]

  • Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods. (2023, August 17). PMC. Retrieved from [Link]

  • Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.).
  • Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments. Retrieved from [Link]

  • Salts of alpha-sulfonated fatty acid esters. (1964, April 7). Google Patents.
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  • Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. (n.d.). PMC. Retrieved from [Link]

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Methodological & Application

Application Note: Protocol for the Synthesis of Sodium Hydrogen Sulphonatopalmitate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: Sodium hydrogen sulphonatopalmitate (CAS: 10538-20-2)

Mechanistic Overview & Rationale

Sodium hydrogen sulphonatopalmitate, commonly referred to as monosodium α -sulfopalmitate, is a highly functionalized anionic amphiphile. It serves as a critical intermediate in the synthesis of biodegradable α -sulfo fatty acid methyl esters (MES) and acts as a specialized lipid component in advanced nanocarrier drug delivery systems.

Synthesizing this specific "hydrogen" (monosodium) salt requires precise chemical control. The process begins with the direct electrophilic sulfonation of palmitic acid using a strong sulfonating agent (e.g., liquid sulfur trioxide, SO 3​ ). The reaction initially forms a mixed anhydride intermediate. Upon controlled heating, this intermediate undergoes a critical structural rearrangement—driven by the electron-withdrawing nature of the carbonyl group—directing the sulfonate group exclusively to the α -carbon (1[1]).

The resulting α -sulfopalmitic acid is a diacid with two distinct pKa values: a strongly acidic sulfonic group (pKa < 1) and a weakly acidic carboxylic group (pKa ~4.5). As a Senior Application Scientist, exploiting this thermodynamic pKa gap is the cornerstone of this protocol. By strictly halting the subsequent neutralization at pH 3.0, we selectively deprotonate only the sulfonic acid group, yielding the stable monosodium salt while preventing the formation of the highly water-soluble disodium byproduct (2[2]).

Process Visualization

G A Palmitic Acid (C16H32O2) B Sulfonation (SO3, 50-65°C) A->B C α-Sulfopalmitic Acid (Diacid Intermediate) B->C Electrophilic addition & α-carbon rearrangement D Selective Neutralization (1 eq. NaOH, pH 3.0) C->D E Sodium Hydrogen Sulphonatopalmitate D->E Deprotonation of sulfonic group (pKa < 1) F Crystallization & Drying (Acetone / Vacuum) E->F

Figure 1: Synthetic workflow for Sodium Hydrogen Sulphonatopalmitate.

Materials and Reagents

  • Palmitic Acid (C 16​ H 32​ O 2​ ): High purity (>99%), recrystallized from acetone to ensure a low iodine number, preventing unwanted side reactions at double bonds (3[3]).

  • Sulfonating Agent: Stabilized liquid Sulfur Trioxide (SO 3​ ). Alternatively, chlorosulfonic acid (ClSO 3​ H) can be utilized for bench-scale synthesis (4[4]).

  • Solvent: Chloroform (CHCl 3​ ) or 1,2-dichloroethane. (Note: Historical protocols relied on carbon tetrachloride[3], but modern EHS standards mandate less toxic halogenated alternatives).

  • Neutralizing Base: 1.0 M Sodium Hydroxide (NaOH) standard aqueous solution.

  • Purification Solvents: Acetone and Ethanol (Analytical grade).

Step-by-Step Methodology

Phase 1: Electrophilic Sulfonation
  • System Preparation: Equip a 2-L three-necked round-bottomed flask with a mechanical stirrer, a thermometer well, a pressure-equalizing dropping funnel, and an argon-flushed drying tube.

  • Substrate Dissolution: Add 200 g (0.78 mol) of purified palmitic acid and 600 mL of chloroform to the flask. Stir until completely dissolved. Scientist's Note: The dissolution of palmitic acid is endothermic, naturally lowering the mixture's temperature and acting as a thermal buffer for the subsequent step (3[3]).

  • Reagent Addition: Place 53 mL (100 g, 1.25 mol) of stabilized liquid SO 3​ into the dropping funnel. Add dropwise over 30 minutes. The reaction is highly exothermic; allow the temperature to rise naturally to approximately 45 °C (3[3]).

  • Thermal Rearrangement: Once the addition is complete, heat the reaction mixture to 50–65 °C using an oil bath. Maintain this temperature with continuous stirring for exactly 1 hour. This thermal energy is mandatory to drive the rearrangement of the intermediate mixed anhydride to the thermodynamically stable α -sulfopalmitic acid.

Phase 2: Isolation of the Diacid Intermediate
  • Precipitation: Chill the flask in an ice bath to quench the reaction, then transfer the sealed flask to a freezer at -15 °C overnight to force crystallization (3[3]).

  • Filtration: Filter the crystallized solids via vacuum suction. Wash the filter cake thoroughly with cold chloroform to remove unreacted palmitic acid and residual SO 3​ .

  • Drying: Dry the crude α -sulfopalmitic acid in a vacuum desiccator at room temperature until a constant weight is achieved.

Phase 3: Selective Neutralization (Self-Validating Step)
  • Solubilization: Suspend 100 g of the purified α -sulfopalmitic acid (approx. 0.30 mol) in 300 mL of an ethanol/water mixture (80:20 v/v).

  • Controlled Titration: Slowly add the 1.0 M NaOH solution dropwise under continuous stirring. Continuously monitor the pH using a calibrated pH meter.

  • Equivalence Arrest: Cease the addition of NaOH the moment the pH stabilizes at 3.0. Validation: At exactly pH 3.0, the strong sulfonic acid is neutralized while the carboxylic acid remains protonated, guaranteeing the formation of the monosodium salt (2[2]).

  • Final Recovery: Evaporate the solvent under reduced pressure at 40 °C. Recrystallize the resulting solid from cold acetone to yield pure sodium hydrogen sulphonatopalmitate.

Quantitative Data & Reaction Parameters

Table 1: Critical Reaction Parameters and Causality Metrics
ParameterTarget ValueMechanistic RationaleValidation Metric
Palmitic Acid : SO 3​ 1.0 : 1.25 (Molar)Slight excess of SO 3​ ensures complete conversion to the mixed anhydride intermediate.Absence of unreacted fatty acid in post-reaction TLC.
Sulfonation Temp. 50 °C – 65 °CProvides the activation energy required for the α -carbon rearrangement without causing product charring.Exothermic stabilization; solution darkens to deep brown.
Neutralization pH 3.0Selectively neutralizes the strong sulfonic acid group (pKa < 1) while leaving the carboxylic group (pKa ~4.5) protonated.Stable pH reading of 3.0 for >5 minutes during titration.
Crystallization Temp. -15 °C to -20 °CMaximizes the precipitation of the amphiphilic product from the halogenated solvent mixture.Yield of >75% crystalline solid post-filtration.

References

  • Source: orgsyn.
  • Source: acs.org (Journal of the American Chemical Society)
  • Source: mdpi.
  • Source: google.com (Google Patents)

Sources

Topic: Preparation of Sodium Hydrogen Sulphonatopalmitate Based Emulsions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for Researchers

A Senior Application Scientist's Guide to Formulation and Characterization

Abstract

This document provides a detailed guide for the preparation and characterization of oil-in-water (O/W) emulsions stabilized by sodium hydrogen sulphonatopalmitate. As this specific chemical nomenclature is not standard, this guide operates on the technically sound assumption that the compound is an anionic surfactant derived from the sulfonation of palmitic acid.[1] Such surfactants are noted for their ability to reduce interfacial tension and form stable emulsions.[2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, the scientific rationale behind methodological choices, and robust characterization techniques.

Introduction: The Role of Sulphonated Fatty Acids in Emulsion Science

Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed as droplets within the other.[3] Their stability and functionality are critically dependent on the presence of an emulsifying agent that adsorbs at the oil-water interface.[4] Anionic surfactants, such as those derived from the sulfonation of fatty acids, are highly effective emulsifiers. The incorporation of a sulfonate group (-SO3H) into a lipophilic fatty acid backbone, like palmitic acid, creates an amphiphilic molecule with a potent ability to reduce the interfacial tension between oil and water phases.[1][5]

This application note will detail the process of creating a stable oil-in-water (O/W) emulsion using sodium hydrogen sulphonatopalmitate. We will explore the underlying principles of emulsion formation, provide a step-by-step laboratory protocol, and discuss essential characterization methods to validate emulsion quality and stability.

The Emulsifier: Understanding Sodium Hydrogen Sulphonatopalmitate

Sodium hydrogen sulphonatopalmitate is characterized by a long, 16-carbon aliphatic tail (the palmitate group), which is hydrophobic, and a highly polar, negatively charged sulfonate head group, which is hydrophilic. This structure imparts excellent surface-active properties.[1]

Mechanism of Emulsification: When introduced into an oil and water system and subjected to energy (e.g., homogenization), the sodium sulphonatopalmitate molecules orient themselves at the oil-water interface. The hydrophobic palmitate tail embeds itself in the oil droplet, while the hydrophilic sulfonate head projects into the continuous water phase.[5] This forms a protective layer around the dispersed oil droplets.[3] Stability is achieved through electrostatic repulsion between the negatively charged sulfonate groups on adjacent droplets, which prevents them from coalescing.[2]

cluster_oil Oil Droplet (Dispersed Phase) cluster_water Water (Continuous Phase) oil_center surfactant1 oil_center->surfactant1 Hydrophobic Tail (Palmitate) surfactant2 oil_center->surfactant2 surfactant3 oil_center->surfactant3 surfactant4 oil_center->surfactant4 label_head Hydrophilic Head (-SO3- Na+)

Caption: Emulsifier orientation at the oil-water interface.

Protocol for Preparation of a 100g Oil-in-Water Emulsion

This protocol details the formulation of a stable O/W emulsion. The choice of oil and the concentration of the emulsifier can be adapted for specific applications.

Materials and Equipment
Component Example Purpose
Oil Phase Caprylic/Capric TriglycerideDispersed phase
Aqueous Phase Deionized WaterContinuous phase
Emulsifier Sodium Hydrogen SulphonatopalmitateStabilizing agent
Co-surfactant (Optional) Cetearyl AlcoholViscosity modifier, stability enhancer
Preservative (Optional) PhenoxyethanolPrevents microbial growth
Equipment
Homogenizer (Rotor-stator)Provides energy for droplet size reduction
Magnetic stirrer with heating plateMixing and heating
Beakers (250 mL)To hold phases
Weighing balanceAccurate measurement of components
Formulation Parameters

The following table provides a starting point for formulation. Optimization may be required based on the specific oil used and desired final properties.

Ingredient Concentration (% w/w) Mass for 100g Batch (g)
Oil Phase
Caprylic/Capric Triglyceride20.0%20.0
Sodium Hydrogen Sulphonatopalmitate3.0%3.0
Cetearyl Alcohol (Optional)2.0%2.0
Aqueous Phase
Deionized Water74.5%74.5
Phenoxyethanol (Optional)0.5%0.5
Total 100.0% 100.0

Rationale for Concentrations: Emulsifier concentrations typically range from 2-7% (w/w) to ensure adequate stability.[3] The oil phase concentration is set at 20%, a common level for many cosmetic and pharmaceutical emulsions.

Step-by-Step Emulsion Preparation Workflow

G start Start: Assemble Materials prep_oil 1. Prepare Oil Phase: Combine oil, emulsifier, and co-surfactant. Heat to 75°C with stirring. start->prep_oil prep_water 2. Prepare Aqueous Phase: Combine water and preservative. Heat to 75°C with stirring. start->prep_water combine 3. Combine Phases: Slowly add the oil phase to the aqueous phase under continuous homogenization. prep_oil->combine prep_water->combine homogenize 4. Homogenize: Mix at high speed (5,000-10,000 rpm) for 3-5 minutes. combine->homogenize cool 5. Cool Down: Cool to room temperature with gentle stirring (e.g., 300 rpm). homogenize->cool finalize 6. Finalize: Perform quality control checks (pH, viscosity, particle size). cool->finalize end_node End: Stable Emulsion finalize->end_node

Caption: Workflow for hot process emulsification.

Detailed Procedure:

  • Prepare the Oil Phase: In a beaker, combine the Caprylic/Capric Triglyceride, Sodium Hydrogen Sulphonatopalmitate, and Cetearyl Alcohol. Heat the mixture to 75°C on a hot plate with gentle stirring until all components are melted and uniform. The temperature should be high enough to melt all waxy components.[6]

  • Prepare the Aqueous Phase: In a separate beaker, combine the deionized water and Phenoxyethanol. Heat this phase to 75°C. It is crucial to have both phases at the same temperature to ensure a stable emulsion forms upon mixing.

  • Combine and Emulsify: Slowly add the hot oil phase to the hot aqueous phase while mixing with a homogenizer.[7] This gradual addition prevents phase inversion and promotes the formation of a fine oil-in-water dispersion.

  • Homogenization: Increase the speed of the homogenizer to 5,000-10,000 rpm and continue mixing for 3-5 minutes. The high shear energy breaks down large oil droplets into smaller ones, which is critical for long-term stability.[8]

  • Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead or magnetic stirrer as it cools to room temperature. Rapid cooling without stirring can lead to instability.

  • Finalization: Once the emulsion has reached room temperature, it is ready for characterization.

Characterization of the Emulsion

Validating the properties of the freshly prepared emulsion is a critical step.

Macroscopic and Microscopic Evaluation
  • Visual Assessment: The emulsion should appear homogenous, with no visible signs of oil separation or creaming.

  • Microscopy: A small sample can be viewed under an optical microscope to observe the oil droplets. They should be well-dispersed and generally spherical.[9]

Emulsion Type Determination
  • Dilution Test: Place a drop of the emulsion in water. If it disperses easily, it is an O/W emulsion.[10] If it remains as a distinct drop, it is a W/O emulsion.

  • Conductivity Test: O/W emulsions, having a continuous aqueous phase, will conduct electricity. A conductivity meter will show a significant reading.[11]

Droplet Size Analysis

The size of the dispersed droplets is a primary indicator of emulsion stability.[12]

  • Method: Dynamic Light Scattering (DLS) or Laser Diffraction are common techniques.

  • Interpretation: A narrow particle size distribution with a small mean droplet diameter (typically in the range of 100 nm to 10 µm) is indicative of a stable emulsion.[3]

Stability Testing

Emulsions are inherently unstable, and their shelf-life must be assessed.

  • Centrifugation: Subjecting the emulsion to high centrifugal force (e.g., 3000 rpm for 30 minutes) accelerates stability testing. Any separation or creaming indicates potential long-term instability.

  • Thermal Stress Testing: Storing samples at elevated temperatures (e.g., 40-50°C) for several weeks can accelerate aging processes like coalescence and Ostwald ripening.

Troubleshooting Common Emulsion Issues

Problem Potential Cause(s) Recommended Solution(s)
Phase Separation Insufficient emulsifier concentration; Inadequate homogenization (speed/time); Incorrect phase addition.Increase emulsifier concentration; Optimize homogenization parameters; Ensure slow addition of the dispersed phase to the continuous phase.
Creaming Droplet size is too large; Density difference between phases.Improve homogenization to reduce droplet size; Consider adding a rheology modifier (e.g., xanthan gum) to the aqueous phase to increase viscosity.[9]
Flocculation Weak repulsive forces between droplets.Ensure emulsifier concentration is above the Critical Micelle Concentration (CMC); Check the pH and ionic strength of the aqueous phase.
Coalescence Irreversible merging of droplets, leading to breaking of the emulsion.Ensure a robust interfacial film by using an adequate amount of emulsifier; A co-surfactant can sometimes strengthen this film.

Conclusion

The use of sulphonated fatty acids like sodium hydrogen sulphonatopalmitate provides a robust platform for creating stable and effective oil-in-water emulsions. By carefully controlling the formulation parameters, particularly the emulsifier concentration and the energy input during homogenization, researchers can develop emulsions with desirable characteristics for a wide range of applications in the pharmaceutical and cosmetic industries. The protocols and characterization methods outlined in this guide provide a solid foundation for this development process.

References

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  • Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. (2023). Boffin Access. Retrieved March 10, 2026, from [Link]

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  • Design and formulation of surfactant stabilized O/W emulsion for application in enhanced oil recovery. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]

  • Rudra Narayan Sahoo EMULSION METHOD OF PREPARATION. (n.d.). Academia.edu. Retrieved March 10, 2026, from [Link]

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Application Notes and Protocols for the Use of Sulfonated Fatty Acid Surfactants in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of sulfonated fatty acid-based surfactants in the formulation of advanced drug delivery systems. While the specific entity "sodium hydrogen sulphonatopalmitate" is not a commonly recognized surfactant in scientific literature, this guide focuses on a closely related and representative class of anionic surfactants: α-sulfonated fatty acid esters, such as sodium methyl palmitate sulfonate. These surfactants, derived from renewable resources, offer excellent emulsifying and stabilizing properties, making them suitable for the development of nanoparticles, nanoemulsions, and other drug carrier systems. This guide details the underlying principles, step-by-step experimental protocols, and characterization techniques, providing a robust framework for their effective utilization in pharmaceutical research and development.

Introduction: The Role of Sulfonated Fatty Acid Surfactants in Drug Delivery

The effective delivery of therapeutic agents to their target sites remains a significant challenge in modern medicine. Many promising drug candidates exhibit poor aqueous solubility, leading to low bioavailability and suboptimal therapeutic outcomes. Surfactant-based drug delivery systems have emerged as a powerful strategy to overcome these limitations.[1] Surfactants are amphiphilic molecules that can self-assemble into various nanostructures, such as micelles, liposomes, and emulsions, which can encapsulate and transport both hydrophilic and hydrophobic drugs.[1]

Anionic surfactants, a class of surface-active agents, are widely employed in the formulation of drug delivery systems due to their ability to stabilize nanoparticles and other colloidal carriers.[2][3] Among these, sulfonated fatty acids and their salts represent a promising category of biocompatible and biodegradable surfactants. These molecules, such as sodium methyl palmitate sulfonate, are derived from natural sources like palm oil and offer excellent surface activity and stability.[4] Their unique molecular structure, comprising a long hydrophobic alkyl chain and a polar sulfonate head group, allows for the formation of stable interfaces between oil and water phases, which is critical for creating effective drug-loaded nanoformulations.[5]

This guide will provide detailed insights into the application of these sulfonated fatty acid surfactants, with a focus on the formulation and characterization of drug-loaded nanoparticles.

Physicochemical Properties and Advantages

Sulfonated fatty acid surfactants possess several key properties that make them attractive for drug delivery applications.

PropertyDescriptionRelevance in Drug Delivery
Anionic Nature The sulfonate head group carries a negative charge at physiological pH.Imparts electrostatic stability to nanoparticles, preventing aggregation.
Amphiphilicity Possesses both a hydrophobic tail (palmitic acid chain) and a hydrophilic head (sulfonate group).Enables the formation of stable oil-in-water emulsions and the encapsulation of lipophilic drugs.
Biocompatibility Derived from natural fatty acids, they are generally well-tolerated.Reduces the risk of toxicity and adverse immune reactions.
Biodegradability Can be broken down by natural metabolic pathways.Minimizes long-term accumulation and potential for environmental impact.
Surface Tension Reduction Effectively lowers the interfacial tension between oil and water phases.Facilitates the formation of fine and stable nanoemulsions and nanoparticles.[5]

Formulation of Drug-Loaded Nanoparticles: A Step-by-Step Protocol

This section provides a detailed protocol for the preparation of drug-loaded polymeric nanoparticles using a sulfonated fatty acid surfactant as a stabilizer. The method described is a nanoprecipitation (or solvent displacement) technique, which is a widely used and reproducible method for nanoparticle synthesis.

Materials and Reagents
  • Polymer: Biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA)

  • Drug: A poorly water-soluble model drug (e.g., curcumin, paclitaxel)

  • Surfactant: Sodium Methyl Palmitate Sulfonate (or a similar sulfonated fatty acid surfactant)

  • Organic Solvent: Acetone or Tetrahydrofuran (THF)

  • Aqueous Phase: Deionized water

  • Other Equipment: Magnetic stirrer, sonicator, rotary evaporator, centrifugation system, particle size analyzer.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of drug-loaded nanoparticles.

Nanoparticle_Synthesis_Workflow cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_nanoprecipitation Nanoprecipitation cluster_purification Purification and Collection A Dissolve Polymer and Drug in Organic Solvent C Inject Organic Phase into Aqueous Phase under Stirring A->C B Dissolve Surfactant in Deionized Water B->C D Solvent Evaporation C->D E Centrifugation and Washing D->E F Lyophilization (Optional) E->F

Caption: Workflow for drug-loaded nanoparticle synthesis.

Detailed Protocol
  • Preparation of the Organic Phase:

    • Accurately weigh 100 mg of PLGA and 10 mg of the model drug.

    • Dissolve both components in 5 mL of acetone in a glass vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of the Aqueous Phase:

    • Accurately weigh 50 mg of Sodium Methyl Palmitate Sulfonate.

    • Dissolve the surfactant in 50 mL of deionized water in a beaker.

    • Stir the solution using a magnetic stirrer at a moderate speed (e.g., 500 rpm) until the surfactant is fully dissolved.

  • Nanoprecipitation:

    • While continuously stirring the aqueous surfactant solution, slowly inject the organic phase dropwise using a syringe with a fine needle.

    • The injection should be done at a constant rate (e.g., 1 mL/min).

    • A milky-white suspension should form instantaneously, indicating the formation of nanoparticles.

  • Solvent Evaporation:

    • Continue stirring the nanoparticle suspension at room temperature for at least 4 hours to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.

  • Purification and Collection:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

    • Discard the supernatant, which contains the excess surfactant and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation and washing step two more times to ensure the removal of any impurities.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be lyophilized (freeze-dried).

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder of the nanoparticles.

Characterization of Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure their quality, stability, and efficacy.

ParameterMethodPrinciple and Significance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)DLS measures the size distribution of particles in a suspension. A narrow size distribution (low PDI) is desirable for uniform drug delivery.
Zeta Potential Electrophoretic Light Scattering (ELS)Zeta potential is a measure of the surface charge of the nanoparticles. A high negative zeta potential (typically < -20 mV) indicates good electrostatic stability.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)These techniques provide direct visualization of the nanoparticle shape and surface characteristics.
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)These methods are used to quantify the amount of drug encapsulated within the nanoparticles.
Protocol for Determining Drug Loading and Encapsulation Efficiency
  • Sample Preparation:

    • Accurately weigh a known amount of lyophilized nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break them apart and release the encapsulated drug.

    • Filter the solution to remove any polymeric debris.

  • Quantification:

    • Analyze the filtrate using a pre-validated UV-Vis or HPLC method to determine the concentration of the drug.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Troubleshooting and Key Considerations

  • Particle Aggregation: Insufficient surfactant concentration or improper mixing can lead to aggregation. Optimize the surfactant concentration and stirring speed.

  • Low Drug Encapsulation: The drug may have poor affinity for the polymer matrix. Consider using a different polymer or modifying the formulation process.

  • Broad Particle Size Distribution: This can be caused by a non-uniform injection rate or inadequate stirring. Ensure a slow and constant injection rate and vigorous stirring.

Conclusion

Sulfonated fatty acid surfactants, such as sodium methyl palmitate sulfonate, are versatile and effective excipients for the formulation of advanced drug delivery systems. Their favorable physicochemical properties and biocompatibility make them suitable for a wide range of pharmaceutical applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of these surfactants in developing novel and effective drug carriers.

References

  • KLK OLEO.
  • COSMILE Europe.
  • Creative Biolabs.
  • Fattahi, N., Shahbazi, M. A., Maleki, A., Hamidi, M., Ramazani, A., & Santos, H. A. (2020). Emerging insights on drug delivery by fatty acid mediated synthesis of lipophilic prodrugs as novel nanomedicines. Journal of Controlled Release, 326, 556-598.
  • International Journal of Current Microbiology and Applied Sciences. (2014).
  • Han, F., Li, S., Yin, R., Liu, H., & Xu, L. (2008). Effect of surfactants on the formation and characterization of a new type of colloidal drug delivery system: Nanostructured lipid carriers. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 315(1-3), 210-216.
  • Umar, S., Zahra, M., Akhter, M. S., & Waseem, A. (2021). Novel surfactant stabilized PLGA cisplatin nanoparticles for drug delivery applications. Turkish Journal of Chemistry, 45(6), 1785-1796.
  • Al-Roomi, Y. I., & Hussain, S. A. (2023). Influence of anionic surfactant on stability of nanoparticles in aqueous solutions. Journal of Petroleum Exploration and Production Technology, 13(7), 1999-2010.
  • MDPI. (2025). Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal.
  • Ataman Kimya.
  • CymitQuimica.
  • Paula's Choice.
  • Nordmann. Palmitic Acid Sodium Salt, 98%.
  • PubMed. (2010).
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  • ACS Omega. (2017).
  • ACS Omega. (2024). Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles.
  • PMC. (2024). Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy.
  • PubMed. (2015). Design and Characterization of Silicone and Surfactant Based Systems for Topical Drug Delivery.
  • Pharma Excipients. (2011).
  • Who we serve. (2024).
  • Semantic Scholar. (2008). Effect of surfactants on the formation and characterization of a new type of colloidal drug delivery system: Nanostructured lipid carriers.

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Application Note: Formulation of Lipid Nanoparticles Using Sodium Hydrogen Sulphonatopalmitate (SHSP)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Focus: Anionic Lipid Nanoparticles (aLNPs) and Solid Lipid Nanoparticles (SLNs)

Introduction & Mechanistic Rationale

The development of lipid-based nanocarriers traditionally relies on cationic or ionizable lipids for nucleic acid complexation. However, the paradigm is shifting toward Anionic Lipid Nanoparticles (aLNPs) and Solid Lipid Nanoparticles (SLNs) for specialized applications, such as targeting the hepatic reticuloendothelial system (RES) or delivering positively charged active pharmaceutical ingredients (APIs).

Sodium hydrogen sulphonatopalmitate (SHSP) (CAS: 10538-20-2 / 5896-55-9) is a highly effective anionic lipid/surfactant. It consists of a 16-carbon saturated hydrophobic tail (palmitate) and a strongly polar sulfonate headgroup.

The Causality of Experimental Choices

Integrating SHSP into lipid nanoparticle formulations is driven by three distinct mechanistic advantages:

  • Absolute Charge Stability: Unlike carboxylate-based lipids whose ionization depends on environmental pH, the sulfonate group in SHSP has a highly acidic pKa (< 1.0). It remains fully ionized (negatively charged) across all physiological and formulation pH ranges. This imparts a strong, stable negative Zeta potential (< -30 mV), preventing particle aggregation and Ostwald ripening via robust electrostatic repulsion [1].

  • Structural Compatibility: The C16 saturated acyl chain of SHSP perfectly matches the hydrophobic domains of common helper lipids (e.g., DSPC) and solid core lipids (e.g., Cetyl palmitate or Compritol 888 ATO). This structural homology prevents lipid phase separation during nanoparticle self-assembly.

  • Targeted Biodistribution: A dense anionic surface charge alters the protein corona formed in vivo. Anionic LNPs preferentially adsorb specific serum opsonins, redirecting cellular uptake away from hepatocytes and toward scavenger receptors (e.g., Stabilin-1 and Stabilin-2) expressed on Kupffer cells and Liver Sinusoidal Endothelial Cells (LSECs) [2].

Mechanistic Workflows & Signaling Pathways

To understand the formulation process and the subsequent biological fate of SHSP-modified LNPs, refer to the following causal diagrams.

Formulation Workflow

G A Aqueous Phase (API + Buffer) C Microfluidic Mixing or High-Pressure Homogenization A->C B Lipid Phase (Solid Lipid + SHSP + PEG-Lipid) B->C D Nanoparticle Formation (Self-Assembly) C->D E Dialysis / TFF (Buffer Exchange) D->E F In-Process QC (Zeta Potential Validation) E->F G Final Anionic LNP Formulation F->G

Figure 1: Manufacturing workflow for SHSP-modified lipid nanoparticles highlighting the critical in-process QC step.

Biological Uptake Pathway (RES Targeting)

Uptake LNP Anionic LNP (SHSP-modified) Protein Opsonization (Protein Corona Formation) LNP->Protein Receptor Scavenger Receptors (e.g., Stabilin-1/2 on LSECs) Protein->Receptor Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis Endosome Early/Late Endosome (Acidification) Endocytosis->Endosome Release Endosomal Escape & Cargo Release Endosome->Release

Figure 2: Scavenger receptor-mediated endocytosis pathway for anionic LNPs targeting hepatic RES cells.

Experimental Protocols

To accommodate different payload types, two distinct self-validating protocols are provided. Protocol A is optimized for encapsulating hydrophilic/cationic payloads via microfluidics. Protocol B is designed for lipophilic APIs using Hot High-Pressure Homogenization (HPH) to form Solid Lipid Nanoparticles (SLNs).

Protocol A: Microfluidic Assembly of Anionic LNPs (aLNPs)

Self-Validating Principle: The successful integration of SHSP is validated by a pre- and post-dialysis Zeta potential check. If SHSP fails to integrate into the lipid bilayer and remains as free micelles, the Zeta potential will drop significantly after tangential flow filtration (TFF) or dialysis. A stable post-dialysis Zeta potential (< -30 mV) confirms successful formulation.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve DSPC, Cholesterol, SHSP, and PEG-DMG in anhydrous ethanol at a molar ratio of 40:40:18:2. Ensure the total lipid concentration is 10 mM. Causality: The 18 mol% of SHSP provides sufficient anionic charge density to trigger scavenger receptor recognition without destabilizing the DSPC/Cholesterol lamellar structure.

  • Aqueous Phase Preparation: Dissolve the API (e.g., a cationic peptide or small molecule) in 50 mM Sodium Acetate buffer (pH 5.0).

  • Microfluidic Mixing: Load the lipid and aqueous phases into a microfluidic mixer (e.g., NanoAssemblr®). Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol) and the Total Flow Rate (TFR) to 12 mL/min.

  • Self-Assembly: As ethanol rapidly diffuses into the aqueous phase, the local polarity increases, forcing the lipids to precipitate and self-assemble into aLNPs, trapping the API in the aqueous core.

  • Buffer Exchange & Validation: Dialyze the formulation against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours to remove ethanol and unencapsulated API.

  • In-Process Quality Control (IPQC): Measure the Zeta potential. Pass criteria: -30 mV to -50 mV.

Protocol B: Hot High-Pressure Homogenization for SLNs

Self-Validating Principle: The physical stability of the SLN is validated by thermal cycling. If the SHSP surfactant layer is insufficient, the solid lipid core will undergo a polymorphic transition (from α to β form) during cooling, expelling the drug and causing immediate macroscopic gelation or precipitation. A clear, milky dispersion post-cooling validates the surfactant-to-lipid ratio.

Step-by-Step Methodology:

  • Lipid Melt: Melt the solid lipid (e.g., Cetyl Palmitate, 5% w/v) at 75°C (approximately 10°C above its melting point). Dissolve the lipophilic API into the molten lipid.

  • Aqueous Surfactant Phase: In a separate vessel, dissolve SHSP (1.5% w/v) and a non-ionic co-surfactant (e.g., Poloxamer 188, 0.5% w/v) in Milli-Q water. Heat this aqueous phase to 75°C. Causality: Combining an anionic surfactant (SHSP) with a steric stabilizer (Poloxamer) provides both electrostatic and steric repulsion, drastically reducing particle aggregation during the high-stress homogenization process[3].

  • Pre-emulsion Formation: Add the hot aqueous phase to the lipid melt under high-speed shear mixing (e.g., Ultra-Turrax at 8,000 rpm) for 2 minutes to form a coarse oil-in-water (O/W) emulsion.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles, maintaining the temperature at 75°C.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to crystallize the lipid droplets into Solid Lipid Nanoparticles.

Quantitative Data & Expected Outcomes

The following table summarizes the expected physicochemical properties of the formulations when SHSP is successfully integrated. Measurements should be conducted using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), calibrated against certified anionic LNP reference materials [4].

Formulation TypeSHSP ConcentrationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (EE%)
aLNP (Protocol A) 18 mol%75 - 95 nm< 0.15-35 to -45 mV> 85% (for cationic APIs)
SLN (Protocol B) 1.5% w/v120 - 160 nm< 0.20-40 to -55 mV> 90% (for lipophilic APIs)
Control (No SHSP) 0 mol% / 0% w/v> 200 nm (Aggregated)> 0.40-5 to -10 mV< 40%

Table 1: Expected physicochemical characteristics of SHSP-formulated lipid nanoparticles.

Troubleshooting & Optimization (E-E-A-T Insights)

As an application scientist, anticipating failure modes is critical. Here is the causality behind common formulation failures and how to correct them:

  • Issue: Bimodal Size Distribution in DLS (PDI > 0.3) in Protocol A.

    • Causality: This indicates the presence of empty SHSP micelles alongside the LNPs. Because SHSP is a potent surfactant, exceeding its critical micelle concentration (CMC) in the final buffer can cause it to self-assemble independently of the DSPC/Cholesterol core.

    • Solution: Reduce the SHSP molar ratio from 18 mol% to 10-12 mol%, or increase the Total Flow Rate (TFR) during microfluidic mixing to ensure faster kinetically-driven co-precipitation.

  • Issue: SLN Gelation during Storage (Protocol B).

    • Causality: The solid lipid is undergoing a polymorphic shift to a highly ordered crystal lattice, which decreases the surface area and forces the SHSP surfactant off the particle surface, leading to catastrophic aggregation.

    • Solution: Introduce a liquid lipid (e.g., Miglyol 812) at 10-20% of the total lipid mass to create a Nanostructured Lipid Carrier (NLC). The liquid lipid introduces imperfections in the crystal lattice, preventing polymorphic transitions and stabilizing the SHSP layer.

References

  • Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System Source: Indian Journal of Pharmaceutical Sciences (via NCBI/PMC) URL:[Link] [1]

  • Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System Source: Advanced Materials (via NCBI/PMC) URL:[Link] [2]

  • Current approaches in lipid-based nanocarriers for oral drug delivery Source: Drug Delivery and Translational Research (via Scholar Hub Universitas Indonesia) URL:[Link] [3] (Note: General repository link representing the cited foundational SLN formulation principles).

  • ALNP-1: Anionic Lipid Nanoparticles Certified Reference Material Source: National Research Council Canada (NRC Digital Repository) URL:[Link] [4]

Sodium hydrogen sulphonatopalmitate in protein-surfactant interaction studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Characterization of Protein-Surfactant Interactions Using Sodium Hydrogen Sulphonatopalmitate (SHSP)

Introduction & Mechanistic Rationale

The scientific study of protein-surfactant interactions is foundational to biopharmaceutical formulation, where surfactants dictate the delicate balance between stabilization and denaturation[1]. While nonionic surfactants (e.g., polysorbates) are ubiquitous in preventing interfacial stress[2], anionic surfactants are critical tools for probing protein unfolding pathways, membrane protein solubilization, and evaluating formulation robustness under extreme stress.

Sodium hydrogen sulphonatopalmitate (SHSP), also known as disodium 2-sulfonatopalmitate[3], represents a highly specialized class of alpha-sulfo fatty acid derivatives. Unlike the industry-standard Sodium Dodecyl Sulfate (SDS), SHSP possesses a longer 16-carbon (palmitate) hydrophobic tail and a dual-character polar headgroup (an alpha-sulfonate and a terminal carboxylate).

The Causality of Choice: Why utilize SHSP over SDS in interaction studies? The extended C16 tail of SHSP significantly increases the hydrophobic driving force for protein binding, lowering its Critical Micelle Concentration (CMC) and fundamentally altering the thermodynamics of the "bead-necklace" complex formation. Furthermore, the presence of the carboxylate group introduces pH-tunable electrostatic interactions. At physiological pH, the dianionic nature of SHSP creates a massive electrostatic repulsion post-binding, leading to highly cooperative, rapid protein unfolding that is distinct from standard chemical denaturants[1].

Pathway Native Native Protein (Folded State) MonomerBinding Specific Binding (Electrostatic Shielding) Native->MonomerBinding [SHSP] < CMC Nucleation Hydrophobic Unfolding (Tail-Core Insertion) MonomerBinding->Nucleation Conformational Shift Micelle Bead-Necklace Complex (Saturated State) Nucleation->Micelle [SHSP] > CMC

Fig 1: Stepwise mechanistic pathway of protein unfolding induced by SHSP binding.

Comparative Physicochemical Data

To properly design a titration or unfolding experiment, the biophysical baseline of the surfactant must be understood. The table below summarizes the critical parameters of SHSP compared to the standard SDS, illustrating why SHSP requires lower working concentrations and yields higher-affinity binding isotherms.

Physicochemical ParameterSodium Dodecyl Sulfate (SDS)Sodium Hydrogen Sulphonatopalmitate (SHSP)Causality / Impact on Assay Design
Alkyl Chain Length C12C16Longer tail increases hydrophobic insertion into the protein core.
Headgroup Structure Sulfate (Monoanionic)Sulfo-carboxylate (Dianionic at pH 7.4)SHSP provides pH-dependent tunable binding via carboxylate protonation.
Approx. CMC (in PBS) ~8.2 mM~0.5 – 1.2 mMSHSP forms micelles at much lower concentrations; titrations must be scaled down.
Primary Interaction Mode Electrostatic HydrophobicStrong Electrostatic + Dominant HydrophobicSHSP drives cooperative unfolding at lower molar ratios than SDS.
Molecular Weight 288.38 g/mol 380.45 g/mol [3]Must account for mass difference during stoichiometric calculations.

Self-Validating Analytical Workflow

To ensure high-fidelity data (E-E-A-T), experimental protocols must be self-validating. A common failure in protein-surfactant studies is the misinterpretation of buffer mismatch artifacts as binding events. The following workflow integrates thermodynamic profiling (ITC) with orthogonal structural validation (CD and DLS) to build a foolproof mechanistic model.

Workflow Prep Sample Dialysis & Buffer Matching Control Self-Validation: Buffer Baseline & Heat of Dilution Prep->Control ITC Isothermal Titration Calorimetry (Thermodynamics) Control->ITC Validated CD Circular Dichroism (Secondary Structure) Control->CD Validated DLS Dynamic Light Scattering (Hydrodynamic Radius) Control->DLS Validated Integ Orthogonal Data Integration (Mechanism Elucidation) ITC->Integ CD->Integ DLS->Integ

Fig 2: Self-validating analytical workflow for characterizing protein-SHSP interactions.

Step-by-Step Methodologies

Protocol A: Exact Buffer Matching and Sample Preparation

Causality: Surfactant micellization and protein binding are highly sensitive to ionic strength and pH. Even a 5 mM difference in salt concentration between the protein and surfactant solutions will generate massive heat of mixing in ITC, entirely masking the binding enthalpy.

  • Dialysis: Dialyze the target protein (e.g., 5 mg/mL) exhaustively against 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 using a cassette with an appropriate MWCO (e.g., 10 kDa) for 48 hours at 4°C. Change the buffer at least three times.

  • Buffer Recovery: Retain the final dialysate (the buffer outside the cassette). This is the most critical step.

  • Surfactant Solubilization: Dissolve lyophilized SHSP powder strictly using the retained dialysate to a final concentration of 5 mM.

  • Filtration: Filter both the protein and SHSP solutions through 0.22 µm PES syringe filters to remove dust and large aggregates that would artificially inflate DLS polydispersity indices.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only technique that directly measures the heat ( ΔH ) of the interaction, allowing us to differentiate between the exothermic electrostatic binding of the SHSP headgroup and the endothermic, entropy-driven insertion of the C16 tail into the hydrophobic core.

  • Self-Validation Control (Heat of Dilution):

    • Load the sample cell with the retained dialysate buffer.

    • Load the syringe with 5 mM SHSP.

    • Perform a titration (e.g., 20 injections of 2 µL at 25°C). The resulting heat profile represents the demicellization and dilution of SHSP. This must be subtracted from the protein titration.

  • Protein Titration:

    • Clean the cell and load it with 50 µM of the dialyzed protein.

    • Titrate the 5 mM SHSP into the protein using identical injection parameters.

  • Data Analysis: Subtract the control isotherm from the protein isotherm. Fit the data to a "Multiple Sites" or "Cooperative Binding" model. The initial steep exothermic injections correspond to specific binding to basic amino acids, while the subsequent endothermic shift indicates cooperative unfolding and micelle decoration[1].

Protocol C: Structural Elucidation via Far-UV CD and DLS

Causality: While ITC proves that binding occurs and provides the energetics, orthogonal techniques are required to prove what physical changes occur. CD tracks the loss of native secondary structure, and DLS tracks the expansion of the protein into a denatured "bead-necklace" state.

  • Circular Dichroism (Secondary Structure):

    • Prepare samples of 0.2 mg/mL protein mixed with varying molar ratios of SHSP (0:1 to 100:1 SHSP:Protein).

    • Incubate for 1 hour at 25°C to reach equilibrium.

    • Scan from 190 nm to 260 nm in a 1 mm pathlength quartz cuvette.

    • Validation Check: Look for an isodichroic point across the titration spectra. Its presence confirms a two-state transition from folded to unfolded, validating the cooperative mechanism observed in ITC.

  • Dynamic Light Scattering (Hydrodynamic Radius):

    • Load 20 µL of the highest SHSP:Protein ratio sample into a quartz cuvette.

    • Measure the hydrodynamic radius ( Rh​ ). A shift from a monodisperse ~3-4 nm peak (native globular protein) to a broader ~10-15 nm peak confirms the formation of the extended protein-surfactant micellar complex.

Troubleshooting & Artifact Mitigation

  • Artifact: Large, erratic exothermic spikes in the middle of an ITC titration.

    • Causality & Fix: This is typically caused by the formation of transient, insoluble protein-surfactant coacervates near the isoelectric point of the complex. To mitigate this, increase the ionic strength of the buffer (e.g., to 300 mM NaCl) to shield the electrostatic interactions, or adjust the pH away from the protein's pI.

  • Artifact: High background noise in Far-UV CD below 200 nm.

    • Causality & Fix: Chloride ions (from NaCl) heavily absorb UV light below 200 nm. If deep Far-UV data is required to calculate precise alpha-helical content, substitute NaCl with NaF in the dialysis buffer, as fluoride is optically transparent in this range.

References[3] PubChemLite. (2025). Disodium 2-sulphonatopalmitate (C16H32O5S). Université du Luxembourg.https://pubchem.ncbi.nlm.nih.gov/compound/74509[2] Ravuri, S. K. K., et al. (2015). Key interactions of surfactants in therapeutic protein formulations: A review. European Journal of Pharmaceutics and Biopharmaceutics. PubMed.https://pubmed.ncbi.nlm.nih.gov/26435336/[1] Otzen, D. (2011). Protein-surfactant interactions: a tale of many states. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics. PubMed.https://pubmed.ncbi.nlm.nih.gov/21397738/

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Application Notes & Protocols: Leveraging Sodium Sulfonatopalmitate in Advanced Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Functional Surfactants and Sol-Gel Chemistry

The sol-gel process represents a cornerstone of modern materials science, offering a versatile wet-chemical route to produce glassy and ceramic materials with exceptional control over their final properties.[1][2] This process involves the transition of a colloidal solution (sol) into an integrated, porous network (gel).[3][4] A key advantage of sol-gel synthesis is the ability to incorporate organic molecules to create functionalized hybrid materials.[5][6]

Surfactants, or surface-active agents, are a class of molecules that have become indispensable in sol-gel chemistry. They act as templating agents, self-assembling into micelles that guide the formation of porous structures within the inorganic network, a technique often referred to as "direct templating."[7][8] This allows for precise control over pore size, distribution, and overall material morphology.[9]

This guide focuses on the application of a unique functional surfactant, sodium sulphonatopalmitate , in sol-gel processing.

A Note on Nomenclature: The term "sodium hydrogen sulphonatopalmitate" is not standard. Based on its constituent parts, this guide will interpret the compound as an α-sulfonated palmitic acid sodium salt. This is an anionic surfactant with a 16-carbon aliphatic tail and two polar head groups: a carboxylate and a sulfonate. This dual-functionality makes it a compelling candidate for advanced sol-gel applications. The synthesis of such compounds can be achieved by reacting palmitic acid with sulfonating agents like sulfur trioxide or chlorosulfonic acid.[10][11]

The integration of this anionic surfactant into sol-gel synthesis opens pathways to creating materials with not only controlled mesoporosity but also inherent surface functionality, specifically acidic sites from the sulfonate groups.[12] Such materials are highly sought after for applications in catalysis, drug delivery, and advanced separation technologies.[13]

Core Concepts: The Anionic Surfactant Templating Pathway

The use of anionic surfactants as templates in sol-gel synthesis, particularly for silica, is a sophisticated approach that requires careful control of electrostatic interactions.[14] Unlike the more common cationic surfactant templating, this pathway relies on mediating the interaction between the negatively charged surfactant headgroup and the silica precursors.

This is typically achieved by introducing a co-structure-directing agent (CSDA), such as an aminosilane. The CSDA serves two purposes:

  • Its alkoxysilane end co-condenses with the primary silica source (e.g., tetraethyl orthosilicate, TEOS), incorporating it into the inorganic framework.

  • Its amine group, which is protonated (positively charged) under synthesis conditions, electrostatically interacts with the anionic headgroup of the sodium sulphonatopalmitate.[15]

This cooperative self-assembly process between the inorganic precursors and the surfactant micelles dictates the final architecture of the material.

Below is a diagram illustrating the proposed mechanism for templating a sol-gel matrix using sodium sulphonatopalmitate and a CSDA.

G cluster_micelle Surfactant Micelle Formation cluster_interaction Electrostatic Interaction & Co-condensation cluster_gel Mesostructured Gel Formation cluster_final Final Material ssp Sodium Sulfonatopalmitate (SSP) Molecules micelle SSP Micelle (Hydrophobic tails inward, Anionic heads outward) ssp->micelle Self-assembles in solution micelle->interaction Electrostatic Attraction csda CSDA (e.g., APTES) Protonated Amine (+) csda->interaction teos Silica Precursor (e.g., TEOS) Hydrolyzed teos->interaction Co-condensation with CSDA gel Ordered Mesoporous Gel (Inorganic framework forms around micelle template) interaction->gel calcined Mesoporous & Functionalized Silica (Template removed via calcination or solvent extraction) gel->calcined Template Removal

Caption: Workflow of anionic surfactant templated sol-gel synthesis.

Experimental Protocols

Protocol 1: Synthesis of Mesoporous Silica (AMS) using Sodium Sulfonatopalmitate

This protocol details the synthesis of Anionic-surfactant-templated Mesoporous Silica (AMS) with a 2D hexagonal structure.

Materials and Reagents

ReagentFormulaPuritySupplier
Sodium α-SulfonatopalmitateC₁₆H₃₁NaO₅S98%(Specify Source)
(3-Aminopropyl)triethoxysilane (APTES)C₉H₂₃NO₃Si99%(Specify Source)
Tetraethyl Orthosilicate (TEOS)Si(OC₂H₅)₄99%(Specify Source)
Hydrochloric Acid (HCl)HCl37%(Specify Source)
Deionized WaterH₂O>18 MΩ(Specify Source)
EthanolC₂H₅OH99.5%(Specify Source)

Step-by-Step Methodology

  • Template Solution Preparation:

    • In a polypropylene beaker, dissolve 1.0 g of sodium α-sulfonatopalmitate in 50 mL of deionized water.

    • Add 20 mL of ethanol and stir until the solution is clear. This forms the surfactant template solution.

    • Rationale: Ethanol acts as a co-solvent to improve the solubility of the surfactant and facilitate mixing with the silica precursor.

  • Precursor & CSDA Addition:

    • To the stirring template solution, add 0.75 g of APTES (the CSDA). Stir for 30 minutes.

    • Slowly add 4.25 g of TEOS (the silica source) to the mixture.

    • Rationale: APTES is added first to allow for its interaction with the surfactant micelles before the bulk of the silica network begins to form.

  • pH Adjustment & Gelation:

    • Adjust the pH of the solution to ~5.0 by dropwise addition of 1 M HCl.

    • Cover the beaker and continue stirring at 40°C for 2 hours.

    • Transfer the sealed container to an oven and age at 100°C for 48 hours without stirring. A solid white precipitate will form.

    • Rationale: The sol-gel process is highly pH-dependent.[16] Mildly acidic conditions control the hydrolysis and condensation rates of TEOS, allowing for an ordered structure to form. Aging at elevated temperature promotes the polymerization and strengthening of the silica network.[4]

  • Product Recovery and Washing:

    • Cool the container to room temperature. Filter the white solid and wash it thoroughly with deionized water until the washings are neutral.

    • Wash again with ethanol to remove residual water.

    • Dry the powder at 60°C overnight. The resulting material is the as-synthesized mesoporous silica containing the template.

  • Template Removal (Calcination):

    • Place the dried powder in a ceramic crucible.

    • Heat in a muffle furnace under a slow air flow. Ramp the temperature at 1°C/min to 550°C and hold for 6 hours.

    • Cool the furnace slowly to room temperature. The resulting white powder is the final mesoporous silica.

    • Rationale: Calcination burns away the organic template (surfactant and CSDA), leaving behind the porous inorganic structure. The slow ramp rate prevents cracking of the material.

The logical relationship between the key synthesis steps is visualized below.

G A 1. Prepare Surfactant Solution (SSP in H2O/EtOH) B 2. Add CSDA (APTES) & Silica Source (TEOS) A->B C 3. Adjust pH & Induce Gelation (40°C Stirring) B->C D 4. Hydrothermal Aging (100°C, 48h) C->D E 5. Filter, Wash & Dry (60°C) D->E F 6. Template Removal (Calcination at 550°C) E->F G Final Product: Mesoporous Silica F->G

Caption: Key stages in the synthesis of mesoporous silica.

Protocol 2: In-Situ Functionalization of a Sol-Gel Matrix

This protocol aims to create a sol-gel material where the sulfonate group from the surfactant is retained, imparting acidic properties to the final material. This is achieved by using a milder solvent extraction for template removal.

Methodology

  • Synthesis: Follow steps 1-4 from Protocol 1 to obtain the as-synthesized, template-containing material.

  • Template Removal (Solvent Extraction):

    • Disperse 1.0 g of the dried, as-synthesized powder in 100 mL of ethanol containing 0.1 M HCl.

    • Reflux the mixture at 80°C for 6 hours with vigorous stirring.

    • Filter the solid and repeat the extraction process two more times with fresh ethanol/HCl solution.

    • Rationale: The acidified ethanol disrupts the electrostatic interaction between the protonated amine of the CSDA and the anionic surfactant, allowing the bulk of the long-chain palmitate to be washed away while potentially leaving some sulfonate groups anchored via the CSDA.

  • Final Washing and Drying:

    • Wash the extracted powder thoroughly with pure ethanol to remove all traces of HCl.

    • Dry the final product in a vacuum oven at 80°C for 12 hours.

Characterization and Analysis

The synthesized materials should be characterized to confirm their structure, porosity, and functionality.

TechniqueInformation Provided
Transmission Electron Microscopy (TEM) Visualization of the ordered pore structure and measurement of pore diameter.
Nitrogen Adsorption-Desorption Determination of BET surface area, pore volume, and pore size distribution.
Small-Angle X-ray Scattering (SAXS) Confirmation of the mesostructure (e.g., hexagonal, cubic) and unit cell parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of Si-O-Si network formation and successful removal of the organic template. For Protocol 2, look for characteristic S=O stretching peaks to verify sulfonate group retention.
Thermogravimetric Analysis (TGA) Quantifies the amount of organic template present and determines the appropriate calcination temperature.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No solid product forms after aging Incorrect pH; insufficient aging time/temperature; incorrect precursor ratios.Verify pH is ~5.0. Increase aging time or temperature. Re-verify molar ratios of reagents.
Broad or no ordered pore structure Hydrolysis/condensation rate too fast; poor surfactant-CSDA interaction.Decrease the reaction temperature during gelation. Ensure thorough mixing after CSDA addition before adding TEOS.
Cracked material after calcination Ramp rate too fast.Decrease the heating ramp rate to 1°C/min or slower.
Low surface area Collapse of the pore structure during drying or calcination.Consider supercritical drying as an alternative to evaporative drying. Ensure the calcination temperature is not excessive.

Conclusion and Future Outlook

The use of sodium sulphonatopalmitate as a functional anionic surfactant in sol-gel synthesis offers a promising route to novel materials. This approach combines the pore-directing capabilities of long-chain surfactants with the potential for in-situ functionalization of the material with acidic sulfonate groups. The protocols provided here serve as a robust starting point for researchers to explore these systems. Future work could involve tuning the pore sizes by varying the surfactant concentration, exploring different CSDA molecules to modulate the surface chemistry, and applying these functionalized materials in catalytic esterification reactions or as selective adsorbents in separation processes. The versatility of the sol-gel process, combined with the unique properties of functional surfactants, ensures that this will remain a fertile area for materials innovation.[5][17]

References

  • Functional Sol-Gel Composites: Preparation and Applications. National Center for Biotechnology Information. [Link]

  • Sol–gel process. Wikipedia. [Link]

  • The Sol-Gel Manufacturing Process. MO SCI. [Link]

  • α-SULFOPALMITIC ACID. Organic Syntheses. [Link]

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  • A Surfactant Role on The Polyethylene Glycol (PEG) Nanoparticles by Sol-Gel Method. AIJR Proceedings. [Link]

  • Functionalized Sol–Gel Coatings for Optical Applications. Accounts of Chemical Research. [Link]

  • Role of a novel cationic gemini surfactant (CGS) on a one-step sol–gel process and photocatalytic properties of TiO 2 powders. IWA Publishing. [Link]

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  • Synthesis and Properties of Palmitic Acid-2-Hydroxy-3-Sulfonic Sodium Propyl Ester. Scientific.Net. [Link]

  • Influence of surfactant on sol-gel-prepared TiO2: characterization and photocatalytic dye degradation in water. Frontiers. [Link]

  • A novel anionic surfactant templating route for synthesizing mesoporous silica with unique structure. PubMed. [Link]

  • A novel anionic surfactant templating route for synthesizing mesoporous silica with unique structure. Semantic Scholar. [Link]

  • What are the main functions of the surfactants in sol-gel process for ceramics powder preparation? ResearchGate. [Link]

  • Role of Surfactants in Nanotechnology and Their Applications. ResearchGate. [Link]

  • Formation mechanism of anionic- surfactant-templated mesoporous silica (AMS). DiVA portal. [Link]

  • Studies of anionic surfactant templated mesoporous structures by electron microscopy. Lund University. [Link]

  • Perspective Chapter: Functional Sol–Gel Based Coatings for Innovative and Sustainable Applications. ResearchGate. [Link]

  • Production of sulfonic acids of aliphatic and hydroaromatic carboxylic acids.
  • Preparation of sulfonated fatty acid ester surface-active agents.
  • Electrochemically Induced Templated Sol-gel Deposition of Mesoporous Silica and Nanocomposites: The New Kid on the ECiD Block. Lirias. [Link]

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Application of sodium hydrogen sulphonatopalmitate in enhanced oil recovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the application of sodium hydrogen sulphonatopalmitate in the context of enhanced oil recovery (EOR) necessitates a multi-faceted approach, grounded in the fundamental principles of surfactant chemistry and reservoir engineering. This document serves as a comprehensive guide for researchers and scientists, providing not only detailed protocols for performance evaluation but also the underlying scientific rationale for these methodologies. The structure of this guide is designed to logically progress from the foundational characteristics of the surfactant to its ultimate performance validation in simulated reservoir conditions.

The Imperative for Chemical EOR and the Role of Surfactants

Primary and secondary oil recovery methods often leave more than half of the original oil in place (OOIP) trapped within the reservoir rock.[1] Enhanced Oil Recovery (EOR) techniques are therefore critical for maximizing hydrocarbon production from mature fields.[2] Among these, chemical EOR, particularly surfactant flooding, has proven to be a highly effective strategy.[3][4] The core principle of surfactant flooding is the injection of a surfactant solution to mobilize residual oil that is trapped by high capillary forces.[1][5] This is achieved through two primary mechanisms: a drastic reduction in the interfacial tension (IFT) between the oil and the injection fluid, and the alteration of the reservoir rock's wettability.[4][6]

Profile of Sodium Hydrogen Sulphonatopalmitate: A Mechanistic Overview

Sodium hydrogen sulphonatopalmitate is an anionic surfactant specifically engineered for EOR applications. Its efficacy stems directly from its amphiphilic molecular structure, which consists of two key moieties:

  • A Hydrophilic Head: The negatively charged sulfonate group (-SO₃⁻Na⁺) provides excellent water solubility and is responsible for the molecule's interaction with the aqueous phase.

  • A Lipophilic Tail: The "palmitate" component, a 16-carbon alkyl chain derived from palmitic acid, is hydrophobic and seeks to associate with the hydrocarbon (oil) phase.

This dual nature forces the surfactant molecules to accumulate at the oil-water interface, which is the root of their EOR functionality.

Primary Mechanism: Interfacial Tension (IFT) Reduction

By aligning at the oil-brine interface, sodium hydrogen sulphonatopalmitate molecules disrupt the cohesive forces between the two immiscible fluids, leading to a significant reduction in IFT.[2][7] The goal in surfactant flooding is to lower the IFT by several orders of magnitude, often to ultra-low values (e.g., < 10⁻³ mN/m), which drastically increases the capillary number—a dimensionless group that relates viscous forces to interfacial forces.[4][8] A sufficiently high capillary number allows the viscous forces of the injected fluid to overcome the capillary forces trapping the oil, thereby mobilizing it.[8]

Secondary Mechanism: Wettability Alteration

Reservoir rocks, particularly carbonates, can be oil-wet, meaning crude oil preferentially adheres to the rock surface, making displacement by water flooding inefficient.[6][9] Anionic surfactants like sodium hydrogen sulphonatopalmitate can adsorb onto the positively charged sites of the rock surface (common in carbonates) via their sulfonate head group.[10] This process can effectively change the surface from oil-wet to a more water-wet state.[11][12] In a water-wet system, a continuous film of water exists between the rock and the oil, which facilitates the detachment and displacement of oil ganglia.[12]

Performance Evaluation: A Step-by-Step Laboratory Workflow

A systematic laboratory screening process is essential to de-risk and optimize a surfactant flooding project. The following protocols provide a comprehensive framework for evaluating the performance of sodium hydrogen sulphonatopalmitate under specific reservoir conditions.

G PhaseBehavior Protocol 3.1: Phase Behavior & Optimal Salinity Scan IFT_Measure Protocol 3.2: Interfacial Tension (IFT) Measurement PhaseBehavior->IFT_Measure Identifies Optimal Salinity Range Wettability Protocol 3.3: Wettability Alteration Analysis IFT_Measure->Wettability Confirms Ultra-Low IFT Stability Protocol 3.4: Thermal & Salinity Tolerance Test Wettability->Stability Validates Wettability Shift CoreFlood Protocol 3.5: Core Flooding Performance Test Stability->CoreFlood Confirms Stability at Reservoir Conditions ReservoirBrine Reservoir Brine & Crude Oil ReservoirBrine->PhaseBehavior ReservoirBrine->Wettability ReservoirBrine->CoreFlood ReservoirRock Reservoir Core (or outcrop equivalent) ReservoirRock->Wettability ReservoirRock->CoreFlood Surfactant Sodium Hydrogen Sulphonatopalmitate Surfactant->PhaseBehavior

Caption: Workflow for laboratory evaluation of sodium hydrogen sulphonatopalmitate.

Protocol 3.1: Phase Behavior and Optimal Salinity Determination

Causality: The phase behavior of a surfactant-oil-brine system is a strong indicator of its potential to achieve low IFT. The optimal salinity is the salt concentration at which the surfactant is equally soluble in both the oil and water phases, typically forming a Winsor Type III microemulsion, which corresponds to the lowest IFT.[13][14]

Methodology:

  • Prepare Stock Solutions: Create a stock solution of sodium hydrogen sulphonatopalmitate (e.g., 2 wt%) in deionized water. Prepare a series of brine solutions with varying salinities (e.g., 1% to 10% Total Dissolved Solids, TDS) that mimic the ionic composition of the target reservoir's formation water.

  • Sample Preparation: In a series of glass pipettes or test tubes, add equal volumes of crude oil and each brine solution (e.g., 5 mL of each).

  • Surfactant Addition: Add a fixed concentration of the surfactant stock solution to each tube to achieve the desired final concentration (e.g., 0.5 wt%).

  • Equilibration: Gently agitate the tubes to mix the phases and then place them in an oven set to the reservoir temperature. Allow them to equilibrate for several days or weeks until the phase volumes stabilize.

  • Observation: Observe the resulting phases. Identify the salinity at which a three-phase microemulsion (Winsor Type III) is formed. This is the optimal salinity (Cφ).

Protocol 3.2: Interfacial Tension (IFT) Measurement

Causality: This protocol directly quantifies the primary EOR mechanism. Measuring IFT at the optimal salinity determined in Protocol 3.1 validates the surfactant's ability to reduce capillary forces.

Methodology (Pendant Drop Method):

  • System Setup: Use a pendant drop tensiometer equipped with a high-pressure, high-temperature optical cell.

  • Cell Preparation: Fill the optical cell with the brine solution at the determined optimal salinity.

  • Droplet Formation: Use a needle to form a pendant drop of crude oil within the brine-filled cell.

  • Shape Analysis: The instrument's software analyzes the shape of the oil droplet. The shape is governed by the balance between gravitational forces and interfacial tension.

  • IFT Calculation: The software calculates the IFT based on the Young-Laplace equation. Monitor the IFT over time until a stable value is reached, as surfactant molecules may take time to diffuse and arrange at the interface.[15]

Protocol 3.3: Wettability Alteration (Contact Angle Measurement)

Causality: This protocol assesses the secondary EOR mechanism by measuring the change in rock surface preference from oil to water. A significant decrease in the contact angle indicates a shift towards a more water-wet state, which is favorable for oil recovery.[11]

Methodology:

  • Substrate Preparation: Use a polished slice of reservoir rock (e.g., calcite for carbonate reservoirs, quartz for sandstone) or a representative outcrop rock.[16]

  • Initial Saturation: Saturate the rock slice with reservoir brine.

  • Aging: Age the brine-saturated slice in crude oil at reservoir temperature for several weeks to establish an oil-wet or mixed-wet state.[16]

  • Baseline Measurement: Place the aged rock slice in a cell filled with reservoir brine. Place a small droplet of crude oil on the surface. Measure the contact angle between the oil droplet and the rock surface through the water phase using a goniometer. An angle >90° indicates oil-wetness.

  • Surfactant Treatment: Immerse the aged rock slice in the sodium hydrogen sulphonatopalmitate solution (at optimal salinity and concentration) for a set period (e.g., 24-48 hours) at reservoir temperature.

  • Final Measurement: Remove the slice, rinse gently with fresh surfactant solution, and place it in a cell filled with the same solution. Place a new oil droplet on the surface and re-measure the contact angle. A significant decrease in the angle (ideally to <90°) confirms wettability alteration.

Protocol 3.4: Thermal and Salinity Tolerance Evaluation

Causality: EOR surfactants must remain stable and effective at harsh reservoir conditions.[17] This protocol tests the surfactant's solubility and long-term stability at high temperatures and in the presence of divalent cations (Ca²⁺, Mg²⁺), which are known to cause precipitation of anionic surfactants.[18]

Methodology:

  • Solution Preparation: Prepare solutions of sodium hydrogen sulphonatopalmitate at the target concentration in brines containing varying levels of NaCl and divalent cations (CaCl₂, MgCl₂), spanning the expected range in the reservoir.

  • Visual Inspection (Cloud Point): Place the prepared solutions in sealed vials and heat them in an oven to the reservoir temperature. Visually inspect for any signs of precipitation or cloudiness. The absence of precipitation indicates good salt tolerance.

  • Long-Term Stability: Age the clear solutions at reservoir temperature for an extended period (e.g., 30-90 days).

  • Performance Check: After aging, re-measure the IFT of the aged solutions (Protocol 3.2) to ensure the surfactant has not degraded and its performance remains unchanged.[19]

Protocol 3.5: Core Flooding for Oil Recovery Performance

Causality: This is the definitive test, integrating all EOR mechanisms in a dynamic system that simulates flow through reservoir rock. It provides the ultimate measure of the surfactant's effectiveness: the incremental oil recovered compared to a standard waterflood.[20][21]

Methodology:

  • Core Preparation: Select a reservoir core plug. Clean it, dry it, and measure its porosity and permeability.

  • Saturation: Saturate the core with reservoir brine to determine its pore volume (PV).

  • Oil Flood (Establish Sₒᵢ): Flood the core with crude oil until no more brine is produced to establish the initial oil saturation (Sₒᵢ) and irreducible water saturation (Sₗᵣ).

  • Waterflood (Secondary Recovery): Inject reservoir brine into the core at a constant rate until oil production ceases. This simulates secondary recovery and establishes the residual oil saturation after waterflooding (Sₒᵣₗ). The volume of oil produced is the secondary recovery.

  • Surfactant Flood (Tertiary Recovery): Inject a slug of the optimized sodium hydrogen sulphonatopalmitate solution (e.g., 0.3 to 0.5 PV) into the core.[21]

  • Polymer Drive (Mobility Control): Follow the surfactant slug with a polymer solution to provide mobility control and push the surfactant and mobilized oil bank through the core.

  • Data Collection: Continuously monitor the pressure drop across the core and collect the effluent fluids (oil and water) in fraction collectors.

  • Calculate Recovery: Quantify the volume of oil produced during the surfactant/polymer flood. This is the incremental (tertiary) oil recovery. The total recovery is the sum of secondary and tertiary recovery.

G node_oil Oil Bank Mobilized residual oil node_rock Reservoir Rock Wettability altered to water-wet node_oil:f0->node_rock:f0 Displaces From node_surfactant Surfactant Slug SHSP molecules at the oil-brine interface node_surfactant:f0->node_oil:f0 Mobilizes node_water Drive Water Pushes the mobilized bank node_water:f0->node_surfactant:f0 Inject label_node Mechanism of Oil Displacement in Porous Media

Caption: Displacement mechanism of sodium hydrogen sulphonatopalmitate in a reservoir.

Data Interpretation and Quantitative Summary

The data gathered from these protocols allows for a comprehensive assessment of the surfactant's potential. Key performance indicators should be systematically tabulated for clear comparison and decision-making.

ParameterObjectiveTarget Value/ObservationProtocol Reference
Optimal Salinity (Cφ) Identify salinity for lowest IFTFormation of a stable Winsor Type III microemulsion3.1
Interfacial Tension (IFT) Quantify reduction in capillary forces< 10⁻² mN/m (ideally < 10⁻³ mN/m) at Cφ3.2
Contact Angle (θ) Assess wettability alterationShift from θ > 90° (oil-wet) to θ < 90° (water-wet)3.3
Thermal & Salinity Tolerance Ensure stability in reservoir conditionsNo precipitation at reservoir temp. & salinity for >30 days3.4
Incremental Oil Recovery Determine the ultimate EOR potential>10% of OOIP over waterflood3.5

Conclusion

Sodium hydrogen sulphonatopalmitate presents a promising chemical structure for enhanced oil recovery applications due to its inherent amphiphilic nature. Its effectiveness is predicated on the dual mechanisms of significant interfacial tension reduction and favorable wettability alteration. However, its successful field application is entirely dependent on a rigorous and systematic laboratory evaluation. The protocols detailed herein provide a robust framework for de-risking its application by verifying its performance under simulated reservoir conditions of temperature, pressure, and brine chemistry. By following this structured approach, researchers can confidently determine the optimal formulation and injection strategy, paving the way for successful field implementation and maximized hydrocarbon recovery.

References

  • Wettability alteration for carbonate and sandstone formations. (n.d.). Google AI.
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  • Temperature-resistant and salt-tolerant mixed surfactant system for EOR in the Tahe Oilfield. (2021, January 7). SpringerLink.
  • Wettability alteration and oil recovery by spontaneous imbibition of smart water and surfactants into carbonates. (n.d.). SpringerLink.
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  • (PDF) Experimental investigation of wettability alteration in sandstone rock by nanoparticles, gelatin biopolymer, salt ions, and synthesized Fe3O4/gelatin nanocomposite for EOR applications - ResearchGate. (2025, September 2). ResearchGate.
  • Experimental investigation of wettability alteration in sandstone rock by nanoparticles, gelatin biopolymer, salt ions, and synthesized Fe3O4/gelatin nanocomposite for EOR applications - PMC. (2025, September 26). National Institutes of Health.
  • enhanced assisted oil recovery method. (n.d.). Google Patents.
  • Modulating Mechanisms of Surfactants on Fluid/Fluid/Rock Interfacial Properties for Enhanced Oil Recovery: A Multi-Scale Evaluation from SARA-Based Experiments to Atomistic Simulations - MDPI. (2025, October 2). MDPI.
  • The Role of Salinity and Brine Ions in Interfacial Tension Reduction While Using Surfactant for Enhanced Oil Recovery - Maxwell Science. (2015, March 25). Maxwell Science.
  • Crude Oil Displacement Enhanced by Interfacially Active Nanoparticles and Their Coupling Effect with Low-Salinity Brines - arXiv. (n.d.). arXiv.
  • The use of surfactants in enhanced oil recovery: A review of recent advances. (2020, November 22). ResearchGate.
  • US20110046024A1 - Enhanced oil recovery surfactant composition and method of making the same - Google Patents. (n.d.). Google Patents.
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  • 2005: Crude Oil/Brine Interfacial Tensions. (n.d.). SCA.
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  • field-scale performance optimization of surfactant flooding in a low-permeability reservoir with - Digilib ITB. (n.d.). Digilib ITB.
  • Surfactant Flooding for EOR Using Sodium Lignosulfonate Synthesized from Bagasse. (2019, August 23). MDPI.
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Application Note & Protocol: Dissolution and Micellar Assembly of Sodium Hydrogen Sulphonatopalmitate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Compound: Sodium Hydrogen Sulphonatopalmitate (CAS: 10538-20-2) / Disodium 2-sulfopalmitate (CAS: 5896-55-9)

Executive Summary & Mechanistic Background

Sodium hydrogen sulphonatopalmitate is an anionic, amphiphilic surfactant characterized by a long saturated hydrocarbon tail (C16) and a highly polar alpha-sulfonated carboxylate headgroup. In pharmaceutical and cosmetic formulations, it is utilized for its exceptional emulsifying properties and ability to form stable micelles and solid lipid nanoparticles.

However, dissolving this compound presents a significant thermodynamic challenge due to its Krafft point ( TK​ ) . The Krafft point is the temperature at which the solubility of an ionic surfactant sharply increases as monomers self-assemble into micelles[1]. Because of the extensive van der Waals interactions along the C16 chain and the strong crystal lattice energy of the sulfonate groups, the Krafft point for C16 alpha-sulfo fatty acid derivatives (such as the di-salt form) is exceptionally high—approximately 65 °C[2].

The Causality of Dissolution: Below 65 °C, the solubility limit of the surfactant is lower than its Critical Micelle Concentration (CMC). Consequently, adding the powder to cold water results in a turbid suspension of hydrated solid crystals rather than a functional solution[1]. To achieve true dissolution, the system must be supplied with sufficient thermal energy (endothermic activation) to melt the hydrocarbon tails, allowing the molecules to transition from a crystalline solid into a clear, thermodynamically stable micellar solution[3].

MechanisticPathway A Hydrated Crystalline Solid (Below Tk) B Monomeric Dispersion A->B Add Solvent (Endothermic) C Micellar Solution (Clear, >65°C) B->C Heat > Krafft Point (>65°C) C->A Cool < Tk (Crystallization) D Di-Salt Precipitation (Hard Water) C->D Ca2+/Mg2+ Binding

Figure 1: Thermodynamic phase transitions of sodium hydrogen sulphonatopalmitate in aqueous media.

Quantitative Solubility Profile

The table below summarizes the solubility profile of sodium hydrogen sulphonatopalmitate (and its disodium counterpart) across various solvents. Note that aqueous solubility at room temperature represents a metastable, turbid state; true micellar dissolution requires elevated temperatures.

SolventTemperatureSolubility (g/L)Phase State / Observation
Ultra-pure Water (18.2 MΩ·cm)25 °C~52.65[4]Turbid / Hydrated Crystals
Ultra-pure Water (18.2 MΩ·cm)75 °C> 100.00Clear Micellar Solution
Methanol25 °C23.55[4]Monomeric / Partial Micelles
Ethanol25 °C7.70[4]Monomeric Dispersion
Toluene25 °C0.64[4]Insoluble

Standard Operating Procedure (SOP): Aqueous Micellar Dissolution

This protocol is designed as a self-validating system . Each step includes a physical or optical checkpoint to ensure the thermodynamic requirements of the surfactant are met.

Materials Required
  • Sodium hydrogen sulphonatopalmitate powder (Purity 98%)

  • Ultra-pure water (18.2 MΩ·cm) or buffered saline (Ca²⁺/Mg²⁺ free)

  • Thermostatic water bath or jacketed glass reactor

  • Dynamic Light Scattering (DLS) instrument (for QC validation)

Step-by-Step Methodology

Step 1: Gravimetric Preparation

  • Action: Weigh the required mass of the surfactant using an analytical balance to achieve the desired target concentration (e.g., 50 mM).

  • Scientist's Rationale: Precise molarity is critical. Because the CMC of C16 alpha-sulfo fatty acids is highly concentration-dependent, inaccurate weighing can lead to phase boundary crossing and unexpected precipitation[5].

Step 2: Solvent Addition

  • Action: Transfer the powder to a borosilicate glass vial and add the required volume of ultra-pure water.

  • Observation: The mixture will immediately form a thick, opaque white suspension.

Step 3: Thermal Activation (Critical Step)

  • Action: Submerge the vial in a thermostatic water bath set to 75 °C .

  • Scientist's Rationale: The Krafft point of the C16 di-salt form is 65 °C[2]. Heating to 75 °C provides a 10 °C thermodynamic buffer, ensuring rapid and complete melting of the hydrophobic tails and preventing localized cold spots that could nucleate crystal growth[3].

Step 4: Mechanical Agitation

  • Action: Apply magnetic stirring at 400–600 rpm for 15–20 minutes while maintaining the temperature at 75 °C.

  • Observation: The opaque suspension will undergo a phase transition, clarifying into a transparent, slightly viscous micellar solution.

Step 5: pH Neutralization (Optional but Recommended)

  • Action: Measure the pH of the hot solution. If acidic (due to the "hydrogen" salt form), titrate dropwise with 0.1 M NaOH until the pH reaches 7.0–7.5.

  • Scientist's Rationale: Neutralizing the protonated carboxylate group converts the molecule fully into the disodium salt[2]. This maximizes electrostatic repulsion between the micelle headgroups, increasing the hardness tolerance and overall colloidal stability of the system[5].

Step 6: Quality Control & Validation

  • Action: Validate the dissolution using two methods:

    • Optical Validation: Shine a laser pointer through the hot vial. A faint, continuous Tyndall effect indicates the presence of nano-scale micelles. Macro-particulate scattering indicates incomplete dissolution.

    • DLS Validation: Transfer an aliquot to a heated DLS cuvette. A monodisperse peak with a hydrodynamic diameter ( Dh​ ) of ~10–20 nm confirms successful micellar assembly[6].

Workflow S1 1. Gravimetric Weighing (Analytical Balance) S2 2. Solvent Addition (Ultra-pure H2O or Buffer) S1->S2 S3 3. Thermal Activation (Water Bath at 75°C) S2->S3 S4 4. Mechanical Agitation (Magnetic Stirring 500 rpm) S3->S4 S5 5. pH Neutralization (Optional: 0.1M NaOH) S4->S5 S6 6. Quality Control (DLS & Visual Inspection) S5->S6

Figure 2: Step-by-step standard operating procedure for micellar dissolution.

Troubleshooting & Handling Guidelines

  • Premature Gelation/Crystallization: If the solution is allowed to cool below 65 °C, it will rapidly form a hydrated crystalline gel[1]. If this occurs, simply reheat the solution to 75 °C with mild agitation to reconstitute the micelles. For downstream applications (like nanoparticle synthesis), all mixing buffers and syringes must be pre-heated to 70 °C.

  • Hard Water Precipitation: Avoid using tap water or buffers containing high concentrations of Ca²⁺ or Mg²⁺. Divalent cations will bind to the sulfonate/carboxylate headgroups, forming insoluble di-salts that precipitate out of the micellar phase[5].

Sources

Application Notes & Protocols: A Guide to Coating Nanoparticles with Sodium Hydrogen Sulfonatopalmitate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of nanoparticle surfaces is a critical step in the development of advanced materials for biomedical and pharmaceutical applications. A well-designed coating can enhance colloidal stability, improve biocompatibility, and enable targeted delivery. This guide provides a comprehensive overview of the principles and methodologies for coating nanoparticles with sodium hydrogen sulfonatopalmitate, an anionic surfactant. Drawing from established techniques for similar long-chain sulfonated surfactants, we present detailed protocols for two robust methods: Nanoprecipitation (Solvent Displacement) and Emulsion-Solvent Evaporation . This document is intended for researchers, scientists, and drug development professionals seeking to create stable, functionalized nanoparticle systems.

Introduction: The Rationale for Surfactant Coating

Nanoparticles, by virtue of their high surface-area-to-volume ratio, often exhibit high surface energies, leading to aggregation in biological media. Surface coating is essential to passivate the surface, preventing agglomeration and non-specific interactions.[1][2] Sodium hydrogen sulfonatopalmitate is an amphiphilic molecule, possessing a long, hydrophobic sixteen-carbon tail (palmitate) and a highly polar, negatively charged sulfonate headgroup.[3][4] This structure makes it an ideal candidate for forming a stabilizing monolayer on nanoparticle surfaces through self-assembly.[5]

The coating mechanism is driven by thermodynamics. The hydrophobic palmitate tails will preferentially adsorb onto a hydrophobic nanoparticle core or encapsulate a hydrophobic drug, minimizing their contact with the aqueous environment. Simultaneously, the hydrophilic sulfonate headgroups will orient outwards, creating a highly negative surface charge that confers stability through electrostatic repulsion and prevents opsonization and rapid clearance by the reticuloendothelial system.[2][6]

Diagram: Surfactant Self-Assembly on a Nanoparticle Surface

G cluster_NP Hydrophobic Nanoparticle Core cluster_Surfactant NP_Core NP S1_head S1_head->NP_Core S1_tail S2_head S2_head->NP_Core S3_head S3_head->NP_Core S4_head S4_head->NP_Core label_head Hydrophilic Sulfonate Head (-SO3-) label_tail Hydrophobic Palmitate Tail

Caption: Self-assembly of sulfonatopalmitate on a nanoparticle.

Core Methodologies and Protocols

While specific literature on sodium hydrogen sulfonatopalmitate is limited, its chemical similarity to well-studied anionic surfactants like Sodium Dodecyl Sulfate (SDS) allows for the adaptation of established protocols.[7][8] The following methods are presented as robust starting points for developing a specific coating process.

Method 1: Nanoprecipitation (Solvent Displacement)

This technique is valued for its simplicity and reproducibility, making it ideal for encapsulating hydrophobic drugs within a polymer matrix stabilized by the surfactant.[9][10] The process involves the rapid mixing of a solvent phase (containing the core material, drug, and surfactant) with an anti-solvent (typically water), leading to supersaturation and the formation of nanoparticles.[11][12]

Scientific Principle: The rapid diffusion of the organic solvent into the aqueous anti-solvent causes the dissolved polymer and hydrophobic drug to precipitate out of solution, forming a solid core. The amphiphilic sodium hydrogen sulfonatopalmitate simultaneously arranges at the interface of the nascent nanoparticle, preventing aggregation and controlling particle growth.[13]

Diagram: Nanoprecipitation Workflow```dot

G cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purify Purification A Dissolve Nanoparticle Core (e.g., PLGA) and Hydrophobic Drug in Organic Solvent (e.g., Acetone) C Add Organic Phase Dropwise to Aqueous Phase under Vigorous Stirring A->C B Dissolve Sodium Hydrogen Sulfonatopalmitate in Aqueous Anti-Solvent (Water) B->C D Allow Solvent to Evaporate (e.g., Magnetic Stirring for 2-4h) C->D E Centrifuge Suspension to Pellet Nanoparticles D->E F Wash Pellet with Deionized Water (Repeat 2-3x) E->F G Resuspend in Final Buffer or Lyophilize F->G

Caption: Workflow for Emulsion-Solvent Evaporation.

Detailed Protocol:

  • Preparation of the Organic (Oil) Phase:

    • Dissolve 100 mg of polymer (e.g., PLGA) and 10 mg of the hydrophobic drug in 5 mL of a water-immiscible, volatile organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Preparation of the Aqueous Phase:

    • Prepare 20 mL of a 1% w/v aqueous solution of sodium hydrogen sulfonatopalmitate. The surfactant concentration here is critical for stabilizing the emulsion droplets.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Immediately emulsify the mixture using a probe sonicator. Apply high energy in pulses (e.g., 5 seconds on, 10 seconds off) for a total of 2-5 minutes while keeping the sample in an ice bath to prevent overheating and degradation.

  • Solvent Evaporation:

    • Transfer the resulting emulsion to a larger beaker and stir magnetically at room temperature for 4-6 hours to allow the organic solvent to evaporate completely. Alternatively, a rotary evaporator can be used for faster removal.

    • As the solvent evaporates, the nano-droplets will harden into solid nanoparticles.

  • Purification and Collection:

    • Follow the same purification steps (centrifugation and washing) as described in the Nanoprecipitation protocol (Section 2.1, Step 4).

  • Final Formulation:

    • Resuspend the final nanoparticle pellet as described in Section 2.1, Step 5.

Characterization and Quality Control

Thorough characterization is essential to validate the coating process and ensure the quality and stability of the final nanoparticle formulation.

Physicochemical Characterization

The following techniques provide critical data on the success of the coating procedure.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and Polydispersity Index (PDI). A successful coating should result in a slight increase in the hydrodynamic diameter compared to the uncoated core, and a low PDI (<0.3) indicates a monodisperse population. [14]* Zeta Potential: Measures the surface charge of the nanoparticles. Due to the anionic sulfonate headgroup, a successful coating will impart a strong negative zeta potential (typically below -30 mV), which is indicative of high colloidal stability due to electrostatic repulsion. [15][16][17]* Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of the surfactant on the nanoparticle surface. The spectrum of the coated particles should show characteristic peaks for the sulfonate group (S=O stretching, typically around 1055 cm⁻¹) and the palmitate alkyl chain (C-H stretching, around 2850-2950 cm⁻¹).

  • Electron Microscopy (TEM/SEM): Provides direct visualization of nanoparticle morphology, size, and aggregation state. While it may not resolve the thin surfactant layer, it confirms the integrity of the nanoparticles post-coating.

Representative Data

The following table summarizes expected changes in nanoparticle properties upon successful coating, based on data from analogous systems using anionic surfactants.

ParameterUncoated Nanoparticles (Expected)Coated Nanoparticles (Expected)Rationale & Significance
Hydrodynamic Diameter (nm) 150 ± 10165 ± 12Increase indicates the presence of the surface coating layer. [18]
Polydispersity Index (PDI) < 0.2< 0.2A low PDI signifies a uniform and homogenous nanoparticle population.
Zeta Potential (mV) -5 to -15< -30A strong negative charge confirms the presence of the anionic sulfonate groups and predicts high colloidal stability. [17][18]

Conclusion

The protocols detailed in this guide, based on the principles of nanoprecipitation and emulsion-solvent evaporation, provide a robust framework for coating nanoparticles with sodium hydrogen sulfonatopalmitate. The amphiphilic nature of this surfactant makes it highly suitable for creating core-shell nanostructures with enhanced stability, which is a prerequisite for their use in drug delivery and other biomedical applications. Researchers should consider the presented protocols as a starting point, with the understanding that optimization of parameters such as surfactant concentration, solvent choice, and mixing speed may be necessary to achieve the desired nanoparticle characteristics for their specific application. Rigorous physicochemical characterization is paramount to validating the success of the coating process and ensuring the production of a reliable and effective nanomedicine platform.

References

  • Synthesis and Properties of Palmitic Acid-2-Hydroxy-3-Sulfonic Sodium Propyl Ester. Advanced Materials Research. Available at: [Link]

  • α-SULFOPALMITIC ACID. Organic Syntheses. Available at: [Link]

  • Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. Scientific Archives. Available at: [Link]

  • Nanoprecipitation Process: From Particle Preparation to In Vivo Applications. ResearchGate. Available at: [Link]

  • Nanoprecipitation: Applications for Entrapping Active Molecules of Interest in Pharmaceutics. IntechOpen. Available at: [Link]

  • Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. nanoComposix. Available at: [Link]

  • Protein-Based Nanoparticle Preparation via Nanoprecipitation Method. PMC. Available at: [Link]

  • Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles. Semantic Scholar. Available at: [Link]

  • Single Emulsion-Solvent Evaporation Technique and Modifications for the Preparation of Pharmaceutical Polymeric Nanoparticles. Bentham Science. Available at: [Link]

  • Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. Taylor & Francis Online. Available at: [Link]

  • Numerical Simulation of Structure Formation of Surface-Modified Nanoparticles during Solvent Evaporation. J-Stage. Available at: [Link]

  • Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis. RSC Publishing. Available at: [Link]

  • Surfactant-Assisted Cooperative Self-Assembly of Nanoparticles into Active Nanostructures.Google.
  • Zeta-Potential Measurements of Surfactant-Wrapped Individual Single-Walled Carbon Nanotubes. ResearchGate. Available at: [Link]

  • How does the concentration of surfactant affect the self-assembly of nanoparticles? ResearchGate. Available at: [Link]

  • Nanosurfactants for improved and enhanced oil recovery applications.Google Patents.
  • SURFACTANT FUNCTIONALIZATION OF MAGNETIC NANOPARTICLES: A STUDY ON THE PARTICLE SIZE DISTRIBUTION AND ZETA POTENTIAL AS A NANOFLUID. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. Crimson Publishers. Available at: [Link]

  • A novel highly acidic sulfonic functionalized SBA-1 cubic mesoporous catalyst and its application in the esterification of palmitic acid. Materials Science-Poland. Available at: [Link]

  • Surface characterization of nanoparticles using near-field light scattering. Beilstein Journal of Nanotechnology. Available at: [Link]

  • Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. PMC. Available at: [Link]

  • Preparation of sodium dodecyl sulfate (SDS) coated Fe3O4 nanoparticles for removal. Semantic Scholar. Available at: [Link]

  • Self-assembly of nanoparticles and surfactant molecules at the gas-liquid interface. MATEC Web of Conferences. Available at: [Link]

  • Role of Surfactants in Nanotechnology and Their Applications. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. PMC. Available at: [Link]

  • Self-Assembly from Surfactants to Nanoparticles - Head vs. Tail. ResearchGate. Available at: [Link]

  • Surface modification to produce hydrophobic nano-silica particles using sodium dodecyl sulfate as a modifier. ScienceDirect. Available at: [Link]

  • Experimental Study on SiO2 Nanoparticles-Assisted Alpha-Olefin Sulfonate Sodium (AOS) and Hydrolyzed Polyacrylamide (HPAM) Synergistically Enhanced Oil Recovery. MDPI. Available at: [Link]

  • Synthesis and characterization of biodegradable palm palmitic acid based bioplastic. PMC. Available at: [Link]

  • Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. MDPI. Available at: [Link]

  • Impact of chain-length of sulfhydryl-modified surface-decorated surfactants on mucoadhesive nanostructured lipid carriers. PMC. Available at: [Link]

  • Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. Jurnal Teknik Kimia. Available at: [Link]

  • Sodium dodecyl sulfate‐coated silver nanoparticles accelerate antimicrobial potentials by targeting amphiphilic membranes. PMC. Available at: [Link]

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Sodium hydrogen sulphonatopalmitate as a stabilizing agent in colloidal systems

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Sodium Hydrogen Sulphonatopalmitate as a premier stabilizing agent in colloidal systems.

Introduction: The Critical Role of Stabilization in Colloidal Systems

Colloidal systems, which consist of particles dispersed in a continuous medium, are fundamental to numerous advanced applications, from targeted drug delivery and medical imaging to high-performance coatings and food science. However, these systems are thermodynamically unstable; the dispersed particles have a natural tendency to aggregate to minimize their high surface energy, leading to sedimentation or flocculation.[1] The key to unlocking their potential lies in achieving long-term stability. This is accomplished through the use of stabilizing agents that counteract the attractive van der Waals forces between particles.[2]

Stabilization is broadly achieved through two primary mechanisms: electrostatic stabilization, which relies on surface charge to create repulsion, and steric stabilization, which uses adsorbed polymers to create a physical barrier.[3] A powerful combination of these is known as electrosteric stabilization, which leverages charged polymers or surfactants.[2][4]

This guide focuses on Sodium Hydrogen Sulphonatopalmitate , an anionic surfactant designed for robust performance as a stabilizing agent. Based on its chemical structure—a long, hydrophobic 16-carbon palmitate tail and a hydrophilic, negatively charged sulfonate head group—it is poised to offer exceptional electrosteric stabilization. The long alkyl chain provides a steric barrier, while the sulfonate group imparts a strong negative surface charge, ensuring powerful electrostatic repulsion between particles.

This document serves as a comprehensive technical guide, providing both the theoretical framework and practical, step-by-step protocols for utilizing Sodium Hydrogen Sulphonatopalmitate to achieve monodisperse and highly stable colloidal systems.

Mechanism of Stabilization by Sodium Hydrogen Sulphonatopalmitate

Sodium Hydrogen Sulphonatopalmitate is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[5] This dual nature dictates its behavior at interfaces, particularly at the surface of particles within a colloidal dispersion.

When introduced into a colloidal system, the hydrophobic palmitate tails adsorb onto the surface of the dispersed particles, which are typically hydrophobic or have hydrophobic regions. This self-assembly process leaves the negatively charged, hydrophilic sulfonate head groups extending into the surrounding aqueous medium. This arrangement provides stability through a powerful two-fold mechanism:

  • Electrostatic Repulsion : The sulfonate groups impart a significant negative charge to the particle surface. This creates a strong repulsive force between adjacent particles, preventing them from approaching one another and aggregating.[3] The magnitude of this charge, and thus the stability, can be quantified by measuring the Zeta Potential. A value more negative than -30 mV is generally indicative of a stable colloidal system.[2]

  • Steric Hindrance : The layer of adsorbed palmitate chains forms a physical, protective shell around each particle. When two particles approach each other, these shells begin to overlap and compress, creating an entropic penalty that results in a repulsive force, pushing the particles apart.[1]

This combined effect, known as electrosteric stabilization, is highly effective and robust against environmental changes like fluctuations in ionic strength, which can sometimes compromise purely electrostatic stabilization.[4]

Caption: Electrosteric stabilization of a particle by Sodium Hydrogen Sulphonatopalmitate.

Application Protocol 1: Post-Synthesis Surface Functionalization of Colloidal Nanoparticles

This protocol details the procedure for stabilizing pre-synthesized nanoparticles (e.g., metallic, polymeric, or lipid-based) using a physical adsorption method. This is a common requirement in drug delivery to prevent nanoparticle agglomeration in biological media.[6]

Causality and Scientific Rationale

The core principle is to introduce the nanoparticles to a solution containing the stabilizing agent, allowing the surfactant to adsorb onto the particle surface. Sonication is employed to provide the necessary energy to break up existing soft agglomerates and ensure a homogenous dispersion, maximizing the available surface area for functionalization.[6] The subsequent incubation period allows the system to reach equilibrium, ensuring a stable and uniform coating. Centrifugation is a critical purification step to remove any excess, unbound surfactant, which could otherwise interfere with downstream applications or characterization.

Materials and Equipment
  • Sodium Hydrogen Sulphonatopalmitate

  • Pre-synthesized nanoparticle dispersion

  • Deionized (DI) water or appropriate buffer

  • Ethanol

  • Magnetic stirrer and stir bar

  • Ultrasonicator (bath or probe type)

  • High-speed centrifuge and tubes

  • Drying oven or lyophilizer (optional)

Step-by-Step Methodology
  • Preparation of Stabilizer Stock Solution:

    • Accurately weigh the required amount of Sodium Hydrogen Sulphonatopalmitate powder.

    • Dissolve it in DI water or the desired buffer to create a stock solution (e.g., 10 mg/mL).

    • Gently stir the solution using a magnetic stirrer until the powder is completely dissolved. Avoid vigorous stirring that may cause excessive foaming.

  • Nanoparticle Dispersion:

    • Disperse the pre-synthesized nanoparticles in DI water or buffer at a known concentration (e.g., 1 mg/mL).

    • Sonicate the nanoparticle suspension for 15-30 minutes to ensure a homogenous dispersion and to break up any soft aggregates.[6]

  • Surface Functionalization:

    • While stirring the nanoparticle suspension, add the Sodium Hydrogen Sulphonatopalmitate stock solution dropwise to achieve the desired final concentration (a typical starting point is a 1:1 or 2:1 weight ratio of stabilizer to nanoparticles).

    • Continue stirring the mixture at room temperature for 2-4 hours. This incubation allows for the complete adsorption of the surfactant onto the nanoparticle surfaces.

  • Purification of Functionalized Nanoparticles:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge the suspension at a speed sufficient to pellet the functionalized nanoparticles (the required speed and time will depend on particle size, density, and medium viscosity).

    • Carefully decant and discard the supernatant, which contains the unbound surfactant.[6]

    • Re-disperse the nanoparticle pellet in fresh DI water or buffer. Sonication may be required to achieve full re-dispersion.

    • Repeat the centrifugation and re-dispersion steps (washing) two more times to ensure complete removal of excess surfactant.

  • Final Product Formulation and Storage:

    • After the final wash, re-disperse the purified, functionalized nanoparticles in the desired final medium.

    • For long-term storage, the nanoparticles can be dried using a drying oven at a moderate temperature (e.g., 60°C) or by lyophilization.

    • Store the final product (either as a dispersion or a dry powder) in a sealed container at 4°C.

Application Protocol 2: Stabilization During Nanoparticle Synthesis (In-Situ)

This protocol outlines the use of Sodium Hydrogen Sulphonatopalmitate as a stabilizing agent during the chemical reduction synthesis of silver nanoparticles (AgNPs). This method is representative of "bottom-up" nanoparticle fabrication.

Causality and Scientific Rationale

In this approach, the stabilizing agent is present in the reaction mixture from the outset. As nascent nanoparticles are formed following the reduction of the metal salt (e.g., AgNO₃) by a reducing agent (e.g., NaBH₄), the surfactant molecules immediately adsorb to their surface.[7] This in-situ capping is crucial because it prevents the newly formed particles from aggregating as soon as they are created, which is when they are most unstable. This method allows for greater control over the final particle size and promotes the formation of a monodisperse population. Sodium borohydride is a strong reducing agent and must be handled with care in an ice-cold environment to control the reaction rate.[7]

Materials and Equipment
  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • Sodium Hydrogen Sulphonatopalmitate

  • Ice bath

  • Magnetic stirrer and stir plate

  • Volumetric flasks and pipettes

  • Glass beakers or flasks

Step-by-Step Methodology
  • Prepare Reactant Solutions:

    • Prepare a 1 mM solution of Silver Nitrate (AgNO₃) in DI water.

    • Prepare a 1 mg/mL stock solution of Sodium Hydrogen Sulphonatopalmitate in DI water.

    • Crucially , prepare a fresh 2 mM solution of Sodium Borohydride (NaBH₄) in DI water and keep it in an ice bath until the moment of use. NaBH₄ solutions are unstable and decompose over time.[7]

  • Set up the Reaction:

    • In a clean glass flask, combine 50 mL of the 1 mM AgNO₃ solution with 1 mL of the Sodium Hydrogen Sulphonatopalmitate solution.

    • Place the flask on a magnetic stir plate within an ice bath and stir vigorously. Chilling the reaction slows the nucleation and growth process, leading to smaller, more uniform particles.

  • Initiate Nanoparticle Formation:

    • Using a pipette, add the ice-cold 2 mM NaBH₄ solution dropwise to the stirring AgNO₃/stabilizer mixture.

    • A color change to a pale yellow, and then to a more intense yellow-brown, should be observed, indicating the formation of silver nanoparticles.

  • Reaction Completion and Aging:

    • After the complete addition of the NaBH₄ solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

    • Remove the flask from the ice bath and allow it to stir at room temperature for another hour.

  • Purification:

    • The resulting AgNP dispersion can be purified to remove unreacted reagents using the centrifugation method described in Protocol 1 (Step 4).

Characterization and Validation of Colloidal Stability

Confirming the successful stabilization of a colloidal system is a critical, self-validating step. The primary techniques for this are Dynamic Light Scattering (DLS) and Zeta Potential measurement.[6]

Characterization_Workflow Start Start: Functionalized Nanoparticle Dispersion Prep Prepare Sample: Dilute dispersion in DI water or 10 mM NaCl to appropriate concentration Start->Prep DLS Dynamic Light Scattering (DLS) Measurement Prep->DLS Aliquot 1 Zeta Zeta Potential Measurement Prep->Zeta Aliquot 2 Data_DLS Analyze DLS Data: - Z-Average Diameter (nm) - Polydispersity Index (PDI) DLS->Data_DLS Data_Zeta Analyze Zeta Potential Data: - Zeta Potential (mV) - Zeta Deviation (mV) Zeta->Data_Zeta Compare Compare Results: Unstabilized vs. Stabilized Nanoparticles Data_DLS->Compare Data_Zeta->Compare Stable Conclusion: System is Stable Compare->Stable Z-Ave consistent PDI < 0.3 Zeta < -30 mV Unstable Conclusion: System is Unstable (Optimize Protocol) Compare->Unstable Z-Ave increased PDI > 0.3 Zeta > -30 mV

Caption: Workflow for the characterization and validation of nanoparticle stabilization.

Data Interpretation

The effectiveness of Sodium Hydrogen Sulphonatopalmitate as a stabilizer can be quantified by comparing the properties of the nanoparticles before and after functionalization.

ParameterUnstabilized Nanoparticles (Expected)Stabilized Nanoparticles (Expected)Interpretation
Z-Average Diameter May be large or inconsistent due to aggregation.Should be consistent with primary particle size.A significant decrease in size indicates successful de-aggregation and stabilization.
Polydispersity Index (PDI) High (> 0.5)Low (< 0.3)A low PDI indicates a narrow size distribution and a monodisperse, stable sample.
Zeta Potential (mV) Close to zero (e.g., -5 mV to +5 mV)Highly negative (e.g., < -30 mV)A large negative value confirms the presence of the anionic sulfonate groups and indicates strong electrostatic repulsion.[2]
Visual Appearance Cloudy, may have visible aggregates or sediment.Clear, homogenous dispersion.A stable dispersion will not settle out over time.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Particle Aggregation After Functionalization Insufficient stabilizer concentration.Increase the weight ratio of Sodium Hydrogen Sulphonatopalmitate to nanoparticles. Perform a concentration-dependent titration study.
Incomplete removal of salts from pre-synthesis steps.Ensure the initial nanoparticle dispersion is thoroughly washed and purified before adding the stabilizer.
High Polydispersity Index (PDI) Inadequate initial dispersion.Increase the sonication time or power before adding the stabilizer to ensure all initial aggregates are broken up.
Stabilizer added too quickly.Add the stabilizer solution dropwise while stirring to prevent localized high concentrations that can cause bridging flocculation.
Zeta Potential Not Sufficiently Negative Insufficient stabilizer adsorption.Increase the incubation time to allow for equilibrium to be reached. Ensure the pH of the medium is appropriate (typically neutral to slightly basic for anionic surfactants).
Presence of cationic species in the buffer.Use simple DI water or a low molarity non-cationic buffer for functionalization and characterization.

References

  • Fritz, G., Schädler, V., Willenbacher, N., & Wagner, N. J. (n.d.). Electrosteric Stabilization of Colloidal Dispersions. ACS Publications.
  • Brookhaven Instruments. (2019, November 8). Colloidal Stability in Aqueous Suspensions.
  • Matusiak, J., & Grządka, E. (n.d.). Stability of colloidal systems – a review of the stability measurements methods. CORE.
  • Tuinier, R., & Tan, J. S. (2019). Polymer-mediated colloidal stability. Advances in Colloid and Interface Science.
  • BenchChem. (2025). Application Notes and Protocols for Surface Functionalization of Nanoparticles with Sodium Oleate.
  • protocols.io. (2022, November 5). Synthesis of Silver Nanoparticles.
  • Asnaashari, S., et al. (2022, September 15). Enhancing the Dispersion Stability and Sustained Release of S/O/W Emulsions by Encapsulation of CaCO3 Droplets in Sodium Caseinate/Xanthan Gum Microparticles. PMC.
  • Ondreas, F., et al. (2022, September 30). Emulsion Stabilization with Lignosulfonates. IntechOpen.

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Cold Water Solubility of Sodium Hydrogen Sulphonatopalmitate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals who are encountering challenges with the dissolution of sodium hydrogen sulphonatopalmitate in cold water. The following information is curated to provide not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction

Sodium hydrogen sulphonatopalmitate, a type of methyl ester sulfonate (MES), is an anionic surfactant derived from natural resources.[1] While it offers excellent cleaning properties and is considered a sustainable alternative to other surfactants, its use can be limited by its poor water solubility, especially at lower temperatures.[1][2] This limitation is primarily due to its long hydrophobic carbon chain and the position of the sulfonate group.[2][3] This guide will explore the factors influencing its solubility and provide practical strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my sodium hydrogen sulphonatopalmitate not dissolving in cold water?

The limited solubility of long-chain surfactants like sodium hydrogen sulphonatopalmitate in cold water is often related to a physicochemical property known as the Krafft point . The Krafft point is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration (CMC).[4] Below this temperature, the surfactant exists as a crystalline solid with very low solubility, making it difficult to form the micelles necessary for many of its functions.[4] For long-chain surfactants, the Krafft point is often above typical cold water temperatures.

Q2: What is the Krafft point and why is it important for my experiments?

The Krafft point is a critical temperature for ionic surfactants. Below the Krafft point, the surfactant molecules have limited solubility and exist primarily as individual molecules or in a crystalline state.[4] Above the Krafft point, the solubility increases dramatically, and the surfactant molecules can aggregate to form micelles.[4] Understanding the Krafft point of your specific batch of sodium hydrogen sulphonatopalmitate is crucial because if your working temperature is below this point, you will not be able to achieve a sufficient concentration of the surfactant in its active, micellar form.

Q3: How can I determine the Krafft point of my sodium hydrogen sulphonatopalmitate?

The Krafft point can be experimentally determined by preparing a series of surfactant solutions at different concentrations and observing the temperature at which the solution becomes clear upon heating. A more precise method involves measuring the conductivity of the surfactant solution as a function of temperature. The temperature at which a sharp increase in conductivity is observed corresponds to the Krafft point.

Q4: Are there any immediate steps I can take to improve solubility during my experiment?

Yes, a simple and often effective method is to prepare a concentrated stock solution by dissolving the sodium hydrogen sulphonatopalmitate in warm or hot water (above its Krafft point) with stirring.[5] Once fully dissolved, this stock solution can then be diluted to the desired concentration in your cold water system. This approach bypasses the slow dissolution kinetics at low temperatures.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps & Explanations
Solution remains cloudy or has visible precipitate even after prolonged stirring in cold water. The experimental temperature is below the Krafft point of the surfactant.1. Prepare a stock solution: Dissolve the surfactant in water heated above its Krafft point (e.g., 40-50°C) before diluting it into the cold experimental medium.[5] This ensures the surfactant is already in a soluble, micellar form. 2. Incorporate a co-surfactant: The addition of a more water-soluble surfactant can form mixed micelles, which can lower the overall Krafft point of the system.[5][6] Anionic surfactants like sodium lauryl ether sulfate (SLES) or alpha-olefin sulfonate (AOS) can be effective.[6]
Inconsistent results between experimental batches. Variations in water hardness (presence of Ca²⁺ and Mg²⁺ ions) or pH.1. Use deionized or distilled water: This eliminates the interference of divalent cations which can form less soluble salts with the anionic surfactant. 2. Control the pH: The solubility of fatty acid derivatives can be pH-dependent.[7][8] Adjusting the pH of the solution with a suitable buffer can enhance solubility. For anionic surfactants, a slightly alkaline pH is often beneficial.[7]
The surfactant precipitates out of solution over time. The solution is supersaturated at the experimental temperature, or there is a slow equilibrium process leading to crystallization.1. Employ hydrotropes: Hydrotropes are compounds that increase the solubility of hydrophobic substances in water.[9][10][11] Examples include sodium xylene sulfonate (SXS) or sodium cumene sulfonate.[10] They work by a mechanism different from micellar solubilization and can prevent precipitation.[11] 2. Consider a mixed-solvent system: The addition of a co-solvent, such as ethanol or propylene glycol, can increase the solubility of the surfactant.[12][13] However, this may also affect the properties of the final formulation.

Experimental Protocols

Protocol 1: Preparation of a Sodium Hydrogen Sulphonatopalmitate Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution to be used in further experiments.

  • Determine the required concentration: Calculate the mass of sodium hydrogen sulphonatopalmitate needed to achieve the desired stock solution concentration.

  • Heat the solvent: Gently heat a volume of deionized water to approximately 10-15°C above the known or estimated Krafft point of the surfactant while stirring.

  • Dissolve the surfactant: Slowly add the weighed sodium hydrogen sulphonatopalmitate to the heated water with continuous stirring.

  • Ensure complete dissolution: Continue stirring until the solution is clear and free of any visible particles.

  • Cool to room temperature: Allow the solution to cool to room temperature before use. The surfactant should remain in solution.

  • Storage: Store the stock solution in a sealed container. If precipitation occurs upon cooling, gentle warming and stirring will be required before use.

Protocol 2: Enhancing Solubility using a Co-surfactant

This protocol outlines the use of a co-surfactant to improve the cold water solubility of sodium hydrogen sulphonatopalmitate.

  • Select a co-surfactant: Choose a highly water-soluble anionic or non-ionic surfactant. Sodium lauryl ether sulfate (SLES) is a common choice.[6]

  • Prepare individual stock solutions: Prepare concentrated stock solutions of both the sodium hydrogen sulphonatopalmitate (following Protocol 1) and the co-surfactant in deionized water.

  • Determine the optimal ratio: In your cold water system, add the co-surfactant stock solution first, followed by the sodium hydrogen sulphonatopalmitate stock solution.

  • Experiment with different ratios: Systematically vary the molar ratio of the two surfactants to find the optimal ratio that prevents precipitation and achieves the desired performance.

  • Observe and analyze: Visually inspect the solutions for clarity and stability over time. Further analysis, such as particle size measurement, can be used to characterize the mixed micellar system.

Visualizing Key Concepts

The Role of the Krafft Point in Surfactant Solubility

G cluster_0 Below Krafft Point cluster_1 Above Krafft Point Crystalline State Crystalline State Low Solubility Low Solubility Crystalline State->Low Solubility Temperature Increase Temperature Increase Low Solubility->Temperature Increase Micelle Formation Micelle Formation High Solubility High Solubility Micelle Formation->High Solubility Temperature Increase->Micelle Formation

Caption: The relationship between temperature, the Krafft point, and surfactant solubility.

Workflow for Troubleshooting Solubility Issues

G Start Insoluble Surfactant in Cold Water Heat Prepare Stock Solution with Heat Start->Heat CoSurfactant Add Co-surfactant Heat->CoSurfactant If unsuccessful Success Soluble Surfactant Heat->Success If successful Hydrotrope Incorporate Hydrotrope CoSurfactant->Hydrotrope If unsuccessful CoSurfactant->Success If successful pH Adjust pH Hydrotrope->pH If unsuccessful Hydrotrope->Success If successful pH->Success If successful Failure Re-evaluate Approach pH->Failure If unsuccessful

Caption: A systematic approach to resolving solubility challenges.

References

  • Biyani, D., & Umekar, M. (n.d.). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Jetir.Org. Retrieved from [Link]

  • Kuchekar, M. A., et al. (2021). Hydrotropic Solubilization: An Emerging Approach. Journal of Drug Delivery and Therapeutics, 11(1-s), 200-206.
  • Wikipedia. (n.d.). Hydrotrope. Retrieved from [Link]

  • Malik, N. A. (2022). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. Mini Reviews in Medicinal Chemistry, 22(4), 579-585.
  • Ahmad, N., et al. (2022). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. Mini-Reviews in Medicinal Chemistry.
  • Unknown. (2015). Solubilization in Surfactant Systems.
  • Krastev, R., et al. (2024). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. Department of Chemical and Pharmaceutical Engineering.
  • Tsubone, K., et al. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. PMC.
  • Abbott, S. (n.d.). Cloud and Krafft points. Practical Surfactants Science. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Unknown. (2017).
  • COSMILE Europe. (n.d.). SODIUM METHYL PALMITATE SULFONATE – Ingredient. Retrieved from [Link]

  • Unknown. (2023). Solubility enhancement techniques: A comprehensive review.
  • Unknown. (n.d.). Solubilization Improvement using Non-Ionic Surfactants and Phospholipids Optimized by An Experimental Design: Case of Albendazole.
  • GREEN AGROCHEM. (2025). Sodium sulfonate chemical. Retrieved from [Link]

  • Unknown. (n.d.). Format And Type Fonts. Aidic. Retrieved from [Link]

  • Unknown. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Perflavory. (n.d.). sodium methyl palmitate sulfonate, 4016-24-4. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Quora. (2018). Why does solubility of fatty acids decreases as the length chain increases? Retrieved from [Link]

  • ResearchGate. (2025).
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • PubMed. (2024). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions.
  • MCB Books. (n.d.). PALMFONATE Methyl Ester Sulphonate (MES) properties | Sodium Methyl Palmitate Sulfonate uses | Applications. Retrieved from [Link]

  • RSC Publishing. (2024).
  • Unknown. (n.d.).
  • FAO. (2009). SODIUM HYDROGEN SULFATE. Retrieved from [Link]

  • ResearchGate. (2025).
  • chem.info. (n.d.). sodium hydrogen sulfate monohydrate. Retrieved from [Link]

  • PENTA. (2025). Sodium hydrogen sulfate monohydrate. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Aggregation of Sodium Hydrogen Sulphonatopalmitate in High-Salinity Environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals dealing with the phase-separation and aggregation of sodium hydrogen sulphonatopalmitate (CAS 10538-20-2) in high ionic strength buffers.

Below, you will find diagnostic FAQs, quantitative mitigation strategies, and self-validating experimental protocols grounded in physicochemical principles.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does sodium hydrogen sulphonatopalmitate aggregate so rapidly when I increase my buffer's ionic strength? A: The aggregation is driven by Debye-Hückel charge screening and hydrogen bonding . Sodium hydrogen sulphonatopalmitate is the monosodium salt of α -sulfopalmitic acid. In this state, the sulfonate group is ionized, but the α -carboxylic acid group remains protonated. When you introduce high concentrations of salt (e.g., NaCl), the cations shield the electrostatic repulsion between the negatively charged sulfonate headgroups[1]. Simultaneously, the protonated carboxylic acids form intermolecular hydrogen bonds. This allows the highly hydrophobic 16-carbon (palmitate) tails to pack tightly into a crystalline lattice, drastically elevating the Krafft temperature ( TK​ ) above room temperature and causing the surfactant to "salt out" or precipitate.

Q2: Can I adjust the pH to prevent this precipitation without lowering my surfactant concentration? A: Yes. By increasing the pH above the pKa​ of the α -carboxylic acid group (typically > pH 6.5), you deprotonate the molecule, converting it in situ to disodium α -sulfopalmitate [2]. The introduction of a second negative charge per molecule drastically increases headgroup hydration and electrostatic repulsion. This prevents tight crystalline packing, significantly lowering the Krafft point and enhancing salt tolerance[3].

Q3: My experimental workflow requires a slightly acidic pH (pH 4.5). How can I prevent aggregation without raising the pH? A: If deprotonation is not an option, you must disrupt the crystalline packing sterically. We recommend formulating a mixed micellar system using a zwitterionic or non-ionic co-surfactant, such as N,N-Dimethyldodecylamine N-oxide (DDAO) or Cocamidopropyl betaine (CAPB). These co-surfactants intercalate between the anionic headgroups of the sulphonatopalmitate. The steric bulk of the amine oxide headgroup physically prevents the C16 tails from aligning into a solid lattice, thereby maintaining the surfactant in a fluid, micellar state even at high salinities[4].

Part 2: Quantitative Data & Strategy Comparison

To select the appropriate mitigation strategy for your specific assay, compare the thermodynamic and environmental limits of each approach in the table below.

Mitigation StrategyPrimary Mechanism of ActionOptimal pH RangeMax Salt Tolerance (NaCl)Impact on Krafft Temp ( TK​ )
None (Control) N/A (Baseline)3.0 - 5.0< 50 mM TK​ > 35°C
In Situ pH Adjustment Charge doubling & H-bond disruption7.0 - 9.0~ 400 mM TK​ < 15°C
DDAO Co-surfactant Steric intercalation & mixed micelles4.0 - 8.0~ 600 mM TK​ < 10°C
SXS Hydrotrope Solvent/water structure disruption3.0 - 9.0~ 300 mM TK​ ~ 20°C

Part 3: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Do not skip the validation steps, as they are critical for confirming that your surfactant remains in a functional micellar phase rather than forming optically deceptive micro-aggregates.

Protocol A: pH-Driven Conversion to Disodium α -Sulfopalmitate

Use this protocol when your downstream application tolerates neutral to slightly alkaline conditions.

  • Initial Dissolution: Suspend 10 mM sodium hydrogen sulphonatopalmitate in deionized water. Heat the solution to 45°C while stirring.

    • Causality: Heating above the baseline Krafft temperature provides the thermodynamic energy required to melt the hydrocarbon chains, ensuring complete monomeric dissolution prior to chemical modification.

  • Deprotonation: Monitor the initial pH (expected ~3.5 - 4.5). Slowly titrate with 0.1 M NaOH until the pH stabilizes at 7.5 .

    • Causality: This fully deprotonates the α -carboxylic acid, forming the highly soluble disalt[2].

  • Salinity Introduction: Gradually introduce your high-salinity buffer (e.g., 500 mM NaCl final concentration) dropwise under continuous stirring at 45°C.

  • Self-Validation (Turbidimetry): Allow the solution to cool to 20°C. Measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Success Criteria: An OD600 < 0.05 confirms the solution has successfully evaded the Krafft boundary and remains strictly micellar.

Protocol B: Steric Intercalation via DDAO Co-Surfactant

Use this protocol when your assay requires acidic conditions (pH < 6.0).

  • Mixed Micelle Preparation: Combine sodium hydrogen sulphonatopalmitate and DDAO at a 3:1 molar ratio in deionized water at 45°C.

    • Causality: DDAO inserts between the anionic sulfonate groups. The interaction between the zwitterionic amine oxide and the anionic sulfonate creates a synergistic mixed micelle that completely disrupts the crystalline lattice formation[4].

  • Equilibration: Stir the mixture gently for 30 minutes at 45°C.

    • Causality: Mixed micelles require time to reach thermodynamic equilibrium and uniform distribution of the co-surfactant within the micelle corona[1].

  • Salinity Introduction: Add the high-concentration salt buffer dropwise.

  • Self-Validation (Dynamic Light Scattering - DLS): Analyze the cooled solution (20°C) via DLS.

    • Success Criteria: A single, monodisperse peak at ~4–8 nm confirms the presence of stable mixed micelles. Any peaks >100 nm indicate a failure in the intercalation ratio and the onset of aggregation.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical pathway of salt-induced aggregation and the precise points where the above interventions break the causality chain.

AggregationMitigation Monomer Sodium Hydrogen Sulphonatopalmitate Salt High Salinity (Debye-Hückel Screening) Monomer->Salt Exposure Krafft Krafft Point Elevation (H-Bonding & Packing) Salt->Krafft Charge Shielding Agg Surfactant Aggregation (Precipitation) Krafft->Agg Hydrophobic Collapse pH pH > 6.0 (Disalt Formation) pH->Krafft Restores Repulsion CoSurf Co-Surfactant (Steric Intercalation) CoSurf->Krafft Disrupts Lattice

Pathway of salt-induced aggregation and targeted physicochemical interventions.

References[3] Title: Disodium 2-sulfopalmitate CAS# 5896-55-9: Odor profile, Molecular properties, Suppliers & Regulation

Source: Scent.vn URL: [Link][2] Title: Synthesis and physicochemical properties of sodium oleyl sulfate (Includes data on Disodium α -sulfopalmitate) Source: ResearchGate / Journal of the American Oil Chemists' Society URL: [Link][4] Title: Cleaning ability of mixed solutions of sulfonated fatty acid methyl esters Source: arXiv.org URL: [Link][1] Title: Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions Source: ResearchGate / Journal of Colloid and Interface Science URL: [Link]

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Technical Support Center: Troubleshooting Precipitation of Sodium Hydrogen Sulphonatopalmitate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sodium hydrogen sulphonatopalmitate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common precipitation issues encountered during experimentation. As a long-chain anionic surfactant, the solubility behavior of sodium hydrogen sulphonatopalmitate is governed by a delicate interplay of physicochemical factors. Understanding these principles is key to preventing and resolving precipitation, ensuring the success of your formulations and experiments.

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs, grounded in scientific principles and practical field experience.

Quick Navigation

Core Troubleshooting Guide

This section addresses the most common precipitation scenarios in a step-by-step, logical progression.

Question 1: My sodium hydrogen sulphonatopalmitate solution is cloudy or has formed a precipitate at room temperature. What is the primary cause and how can I resolve it?

Answer:

Precipitation of long-chain surfactants like sodium hydrogen sulphonatopalmitate at room temperature is often related to its Krafft point . The Krafft point is the temperature at which the solubility of a surfactant equals its Critical Micelle Concentration (CMC). Below the Krafft point, the solubility is lower than the concentration required for micelle formation, leading to precipitation of the surfactant molecules.[1]

Immediate Troubleshooting Steps:

  • Gentle Warming: The most immediate solution is to gently warm the solution in a water bath. An increase in temperature raises the solubility of the surfactant. For many long-chain surfactants, a modest increase to 30-40°C is sufficient to redissolve the precipitate.[2]

  • Verify Concentration: Ensure your working concentration is appropriate. If the concentration is excessively high, it may surpass the solubility limit even with warming.

  • Sonication: In conjunction with warming, sonication can help to break up aggregates and expedite the dissolution process.

Causality Explanation: The long palmitate (C16) chain of the molecule contributes to strong van der Waals interactions between adjacent molecules, favoring a crystalline state at lower temperatures. Heating provides the necessary kinetic energy to overcome these interactions and allow for dissolution and subsequent micelle formation.

Question 2: I've warmed the solution, but the precipitate persists or reappears upon cooling. What other factors could be at play?

Answer:

If temperature manipulation alone is insufficient, other formulation components are likely influencing the solubility. The key factors to investigate are pH and the presence of electrolytes (the "salting-out" effect).

Troubleshooting Workflow:

G cluster_ph pH Adjustment cluster_ions Ionic Strength Management start Precipitate Persists After Warming check_ph Measure Solution pH start->check_ph check_ions Assess Ionic Strength (Presence of Salts) start->check_ions ph_low Is pH acidic? check_ph->ph_low ions_high Are multivalent cations or high salt concentrations present? check_ions->ions_high adjust_ph Adjust pH to > 7.0 (e.g., with dilute NaOH) ph_low->adjust_ph Yes ph_ok pH is neutral to alkaline ph_low->ph_ok No adjust_ph->ph_ok reduce_ions Decrease salt concentration or replace with monovalent salts ions_high->reduce_ions Yes ions_ok Ionic strength is low ions_high->ions_ok No reduce_ions->ions_ok

Caption: Troubleshooting workflow for persistent precipitation.

Detailed Explanation:

  • pH: Sodium hydrogen sulphonatopalmitate is the salt of a strong acid (sulfonic acid group). The sulfonic acid group is expected to have a low pKa, meaning it will be deprotonated and negatively charged over a wide pH range. However, the overall stability of the formulation can be pH-dependent. At acidic pH, interactions with other formulation components might be altered, leading to precipitation. Maintaining a neutral to slightly alkaline pH is generally advisable for anionic surfactants.

  • Ionic Strength and Salting Out: The presence of high concentrations of electrolytes, especially multivalent cations (e.g., Ca²⁺, Mg²⁺), can lead to precipitation. These cations can act as counterions, forming less soluble salts with the anionic surfactant. This phenomenon, known as the "salting-out" effect, occurs because the ions compete with the surfactant for water molecules, reducing surfactant hydration and solubility.

Question 3: My solution is clear initially, but precipitation occurs after adding another component (e.g., an active pharmaceutical ingredient, API). What is happening?

Answer:

This indicates an incompatibility between sodium hydrogen sulphonatopalmitate and the added component. The interaction is likely electrostatic or hydrophobic in nature.

Possible Interactions:

  • Cationic APIs: If your API is cationic (positively charged), it can form an insoluble complex with the anionic (negatively charged) sulphonatopalmitate. This is a common cause of precipitation when formulating oppositely charged molecules.[3]

  • Hydrophobic Interactions: A very hydrophobic API might disrupt micelle formation or interact unfavorably with the aqueous environment, leading to co-precipitation with the surfactant.

Troubleshooting Strategy:

StepActionRationale
1 Order of Addition Try dissolving the API in the solvent first, then slowly add the surfactant solution while stirring. Alternatively, prepare separate solutions and mix them slowly. This can prevent localized high concentrations that trigger precipitation.
2 pH Modification If the API's charge is pH-dependent, adjusting the solution's pH might prevent the electrostatic interaction. For example, if the API is a weak base, lowering the pH could protonate it, but this might exacerbate the interaction with the anionic surfactant. Conversely, raising the pH might deprotonate it, making it neutral and less likely to interact electrostatically. Careful consideration of the API's pKa is necessary.
3 Solvent System Modification The addition of a co-solvent, such as ethanol or propylene glycol, can increase the solubility of both the surfactant and the API, potentially preventing precipitation. Start with small percentages (e.g., 5-10%) and assess the impact.
4 Use of a Non-ionic Surfactant Consider adding a non-ionic surfactant to the formulation. This can create mixed micelles, which may have a greater capacity to solubilize the API and prevent interactions with the anionic surfactant.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the Critical Micelle Concentration (CMC) and why is it important?

    • The CMC is the concentration of a surfactant above which micelles spontaneously form.[5] Below the CMC, surfactant molecules exist as individual monomers. Micelles are crucial for solubilizing poorly water-soluble drugs.[4] If your surfactant concentration is below the CMC, you will not achieve micellar solubilization, and the risk of precipitation is higher, especially for long-chain surfactants below their Krafft point.

  • Q2: How does the alkyl chain length of sodium hydrogen sulphonatopalmitate affect its solubility?

    • The long C16 (palmitate) alkyl chain increases the hydrophobicity of the molecule.[3] This leads to a lower CMC compared to shorter-chain surfactants but also a higher Krafft point, meaning it is more prone to precipitating at lower temperatures.[1]

  • Q3: Can the type of counterion (e.g., potassium instead of sodium) affect precipitation?

    • Yes, the counterion can significantly influence surfactant properties.[6][7] Different counterions have different hydrated radii and binding affinities to the surfactant headgroup, which can alter the CMC, aggregation number, and solubility. While sodium is common, in some cases, other counterions might offer solubility advantages.[8]

  • Q4: I am using a high concentration of organic solvent in my mobile phase for HPLC, and I see precipitation. Is this related to the surfactant?

    • Yes. While sodium hydrogen sulphonatopalmitate is a surfactant, if it's part of a formulation being analyzed, high concentrations of organic solvents (like acetonitrile or methanol) can decrease the solubility of salts, leading to precipitation. This is a common issue in reversed-phase chromatography.[9] Ensure that the concentration of any buffer salts or the surfactant itself is compatible with the highest organic solvent percentage in your gradient.

  • Q5: How can I prevent precipitation during long-term storage?

    • For stock solutions, it is advisable to store them at a temperature known to be above the Krafft point. If this is not feasible, prepare the solution fresh before each use. If storing at lower temperatures is necessary, be prepared to gently warm and mix the solution to ensure homogeneity before use. Avoid repeated freeze-thaw cycles, which can promote precipitation.

Experimental Protocols

Protocol 1: Determination of an Approximate Krafft Point

This protocol provides a simple visual method to estimate the Krafft point.

  • Prepare a series of dilutions of sodium hydrogen sulphonatopalmitate in deionized water (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Refrigerate the solutions overnight to induce precipitation.

  • Place a beaker of deionized water on a hot plate with a magnetic stirrer and a thermometer.

  • Place a sealed vial of one of the surfactant solutions in the water bath.

  • Slowly heat the water bath (e.g., 1°C per minute) while stirring.

  • Observe the surfactant solution for the temperature at which it becomes completely clear. This temperature is the approximate Krafft point for that concentration.

  • Repeat for other concentrations.

Protocol 2: Salting-Out Threshold Test

This protocol helps determine the tolerance of your surfactant solution to electrolytes.

  • Prepare a stock solution of sodium hydrogen sulphonatopalmitate at your working concentration and temperature.

  • Prepare concentrated stock solutions of the salt(s) used in your experiment (e.g., 1 M NaCl, 1 M CaCl₂).

  • In a series of test tubes, place a fixed volume of the surfactant solution (e.g., 5 mL).

  • Titrate small, incremental volumes of a salt stock solution into the surfactant solution, mixing after each addition.

  • Observe for the appearance of turbidity or precipitation.

  • The concentration of salt at which precipitation occurs is the salting-out threshold. This will help you define the maximum allowable ionic strength for your formulation.

Visualization of Key Concepts

G cluster_conditions Favorable Conditions for Dissolution cluster_outcomes Outcomes T_high Temperature > Krafft Point pH_neutral Neutral to Alkaline pH micelles Micelle Formation (Solubilization) T_high->micelles ions_low Low Ionic Strength pH_neutral->micelles conc_above_cmc Concentration > CMC ions_low->micelles conc_above_cmc->micelles precipitate Precipitation T_low Temperature < Krafft Point T_low->precipitate ions_high High Ionic Strength ('Salting Out') ions_high->precipitate incompatible Incompatible Additives (e.g., Cationic API) incompatible->precipitate

Caption: Factors influencing the state of sodium hydrogen sulphonatopalmitate in solution.

References

  • Penfold, J., et al. (2022). The Interaction between Sodium Alkyl Sulfate Surfactants and the Oppositely Charged Polyelectrolyte, polyDMDAAC, at the Air−Water Interface: The Role of Alkyl Chain Length and Electrolyte and Comparison with Theoretical Predictions. Langmuir.
  • Kellermeier, M., et al. (2022).
  • Dah-Hao, L., et al. (2016).
  • Stein, W., & Baumann, H. (1975). α-Sulfonated fatty acids and esters: Manufacturing process, properties, and applications. Journal of the American Oil Chemists Society.
  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Henkel Kommanditgesellschaft auf Aktien. (1994). Process for the production of highly sulfated fatty acids and fatty acid derivatives.
  • Zhang, R., et al. (2024). Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. PMC.
  • Kumar, A., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC.
  • Fattahi, N., et al. (2020). Emerging insights on drug delivery by fatty acid mediated synthesis of lipophilic prodrugs as novel nanomedicines. Pharma Excipients.
  • Zana, R., et al. (1995). Effect of the Nature of the Counterion on the Properties of Anionic Surfactants. 1. Cmc, Ionization Degree at the Cmc and Aggreg.
  • Henkel Kommanditgesellschaft auf Aktien. (1991). Process for the preparation of highly sulfated fatty acids and fatty-acid derivatives.
  • University of Pardubice. (n.d.).
  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC)
  • Kao Corporation. (2003). Process for producing α-sulfo-fatty acid alkyl ester salt.
  • Pártay, L. B., et al. (2020). Role of the Counterions in the Surface Tension of Aqueous Surfactant Solutions.
  • Penfold, J., et al. (2022). The Interaction between Sodium Alkyl Sulfate Surfactants and the Oppositely Charged Polyelectrolyte, polyDMDAAC, at the Air−Water Interface: The Role of Alkyl Chain Length and Electrolyte and Comparison with Theoretical Predictions.
  • Zhejiang Zanyu Technology Co., Ltd. (2009). ALPHA SULPHO-FATTY ACID ESTER SALT SURFACTANT.
  • European Pharmaceutical Review. (2020).
  • Warszyński, P., et al. (2001). Effect of Counterions on the Adsorption of Ionic Surfactants at Fluid−Fluid Interfaces.
  • Lunkenheimer, K., et al. (2022). Role of Counterions in the Adsorption and Micellization Behavior of 1:1 Ionic Surfactants at Fluid Interfaces Demonstrated by the Standard Amphiphile System of Alkali Perfluoro-n-octanoates.
  • Wang, X., et al. (2007).
  • Creative Biolabs. (n.d.).
  • Gáspár, S., et al. (2021).
  • Siddaramaiah, H. T., et al. (2023). Sulfonated Polyether Ketone Membranes Embedded with Nalidixic Acid—An Emerging Controlled Drug Releaser. PMC.
  • American Elements. (n.d.).
  • Mofarrah, A., & Cha, S. (2023). Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods. PMC.
  • Breyton, C., et al. (2011).
  • Sigma-Aldrich. (n.d.).
  • Shi, L., et al. (2022). Synthesis and surface properties of sodium sulfonate amphoteric surfactants having different hydrophobic carbon chain length. OUCI.
  • Young, C. L. (n.d.).
  • Kunz, W., & Kellermeier, M. (2022).
  • Khan Academy. (n.d.). Using a pKa table (video).
  • PENTA. (2025).
  • Janine The Tutor. (2021). Sodium bicarbonate, is the sodium salt of carbonic acid , pKa = 6.37 Which of the following sub. YouTube.
  • Wuxi Lansen Chemicals Co., Ltd. (2019). Synthesis method of sodium allylsulfonate.
  • Reddit. (2025).
  • Engel, D. A. H. (2018).

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Purification techniques for removing byproducts from sodium hydrogen sulphonatopalmitate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Sodium Hydrogen Sulphonatopalmitate (monosodium α -sulfopalmitate). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the most common bottlenecks encountered during the isolation of this critical anionic surfactant.

Unlike standard aliphatic surfactants, α -sulfo fatty acids present unique purification challenges due to the aggressive nature of sulfur trioxide ( SO3​ ) sulfonation and the delicate pH-dependent equilibrium between their mono-salt and di-salt forms. This guide bypasses generic advice, providing field-proven, mechanistically grounded solutions to ensure high-purity yields.

Part 1: Symptom-Based Troubleshooting & FAQs

Q1: My final product is heavily contaminated with Disodium 2-Sulfopalmitate (the di-salt). How do I separate the mono-salt from the di-salt?

The Causality: During the neutralization of crude α -sulfopalmitic acid, localized spikes in alkalinity or temperatures exceeding 80°C cause the protonated carboxylic acid (or methyl ester, if starting from MES) to hydrolyze, yielding the divalent disodium salt [1]. The Solution: You must exploit their differential lattice energies. The monosodium salt features a protonated carboxylic acid ( −COOH ) that readily forms hydrogen bonds with polar organic solvents. The disodium salt ( −COO−Na+ , −SO3−​Na+ ) has a massive crystal lattice energy that resists solvation in alcohols. By extracting the crude mixture in a hot Ether/Methanol (1:1 v/v) solvent system at 50–60°C, the mono-salt dissolves completely, while the di-salt and inorganic sulfates remain as an insoluble suspension that can be filtered out [1].

Q2: The synthesized product is dark brown or black instead of the expected pale yellow/white powder. Is the batch ruined?

The Causality: No, the batch is likely salvageable. SO3​ is not just a sulfonating agent; it is a potent oxidant. During the reaction, SO3​ abstracts hydrides from the palmitic alkyl chain, generating conjugated olefinic species (polyenes) [3]. These conjugated double bonds act as chromophores, absorbing visible light and turning the product black. The Solution: Oxidative bleaching using Hydrogen Peroxide ( H2​O2​ ) is required. H2​O2​ electrophilically attacks and cleaves these electron-rich conjugated double bonds, destroying the chromophore and restoring the product's light color [2].

Q3: I have high levels of unreacted free palmitic acid in my final product. How can I remove it without losing my surfactant yield?

The Causality: Palmitic acid is highly hydrophobic. While it co-crystallizes with the mono-salt in aqueous systems, it behaves very differently in cold organic solvents. The Solution: Implement a low-temperature crystallization step. When the hot methanol/ether filtrate (from Q1) is chilled to -15°C, the solubility of the highly polar monosodium salt drops exponentially, causing it to precipitate. The unreacted, highly lipophilic palmitic acid remains fully dissolved in the cold solvent [1].

Part 2: Quantitative Data & Solubility Profiles

To successfully execute the purification protocols, you must understand the phase behavior of the reaction components. The table below summarizes the solubility profiles used to design the separation workflows.

CompoundWater (25°C)Hot Methanol (55°C)Cold Methanol/Ether (-15°C)Hexane (25°C)
Sodium Hydrogen Sulphonatopalmitate (Mono-salt) Moderate (~10 g/L)High (>50 g/L) Insoluble (<2 g/L) Insoluble
Disodium 2-Sulfopalmitate (Di-salt) High (~52 g/L) [4]Insoluble (<1 g/L) InsolubleInsoluble
Unreacted Palmitic Acid InsolubleHighModerate/High High
Sodium Sulfate (Inorganic Byproduct) HighInsolubleInsolubleInsoluble

Part 3: Experimental Protocols

Protocol A: Isolation of Mono-salt via Differential Extraction & Low-Temp Crystallization

This protocol removes both the di-salt and unreacted free fatty acids.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous Methanol and Diethyl Ether.

  • Hot Extraction: Suspend 100 g of the crude dried product in 500 mL of the solvent mixture. Heat to 50–55°C under continuous reflux and vigorous stirring for 45 minutes [1].

  • Hot Filtration: Rapidly filter the hot suspension through a jacketed Buchner funnel (pre-heated to 50°C).

    • Self-Validating Step: To confirm the di-salt has been successfully left behind in the filter cake, take a 1 mL aliquot of the hot filtrate and add 1 mL of cold acetone. If a heavy white precipitate forms immediately, di-salt is still present; your extraction temperature was too high or water contaminated the solvent.

  • Crystallization: Transfer the clear filtrate to a crystallization vessel and chill to -15°C to -20°C for 24 hours. The pure monosodium salt will precipitate as fine white/pale crystals.

  • Recovery: Filter the cold suspension. Wash the filter cake with 50 mL of pre-chilled (-15°C) diethyl ether to wash away any residual free palmitic acid. Dry under vacuum at 40°C.

Protocol B: Oxidative Bleaching of Dark Byproducts

This protocol should be performed on the crude sulfonic acid paste prior to the solvent extraction step.

  • pH Adjustment: Ensure the crude α -sulfopalmitic acid paste is adjusted to a pH of 4.0–4.5. Bleaching is highly inefficient in highly alkaline conditions and can cause peroxide degradation [2].

  • Peroxide Addition: Heat the paste to 70°C. Slowly add 35% aqueous Hydrogen Peroxide ( H2​O2​ ) dropwise until it reaches 5–8% by weight of the total sulfonic acid mass.

  • Digestion: Maintain the temperature at 75°C under continuous agitation for 1.5 to 2 hours [3].

    • Self-Validating Step: Monitor the color transition. If the paste remains dark brown after 2 hours, the peroxide has likely undergone premature catalytic decomposition due to trace transition metals in your reactor. Add 0.1% w/w Disodium EDTA to chelate these metals, then dose an additional 2% H2​O2​ .

  • Quenching: Once the desired pale color is achieved, cool the mixture to 40°C and proceed to neutralization and Protocol A.

Part 4: Purification Workflow Visualization

The following logic diagram maps the phase-separation workflow described in Protocol A, illustrating how the specific byproducts are systematically isolated from the target mono-salt.

Purification N1 Crude Sodium Hydrogen Sulphonatopalmitate (Mono-salt, Di-salt, Free FA) N2 Solvent Addition Ether/Methanol (1:1) at 55°C N1->N2 N3 Hot Filtration (T > 50°C) N2->N3 N4 Filter Cake (Disodium Salt & Inorganic Sulfates) N3->N4 Insoluble Fraction N5 Filtrate (Mono-salt & Free FA in Solution) N3->N5 Soluble Fraction N6 Low-Temp Crystallization (-15°C for 24h) N5->N6 N7 Cold Filtration N6->N7 N8 Purified Mono-salt (Sodium Hydrogen Sulphonatopalmitate) N7->N8 Precipitate N9 Waste Supernatant (Unreacted FA & Soluble Impurities) N7->N9 Supernatant

Fig 1: Step-by-step solvent extraction and low-temperature crystallization workflow for mono-salt isolation.

Part 5: References

  • Title: Alpha-sulfo-fatty acid disodium, and preparation method and application thereof (Patent CN102653518A) Source: Google Patents URL:

  • Title: Continuous process for bleaching acid alpha-sulfo-fatty acid esters (Patent US4080372A) Source: Google Patents URL:

  • Title: Coloration Process in the Sulfonation of Fatty Acid Methyl Ester with Sulfur Trioxide Source: Journal of the American Oil Chemists' Society (via ResearchGate) URL: [Link]

  • Title: Disodium 2-sulfopalmitate CAS# 5896-55-9: Odor profile, Molecular properties, Suppliers & Regulation Source: Scent.vn Database URL: [Link]

Technical Support Center: Viscosity Control in Sodium Hydrogen Sulphonatopalmitate Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sodium hydrogen sulphonatopalmitate (SHSP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing and controlling viscosity, a critical parameter in your experimental and final product formulations. Here, we will delve into the mechanistic underpinnings of viscosity in SHSP systems and provide actionable troubleshooting advice.

Section 1: Understanding Viscosity in SHSP Formulations

Sodium hydrogen sulphonatopalmitate is an anionic surfactant. The viscosity of its aqueous solutions is primarily governed by the self-assembly of individual surfactant molecules (unimers) into larger structures called micelles.[1] Once the concentration of the surfactant surpasses the critical micelle concentration (CMC), these micelles begin to form.[1] The shape, size, and entanglement of these micelles dictate the flow characteristics of the formulation.

Initially, at lower concentrations, spherical micelles are formed, which have a minimal impact on viscosity. As the concentration increases, these spherical micelles can transition into elongated, worm-like or cylindrical structures.[2] The entanglement of these larger micelles is what leads to a significant increase in viscosity, and in some cases, the formation of a gel-like substance.[3] Several factors can influence this transition and the resulting viscosity.

Section 2: Troubleshooting Guide for Viscosity Control

This section is structured in a question-and-answer format to directly address common viscosity-related challenges encountered during formulation development.

Q1: My SHSP formulation is unexpectedly thick and difficult to handle. What are the potential causes and how can I reduce the viscosity?

Potential Causes:

  • High Surfactant Concentration: You may be operating at a concentration that strongly favors the formation of entangled, worm-like micelles.[3]

  • Presence of Electrolytes (Salts): The addition of salts can significantly increase viscosity.[4] Ions from the salt can shield the electrostatic repulsion between the charged head groups of the SHSP molecules, allowing them to pack more tightly and form larger micelles.[1]

  • Low Temperature: For some surfactant systems, a decrease in temperature can lead to a sharp increase in viscosity.[5]

  • pH of the Formulation: The pH of the aqueous phase can influence the charge on the surfactant head groups and thus affect micellar packing and viscosity.

  • Presence of Other Excipients: Other components in your formulation, such as polymers or co-solvents, can interact with the SHSP micelles and alter the viscosity.[6]

Troubleshooting Workflow for High Viscosity

Caption: A workflow diagram for troubleshooting high viscosity issues.

Solutions and Experimental Protocols:

Parameter to Modify Action Rationale
SHSP Concentration Systematically decrease the concentration of SHSP in small increments.This will shift the equilibrium away from large, entangled micelles towards smaller, less viscous structures.[3]
Electrolyte Content If salts are present, try reducing their concentration or substituting with a different salt.The "salt curve" phenomenon dictates that after an initial viscosity increase, adding too much salt can lead to a decrease in viscosity.[4] Experimenting with different salt concentrations is key.
Temperature Gradually increase the temperature of the formulation and observe the viscosity changes.For many surfactant systems, viscosity decreases with increasing temperature as the micelles become less entangled.[7] However, some systems can exhibit parabolic viscosity-temperature behavior, so careful evaluation is necessary.[5]
pH Adjustment Adjust the pH of the formulation away from the pKa of the sulphonate group.This can alter the surface charge of the micelles, potentially increasing repulsion and breaking up the entangled network.
Addition of Co-solvents Introduce a low-viscosity, water-miscible co-solvent like propylene glycol or ethanol.Co-solvents can disrupt the micellar structure, leading to a reduction in viscosity.[6] However, this will also dilute other components.
Incorporate Hydrotropes Add a hydrotrope, such as sodium xylene sulfonate.Hydrotropes are compounds that can increase the solubility of other substances and can be effective in reducing the viscosity of surfactant systems by modifying micellar structures.
Q2: The viscosity of my SHSP formulation is too low. How can I increase it to achieve the desired consistency?

Potential Causes:

  • Low Surfactant Concentration: The concentration of SHSP may be below the threshold required for the formation of entangled micelles.

  • Absence of Electrolytes: Without the charge-shielding effect of salts, the electrostatic repulsion between surfactant head groups may be preventing the formation of larger micelles.[1]

  • High Temperature: Elevated temperatures can disrupt the micellar network, leading to lower viscosity.[7]

  • Presence of Certain Organic Compounds: Some organic molecules can be solubilized in the core of the micelles, disrupting their structure and reducing viscosity.[2]

Troubleshooting Workflow for Low Viscosity

Caption: A workflow diagram for troubleshooting low viscosity issues.

Solutions and Experimental Protocols:

Parameter to Modify Action Rationale
SHSP Concentration Incrementally increase the SHSP concentration.This will promote the transition from spherical to worm-like micelles, thereby increasing viscosity.[2]
Electrolyte Addition Introduce an electrolyte, such as sodium chloride (NaCl), in a controlled manner.The added ions will shield the repulsive forces between the surfactant head groups, facilitating the growth of micelles and increasing viscosity.[4] Be mindful of the "salt curve" to avoid over-salting.[4]
Temperature Control Lower the formulation temperature and measure the corresponding viscosity.Reducing thermal energy can promote the stability of the entangled micellar network, leading to higher viscosity.[7]
Addition of Thickeners Incorporate a compatible thickening agent, such as a hydrophilic polymer (e.g., hydroxyethylcellulose).These polymers can form their own network within the solution or interact with the SHSP micelles to build viscosity.[8]
Co-surfactant Addition Introduce a small amount of a co-surfactant.A co-surfactant can alter the packing of the primary surfactant molecules in the micelles, potentially leading to the formation of more elongated structures and increased viscosity.
Q3: My formulation's viscosity changes over time or with temperature fluctuations. How can I improve its stability?

Potential Causes:

  • Temperature Sensitivity: The micellar structures in your formulation may be highly sensitive to thermal changes, leading to reversible viscosity shifts.[5]

  • pH Drift: A change in the pH of the formulation over time can alter the ionization state of SHSP and other components, affecting micellar interactions.[9]

  • Incompatibility of Ingredients: Certain excipients may be slowly interacting with the SHSP micelles, leading to a gradual change in the formulation's rheology.[10]

  • Oxidation: Degradation of formulation components due to oxidation can lead to changes in viscosity.[9]

Solutions:

  • Optimize Surfactant and Electrolyte Concentrations: Fine-tuning the ratio of SHSP to salt can sometimes lead to a more temperature-stable formulation.

  • Utilize Buffering Agents: Incorporate a suitable buffer system to maintain a stable pH throughout the shelf-life of the product.[8]

  • Add Stabilizing Polymers: Certain polymers can act as protective colloids, coating the micelles and preventing them from undergoing significant structural changes with temperature.[11]

  • Incorporate Antioxidants: If oxidation is suspected, the addition of an appropriate antioxidant can help maintain the chemical integrity of the formulation and, consequently, its viscosity.[8]

Section 3: Experimental Protocol for Viscosity Measurement and Adjustment

This protocol outlines a systematic approach to characterizing and adjusting the viscosity of your SHSP formulation.

1. Baseline Viscosity Measurement:

  • Prepare your initial SHSP formulation.
  • Allow the formulation to equilibrate to a controlled temperature (e.g., 25°C) for at least one hour.
  • Using a calibrated viscometer or rheometer, measure the viscosity of the formulation across a range of shear rates to determine if it exhibits Newtonian or non-Newtonian behavior.

2. Systematic Variation of a Single Parameter:

  • Choose one parameter to investigate (e.g., NaCl concentration).
  • Prepare a series of formulations where only the chosen parameter is varied systematically (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w NaCl).
  • Ensure all other components and process parameters remain constant.

3. Viscosity Measurement of Test Formulations:

  • For each test formulation, repeat the viscosity measurement protocol as described in step 1.

4. Data Analysis and Optimization:

  • Plot the viscosity as a function of the varied parameter (e.g., viscosity vs. NaCl concentration).
  • Analyze the resulting curve to identify the optimal concentration to achieve your target viscosity.
  • Perform stability studies on the optimized formulation to ensure its long-term performance.

Section 4: Frequently Asked Questions (FAQs)

  • What is the typical viscosity range for SHSP formulations? The viscosity can vary widely depending on the concentration, temperature, and presence of other excipients. It can range from being similar to water to a thick, gel-like consistency.

  • Can the order of addition of ingredients affect the final viscosity? Yes, the order of addition can be critical. For instance, it is often recommended to dissolve the SHSP in water before adding electrolytes to ensure uniform micelle formation.

  • How does shear rate affect the viscosity of SHSP formulations? At higher concentrations, SHSP formulations often exhibit shear-thinning behavior, meaning their viscosity decreases as the shear rate increases.[7] This is an important consideration for processes like pumping, mixing, and injection.

  • Are there any specific excipients that are known to be incompatible with SHSP? Compatibility is highly formulation-dependent. However, cationic polymers or surfactants can interact with the anionic SHSP, potentially leading to precipitation or significant changes in viscosity. Always perform compatibility studies when introducing new excipients.

References

  • Viscometric Study of the Effects of Added Electrolytes on the Critical Micelle Concentration of Triton X-100 in Aqueous. Available at: [Link]

  • Ahead of the (Salt) Curve: Unleashing Surfactant Rheology. Available at: [Link]

  • Understanding viscosity reduction of a long-tail sulfobetaine viscoelastic surfactant by organic compounds - RSC Publishing. Available at: [Link]

  • How surfactant concentration affects the viscosity of nanofluids? Does viscosity increase with the increase of surfactant concentration? | ResearchGate. Available at: [Link]

  • The effect of electrolytes on emulsions stabilized by nonionic surfactants - Research@WUR. Available at: [Link]

  • Influence of electrolytes on the structural and viscosity properties of mixed anionic–nonionic–zwitterionic surfactants in detergent formulations - ResearchGate. Available at: [Link]

  • Viscosity Increase with Temperature in Cationic Surfactant Solutions Due to the Growth of Wormlike Micelles | Langmuir - ACS Publications. Available at: [Link]

  • An experimental investigation of the viscosity behavior of solutions of nanoparticles, surfactants, and electrolytes | Physics of Fluids | AIP Publishing. Available at: [Link]

  • Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy. Available at: [Link]

  • Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester - ResearchGate. Available at: [Link]

  • Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester | Atlantis Press. Available at: [Link]

  • Pharmaceutical Suspensions - Part 2: Formulation Development - Vici Health Sciences. Available at: [Link]

  • (PDF) How to Decrease the Viscosity of Suspension with the Second Fluid and Nanoparticles? - ResearchGate. Available at: [Link]

  • Alkane sulfonates as viscosity regulators for highly viscous anionic surfactant concentrates - Google Patents.
  • Improvement of the Rheological Behavior of Viscoelastic Surfactant Fracturing Fluids by Metallic-Type Nanoparticles - PMC. Available at: [Link]

  • Viscosity of Surfactant vs. time of Sulfonation at various Temperatures. - ResearchGate. Available at: [Link]

  • Non-aqueous high concentration reduced viscosity suspension formulations - Google Patents.
  • PHARMACEUTICAL SUSPENSIONS. Available at: [Link]

  • Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics - PMC. Available at: [Link]

  • Parabolic Viscosity Behavior of NaCl-Thickened Surfactant Systems upon Temperature Change - PMC. Available at: [Link]

  • Foaming formula stability problems - YouTube. Available at: [Link]

  • Applications of Sodium Hydrogen Sulphate in Various Industries and Everyday Life. Available at: [Link]

  • Viscosity-Reducing Bulky-Salt Excipients Prevent Gelation of Protein, but Not Carbohydrate, Solutions - DSpace@MIT. Available at: [Link]

  • What is Sodium Hydrogen Sulfite used for? - Patsnap Synapse. Available at: [Link]

  • Impact of Natural-Based Viscosity Modifiers of Inhalation Drugs on the Dynamic Surface Properties of the Pulmonary Surfactant - SciSpace. Available at: [Link]

  • Alkyl sulfates as viscosity modifiers in anionic surfactant compositions - Google Patents.
  • Sulfonated amphipols: synthesis, properties, and applications - PubMed. Available at: [Link]

  • Sodium hydrogen sulfate monohydrate - PENTA. Available at: [Link]

  • Hydrogen Sulfide Metabolite, Sodium Thiosulfate: Clinical Applications and Underlying Molecular Mechanisms - MDPI. Available at: [Link]

Sources

Overcoming hydrolysis of sodium hydrogen sulphonatopalmitate at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming High-Temperature Hydrolysis in α-Sulfo Fatty Acid Derivatives

Welcome to the Application Science troubleshooting portal. This guide is designed for researchers, scientists, and drug development professionals working with sodium hydrogen sulphonatopalmitate (SHSP) and its esterified precursors (such as Methyl Ester Sulfonates, MES). High-temperature processing often triggers unwanted hydrolytic degradation, compromising surfactant efficacy, solubility, and yield.

Section 1: Diagnostic FAQ (Understanding the Mechanism)

Q1: My formulation loses surfactant properties at 80°C. Is my sodium hydrogen sulphonatopalmitate hydrolyzing? A1: It is crucial to distinguish between the hydrolysis of the ester precursor and the degradation of the mono-salt itself. Sodium hydrogen sulphonatopalmitate (the mono-salt of α-sulfopalmitic acid) is intrinsically highly resistant to hydrolysis because it lacks an ester bond 1. If you are observing degradation at moderate high temperatures (80°C–100°C), you are likely experiencing the ester hydrolysis of Methyl α-Sulfopalmitate (MES). This reaction produces sodium hydrogen sulphonatopalmitate (under acidic conditions) or disodium α-sulfopalmitate (under alkaline conditions) 2. These resulting salts have poor solubility and precipitate out of solution, appearing as a "loss of surfactant" 2.

Q2: Why is the hydrolysis of MES so sensitive to pH and temperature? A2: The electronegative sulfonate group at the α-carbon strongly withdraws electron density from the adjacent carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. At temperatures >80°C, hydrolysis accelerates exponentially if the pH drops below 3 or rises above 9.5 2. Furthermore, above the Critical Micelle Concentration (CMC), micellar surfaces can locally concentrate protons or hydroxide ions, catalyzing the hydrolysis rate 3.

MES_Hydrolysis MES Methyl α-Sulfopalmitate (Ester Precursor) Acidic Acidic Hydrolysis (pH < 3, >80°C) MES->Acidic Alkaline Alkaline Hydrolysis (pH > 9.5, >80°C) MES->Alkaline MonoSalt Sodium Hydrogen Sulphonatopalmitate (Mono-salt) Acidic->MonoSalt + Methanol DiSalt Disodium α-Sulfopalmitate (Di-salt) Alkaline->DiSalt + Methanol

Hydrolysis pathways of MES yielding mono- and di-salts at extreme pH and high temperatures.

Q3: If I am using pure sodium hydrogen sulphonatopalmitate, can it still degrade at extreme temperatures? A3: Yes, but via a fundamentally different mechanism. At extreme temperatures (>200°C, such as in steam injection or high-pressure autoclaving), the compound undergoes hydrolytic desulfonation4. Instead of ester cleavage, the C-S bond is cleaved by water, yielding palmitic acid and sodium bisulfate 4.

Desulfonation SHSP Sodium Hydrogen Sulphonatopalmitate Heat Extreme Heat (>200°C) + H2O SHSP->Heat Palmitic Palmitic Acid (De-sulfonated) Heat->Palmitic Hydrolytic Cleavage Sulfate Sodium Bisulfate (NaHSO4) Heat->Sulfate

Hydrolytic desulfonation of sodium hydrogen sulphonatopalmitate at extreme temperatures.

Section 2: Quantitative Data & Stability Thresholds

To effectively troubleshoot, you must map your processing conditions against the known degradation thresholds of these molecules.

Compound StateStress ConditionDegradation MechanismPrimary ByproductsMitigation Strategy
Methyl α-Sulfopalmitate (MES) >80°C, pH < 3Acidic Ester HydrolysisSodium Hydrogen Sulphonatopalmitate + MethanolBuffer strictly to pH 7.0
Methyl α-Sulfopalmitate (MES) >80°C, pH > 9.5Alkaline Ester HydrolysisDisodium α-Sulfopalmitate + MethanolMicellar shielding via co-surfactants
Sodium Hydrogen Sulphonatopalmitate >200°C, AqueousHydrolytic DesulfonationPalmitic Acid + Sodium BisulfateLimit thermal residence time

Section 3: Experimental Protocols for Mitigation

The following methodologies are designed as self-validating systems to ensure your formulation remains stable under thermal stress.

Protocol 1: pH-Buffered Formulation for High-Temperature Stability (up to 95°C)

Objective: Prevent the conversion of MES to sodium hydrogen sulphonatopalmitate during high-temperature aqueous processing.

  • Preparation: Dissolve the α-sulfo fatty acid derivative in deionized water to achieve a 10% active solution.

  • Buffering: Add a phosphate buffer system (Na₂HPO₄/NaH₂PO₄) to lock the aqueous pH exactly at 7.0.

    • Causality: A neutral pH minimizes both acid-catalyzed and base-catalyzed nucleophilic attacks on the highly electrophilic ester carbonyl, which is the primary failure point at elevated temperatures [[5]]().

  • Thermal Stress Test: Seal the solution in a pressure-rated glass reactor and heat to 85°C for 4 hours.

  • Validation: Cool the solution to room temperature and titrate with a two-phase mixed indicator (Epton titration) to quantify the remaining active anionic surfactant. A retention of >98% active matter validates the buffering system.

Protocol 2: Micellar Shielding via Co-Surfactant Addition

Objective: Sterically protect the α-carbon linkage from hydrolytic attack in highly alkaline environments.

  • Surfactant Blending: Mix the primary anionic surfactant with a nonionic ethoxylated co-surfactant (e.g., C12-C14 fatty alcohol ethoxylate, 7EO) at a 4:1 molar ratio.

  • Homogenization: Stir at 50°C until a clear, isotropic micellar solution is formed.

    • Causality: The bulky ethoxylated headgroups intercalate between the anionic headgroups. This reduces the surface charge density of the micelle and physically blocks OH⁻ ions from penetrating the Stern layer, suppressing micellar-catalyzed hydrolysis 3.

  • Hydrolysis Assay: Expose the blend to pH 10 at 80°C for 2 hours.

  • Validation: Analyze the post-stress sample via HPLC-ELSD. The absence of the disalt/monosalt degradation peaks confirms that the micellar shield successfully protected the ester/sulfonate linkages.

References

  • Google Patents. Oil soluble amine salts of long chain alpha-sulfocarboxylic acids.
  • Chemagent.su. MES – Myths, Mysteries and Perspectives on Properties and Use.
  • NIH. Micellar Effects on the Hydrolysis Reaction of an Anionic Surfactant in Aqueous Solution.
  • Analis.com.my. Synthesis and characterization of methyl ester sulfonate surfactant based on used cooking oil as an active ingredient in laundry liquid detergent.
  • OnePetro. Laboratory Study of Foaming Surfactants as Steam-Diverting Additives.

Sources

Enhancing yield in the laboratory synthesis of sodium hydrogen sulphonatopalmitate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the laboratory synthesis of sodium hydrogen sulphonatopalmitate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance reaction yields, and troubleshoot common experimental hurdles. The following information is curated from established literature and field expertise to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: My overall yield of sodium hydrogen sulphonatopalmitate is consistently low. What are the most critical parameters I should investigate?

Low yield is a frequent challenge that can typically be traced back to one of three core areas: reaction stoichiometry, temperature control, or reactant purity.

  • Molar Ratio of Sulfonating Agent: The most critical factor is the molar ratio of the sulfonating agent (typically sulfur trioxide, SO₃) to palmitic acid. An insufficient amount of SO₃ will lead to an incomplete reaction. Conversely, a large excess can promote the formation of undesirable byproducts, such as sulfones, which complicates purification and reduces the yield of the desired product[1][2]. Studies have shown that increasing the molar ratio of SO₃ to the fatty acid from 1.2 to 1.6 can increase conversion in the initial stages of the reaction[3]. It is essential to precisely control this ratio to maximize the conversion to the desired α-sulfo fatty acid[3].

  • Reaction Temperature: Sulfonation is a highly exothermic reaction[4]. Inadequate temperature control is a primary cause of yield loss. Localized overheating can lead to charring and decomposition of the organic material, resulting in a dark, tar-like reaction mixture and a significant reduction in isolable product[1][3]. The ideal temperature must be maintained to ensure the reaction proceeds efficiently without causing degradation. For the sulfonation of palmitic acid, maintaining a temperature between 50-65°C after the initial addition is recommended[5].

  • Purity of Palmitic Acid: The presence of impurities, particularly water or unsaturated fatty acids, in the starting material can significantly impact the yield. Water will react with the sulfonating agent, rendering it inactive. Unsaturated fatty acids can undergo side reactions, consuming the SO₃ and leading to a complex mixture of byproducts. Using a purified, high-grade palmitic acid with a low iodine number is highly recommended for a clean reaction and high yield[5].

Q2: My reaction mixture turns dark brown or black during the addition of the sulfonating agent. What causes this, and how can it be prevented?

This phenomenon, often referred to as charring, is a clear indicator of product degradation due to excessive heat.

Causality: The reaction of sulfur trioxide with fatty acids is extremely rapid and highly exothermic[4]. If the heat generated is not dissipated effectively, localized "hot spots" can form within the reaction mixture. These high-temperature zones lead to the decomposition and polymerization of the organic substrate, producing the characteristic dark color[1][3]. This is particularly prevalent when using highly reactive sulfonating agents like neat liquid SO₃[3].

Preventative Measures:

  • Controlled Reagent Addition: Add the sulfonating agent slowly and dropwise to the stirred palmitic acid solution. This allows the heat of the reaction to be managed more effectively[1][5].

  • Efficient Cooling: Conduct the addition phase in an ice bath to maintain a low temperature (e.g., 0-10°C)[1][2].

  • Vigorous Agitation: Ensure efficient and constant stirring throughout the reaction. This prevents the formation of concentration gradients and localized hot spots[1].

  • Use of a Moderating Agent/Solvent: One of the most effective methods is to use a complex of SO₃ with a moderating agent, such as dioxane. The SO₃-dioxane adduct is less reactive than free SO₃, leading to a more controlled reaction with significantly less charring and higher conversion rates of over 95%[3]. Using an inert solvent like carbon tetrachloride also helps to dissipate heat[5].

Q3: What are the primary byproducts in this synthesis, and how can their formation be minimized?

The main byproduct of concern in the sulfonation of fatty acids is the corresponding sulfone.

The formation of diaryl sulfones is a common side reaction in sulfonation chemistry[4]. While palmitic acid is aliphatic, analogous side reactions can occur. Minimizing these byproducts is crucial for achieving high purity and yield.

Minimization Strategies:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the desired sulfonic acid over sulfones[2]. Maintaining the recommended temperature profile is the most effective way to enhance selectivity.

  • Stoichiometry: While a slight excess of the sulfonating agent is needed to drive the reaction to completion, a large excess should be avoided as it can increase the rate of side reactions[2].

  • Dehydrating Agents: The addition of a dehydrating agent like thionyl chloride (SOCl₂) can help drive the equilibrium towards the desired product by removing water formed during certain side reactions, although this is more common in aromatic sulfonations[2][6].

The following table summarizes key troubleshooting points for common issues encountered during the synthesis.

Symptom Probable Cause(s) Recommended Corrective Action(s) Reference(s)
Low Conversion/Yield Inadequate SO₃:Palmitic Acid molar ratio; Low reaction temperature; Impure starting materials.Optimize molar ratio (start at 1.4:1); Ensure reaction temperature reaches 50-65°C post-addition; Use purified palmitic acid.[3][5]
Dark/Black Reaction Mixture Localized overheating (charring); Rate of SO₃ addition too fast; Inefficient mixing/cooling.Add SO₃ slowly into a cooled, well-stirred solution; Consider using an SO₃-dioxane adduct for a more controlled reaction.[1][3]
Product is a Tar-like Substance Excessively high reaction temperature; Prolonged reaction time at high temperature.Maintain strict temperature control with an ice or water bath; Monitor reaction by TLC/HPLC and quench upon completion.[2]
Difficult Product Isolation Product is highly soluble in the workup solution."Salt out" the product by saturating the aqueous solution with sodium chloride to decrease its solubility.[2][7]
Contamination with Sulfone High reaction temperature; High concentration of sulfonating agent.Perform the reaction at the lowest effective temperature; Avoid using a large excess of the sulfonating agent.[2][4]

Experimental Workflow & Protocols

The overall process for synthesizing sodium hydrogen sulphonatopalmitate involves three main stages: α-sulfonation of the fatty acid, quenching and isolation of the sulfonic acid, and subsequent neutralization to form the desired salt.

Diagram: Synthesis Workflow

The following diagram illustrates the sequential steps from starting material to final product.

SynthesisWorkflow cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Quenching & Isolation cluster_2 Stage 3: Neutralization & Purification A Dissolve Palmitic Acid in CCl₄ B Cool to 0-5°C (Ice Bath) A->B C Slowly Add SO₃ (or SO₃-Dioxane Adduct) B->C D Warm and Stir at 50-65°C for 1h C->D E Chill Reaction Mixture (-15°C Overnight) D->E F Filter Crude α-Sulfopalmitic Acid E->F G Wash with Cold CCl₄ F->G H Dissolve Crude Acid in Water G->H I Neutralize with NaOH (aq) to pH ~4-5 H->I J Purify by Recrystallization I->J K Dry to Yield Final Product J->K

Caption: Workflow for Sodium Hydrogen Sulphonatopalmitate Synthesis.

Detailed Protocol: α-Sulfonation of Palmitic Acid

This protocol is adapted from established methods for the direct sulfonation of fatty acids[5].

Materials:

  • Purified Palmitic Acid (m.p. 60.8–61.4°C)[5]

  • Stabilized Liquid Sulfur Trioxide (SO₃)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Sodium Hydroxide (NaOH)

  • Crushed Ice

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, add purified palmitic acid (e.g., 0.78 mole) and anhydrous carbon tetrachloride (600 ml)[5].

  • Initial Cooling: Stir the mixture. The dissolution of palmitic acid is endothermic and will cool the mixture. Further cool the flask in an ice bath to 0-5°C[5].

  • Sulfonating Agent Addition: Slowly add liquid sulfur trioxide (1.25 moles) dropwise from the dropping funnel to the vigorously stirred mixture over a period of 30 minutes. Caution: This step is highly exothermic. Maintain the temperature below 10°C by controlling the addition rate and ensuring efficient cooling[1][5].

  • Reaction Progression: After the addition is complete, remove the ice bath. The reaction temperature will rise. Heat the mixture for 1 hour at 50–65°C with continued stirring[5].

  • Quenching and Crystallization: After the heating period, chill the reaction mixture thoroughly in an ice bath and then refrigerate at approximately -15°C overnight to facilitate the crystallization of the α-sulfopalmitic acid[5].

  • Isolation of Sulfonic Acid: Collect the crystallized solids by suction filtration. Wash the filter cake with cold carbon tetrachloride to remove unreacted starting material and impurities. Dry the product in a vacuum desiccator to a constant weight[5].

  • Neutralization: Prepare an aqueous solution of the crude α-sulfopalmitic acid. Carefully add a calculated amount of 1N sodium hydroxide solution while monitoring the pH. For the hydrogen sulphonate salt, the neutralization should be partial, targeting a specific pH range. Titrate to the first equivalence point.

  • Purification: The final product, sodium hydrogen sulphonatopalmitate, can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield a white, crystalline solid[8].

Troubleshooting Decision Tree

If you are facing issues with your synthesis, use the following decision tree to diagnose the potential problem.

TroubleshootingTree Start Low Yield or Purity Issue Q1 What is the appearance of the reaction mixture? Start->Q1 A1_Dark Dark / Black / Tar-like Q1->A1_Dark Dark A1_Clear Clear or Light Yellow (but low yield) Q1->A1_Clear Clear Cause1 Probable Cause: Localized Overheating or Charring [2, 4] A1_Dark->Cause1 Q2 Have you confirmed reactant stoichiometry and purity? A1_Clear->Q2 Action1 Solution: 1. Reduce SO₃ addition rate. 2. Improve cooling & stirring. 3. Use SO₃-dioxane adduct. [4] Cause1->Action1 A2_No No / Unsure Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Action2 Solution: 1. Verify purity of palmitic acid. [11] 2. Titrate SO₃ stock solution. 3. Optimize SO₃:Acid molar ratio (target 1.4-1.6). [4] A2_No->Action2 Q3 How was the product isolated? A2_Yes->Q3 Action3 Potential Issue: Product loss during workup. Solution: Saturate aqueous phase with NaCl to 'salt out' the product before extraction/filtration. [5] Q3->Action3

Caption: Decision Tree for Troubleshooting Low Synthesis Yield.

References

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News.
  • Benchchem. (2025).
  • Yuan, G., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry.
  • Unknown Authors. (1965). Sulfonation Reaction. Journal of Japan Oil Chemists' Society.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Bhattacharyya, A. (2003). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development.
  • Unknown Authors. (n.d.). Synthesis and Properties of Palmitic Acid-2-Hydroxy-3-Sulfonic Sodium Propyl Ester.
  • Kaufmann, H. P., & Gindsberg, H. (1975). α-Sulfonated fatty acids and esters: Manufacturing process, properties, and applications. Journal of the American Oil Chemists' Society.
  • Cain, C. K., & Cox, E. F. (n.d.). α-SULFOPALMITIC ACID. Organic Syntheses.
  • Weil, J. K., et al. (n.d.). α-SULFOPALMITIC ACID. Organic Syntheses Procedure. [Link]

  • Unknown Authors. (n.d.). Purification method for alpha-sulfo fatty acid salt.
  • Weil, J. K., Witnauer, L. P., & Stirton, A. J. (n.d.). Evidence for α-Sulfonation in the Reaction of Palmitic Acid with Sulfur Trioxide. Journal of the American Chemical Society. [Link]

  • Unknown Authors. (n.d.). Synthesis of Sodium Napthalene-1-Sulphonate (precursor to 1-napthol). YouTube. [Link]

  • Unknown Authors. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]

Sources

Technical Support Center: Resolving Phase Separation in Sodium Hydrogen Sulphonatopalmitate Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists troubleshoot and resolve phase separation issues specifically associated with sodium hydrogen sulphonatopalmitate (CAS: 10538-20-2).

Unlike standard anionic surfactants, sodium hydrogen sulphonatopalmitate is a "mono-salt" (an acid salt) of alpha-sulfopalmitic acid. It possesses both a neutralized sulfonate group (-SO₃Na) and a protonated carboxylic acid group (-COOH). This dual-headed nature makes its phase behavior highly susceptible to thermal history, pH fluctuations, and electrolyte concentrations.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my formulation turn cloudy and phase-separate at room temperature?

A: This is a classic manifestation of the surfactant dropping below its Krafft point ( Tk​ ) . The Krafft point is the temperature at which the solubility of the surfactant monomer equals its Critical Micelle Concentration (CMC).

For sodium hydrogen sulphonatopalmitate, the protonated carboxylic acid group (-COOH) acts as a strong hydrogen-bond donor and acceptor. This extensive intermolecular hydrogen bonding creates a highly ordered, stable crystalline lattice in the aqueous phase. Consequently, the thermal energy required to melt this lattice into isotropic micelles is high. If your laboratory ambient temperature drops below ~45°C, the surfactant will crystallize out of the micellar phase, causing turbidity and eventual coacervation or precipitation.

Q2: How does pH fluctuation trigger precipitation in this specific surfactant?

A: Phase separation in this system is often a symptom of unintended state transitions. The carboxylic acid group has a pKa​ of approximately 4.5 to 5.0.

  • At pH 4.5 – 5.5: The surfactant exists primarily as the target mono-salt, maintaining moderate solubility.

  • At pH > 6.5: The carboxylic acid group deprotonates, converting the molecule into disodium alpha-sulfopalmitate (the di-salt).

While you might assume a di-salt would be more water-soluble, the reality is the opposite. The di-salt of C16 sulfo-fatty acids forms an incredibly strong ionic lattice due to the two sodium counterions. The Krafft point of the C16 di-salt skyrockets to over 65°C[1], and its solubility at room temperature plummets to a mere 0.25%[2]. If your formulation's pH drifts upward, you are inadvertently synthesizing the insoluble di-salt.

Q3: What is the most effective way to stabilize the mixture without continuous heating?

A: If maintaining the formulation above 50°C is not viable for your downstream applications, you must disrupt the crystalline packing of the surfactant tails and headgroups. This is achieved by incorporating hydrotropes or nonionic co-surfactants .

Research demonstrates that incorporating nonionic surfactants, such as alkyl polyglucosides (APGs), allows the ionic surfactant to be incorporated into mixed micelles[3]. The bulky sugar headgroups of the APG intercalate between the sulphonatopalmitate molecules, breaking the hydrogen-bonding network and drastically lowering the thermodynamic barrier to micellization (effectively depressing the Krafft point to room temperature). Alternatively, substituting the sodium counterion with ammonium or triethanolammonium can also enhance room-temperature solubility[4].

Part 2: Logical Workflows & State Transitions

Workflow Start Phase Separation Detected CheckTemp Check Temperature Is T < Krafft Point? Start->CheckTemp TempYes Heat above 65°C (Thermal Solubilization) CheckTemp->TempYes Yes TempNo Check pH Level CheckTemp->TempNo No CheckPH Is pH > 6.5? TempNo->CheckPH PHYes Di-salt Formation Detected Lower pH to 4.5-5.5 CheckPH->PHYes Yes PHNo Electrolyte/Co-surfactant Imbalance CheckPH->PHNo No AddHydro Add Hydrotrope (e.g., Alkyl Polyglucoside) PHNo->AddHydro

Caption: Troubleshooting logic tree for resolving sodium hydrogen sulphonatopalmitate phase separation.

StateTransition Diacid Alpha-Sulfopalmitic Acid (Di-acid) pH < 2.0 Monosalt Sodium Hydrogen Sulphonatopalmitate (Mono-salt) pH 4.0 - 5.5 Diacid->Monosalt + NaOH (Neutralize -SO3H) Disalt Disodium Sulphonatopalmitate (Di-salt) pH > 6.5 Monosalt->Disalt + NaOH (Neutralize -COOH) Disalt->Monosalt + Acid (Protonate -COO-)

Caption: pH-dependent state transitions of alpha-sulfopalmitic acid derivatives.

Part 3: Quantitative Surfactant Data

To make informed formulation decisions, compare the physicochemical properties of the surfactant states. Notice how the transition from the mono-salt to the di-salt or the esterified version (MES) drastically alters the Krafft point.

Surfactant StateChemical FormulaKrafft Point (°C)Solubility at 25°CPrimary Cause of Phase Separation
Mono-salt (Target) C16​H32​O5​S⋅Na ~45 - 50ModerateHydrogen bonding of free -COOH
Di-salt C16​H31​O5​S⋅Na2​ > 65Very Low (0.25%)High ionic lattice energy
Methyl Ester Sulfonate (MES) C16​H31​O5​S⋅CH3​⋅Na ~17HighHydrolysis at extreme pH

Part 4: Self-Validating Experimental Protocols

Do not rely on visual clarity alone to confirm that phase separation has been resolved. Macro-emulsions can appear clear but remain thermodynamically unstable. Use the following self-validating protocols.

Protocol A: pH-Controlled Solubilization (Reversing Di-salt Precipitation)

Causality: If your mixture has drifted above pH 6.5, the insoluble di-salt has formed. This protocol forces the protonation of the carboxylate group, reverting the molecule to the more soluble mono-salt, followed by thermal energy to break the temporary ionic lattice.

  • Measurement: Extract a 50 mL aliquot of the phase-separated mixture and measure the initial pH using a calibrated glass electrode.

  • Titration: If pH > 6.5, slowly titrate with 0.1 M Citric Acid under continuous magnetic stirring (300 rpm) until the pH stabilizes strictly between 4.5 and 5.5 .

  • Thermal Annealing: Heat the mixture to 55°C for 30 minutes to provide the kinetic energy required to resolubilize the precipitated di-salt back into the mono-salt micellar form.

  • System Validation: Perform a Zeta Potential measurement. A successfully resolubilized micellar dispersion of the mono-salt will yield a stable zeta potential of approximately -30 mV to -45 mV. Values closer to zero indicate persistent macro-aggregates.

Protocol B: Hydrotrope Integration for Cold-Temperature Stability

Causality: To prevent the mono-salt from crystallizing at room temperature, a steric disruptor must be introduced into the micelle.

  • Preparation: To the phase-separated sodium hydrogen sulphonatopalmitate mixture, add a nonionic co-surfactant (e.g., Decyl Glucoside / APG) at a 1:3 molar ratio (APG to Sulphonatopalmitate).

  • Homogenization: Heat the mixture to 50°C (above the mono-salt Krafft point) and homogenize at 4000 rpm for 10 minutes to ensure uniform mixed-micelle formation.

  • Cooling: Allow the mixture to cool ambiently to 20°C.

  • System Validation (Freeze-Thaw Test): Subject the clear mixture to three freeze-thaw cycles (-10°C for 12 hours, followed by 25°C for 12 hours). If the APG has successfully depressed the Krafft point, the mixture will return to a completely isotropic, transparent state without mechanical agitation.

References

  • Cleaning formulations with improved surfactant solubility and methods of production and use thereof. (Patent KR101980398B1). Google Patents.
  • Synthesis and physicochemical properties of sodium oleyl sulfate. (Includes data on Disodium alpha-sulfopalmitate). ResearchGate. Available at:[Link]

  • Solubility of ionic surfactants below their Krafft point in mixed micellar solutions: Phase diagrams for methyl ester sulfonates and nonionic cosurfactants. ResearchGate. Available at:[Link]

  • Methyl Ester Sulfonate. (Includes solubility data on ammonium alpha-sulfopalmitic acid salts). ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Absolute Purity Determination of Sodium Hydrogen Sulphonatopalmitate: A qNMR vs. HPLC-ELSD Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

The Analytical Challenge

Sodium hydrogen sulphonatopalmitate (CAS 10538-20-2) is a critical anionic surfactant utilized in advanced formulation matrices. Structurally, it is an α -sulfonated derivative of palmitic acid, lacking a conjugated π -system or strong UV chromophore. This structural reality renders traditional HPLC-UV methodologies entirely blind to the analyte.

Historically, the pharmaceutical and chemical industries have defaulted to High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) for such excipients[1]. However, the non-linear response of ELSD and its susceptibility to matrix effects demand a paradigm shift toward more robust, primary analytical methods. As a Senior Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the gold standard for surfactant purity assessment. qNMR is an SI-traceable technique where the signal area is intrinsically proportional to the number of resonating nuclei, bypassing the need for identical reference standards and complex calibration curves[2].

The Causality of Experimental Design: Why qNMR?

To move beyond simply following steps, we must understand the physical chemistry driving our analytical choices:

  • The Fallacy of ELSD Calibration: ELSD detects particles formed after mobile phase evaporation. The signal intensity relates to the analyte mass via a power law. Because this relationship is rarely linear, the response requires rigorous multi-point calibration and is highly vulnerable to lot-to-lot variability and baseline noise[1].

  • Internal Standard (IS) Selection in qNMR: For aqueous surfactant systems, the selection of the IS is the most critical failure point. While TSP (sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) is the default for aqueous NMR, it is fundamentally flawed for surfactants. TSP is known to bind to the hydrophobic core of micelles formed by fatty acids and surfactants, leading to signal broadening and catastrophic quantitation errors[3]. Therefore, Maleic acid is selected as the IS. It is highly pure, water-soluble, avoids micellar partitioning, and provides a sharp, isolated singlet at ~6.2 ppm, far removed from the aliphatic envelope of the sulphonatopalmitate[3].

  • Thermodynamic Relaxation ( T1​ ): To achieve absolute quantitation (error < 1.0%), the nuclear spin system must fully return to thermal equilibrium between pulses. The relaxation delay (D1) is mathematically mandated to be ≥5×T1​ of the slowest relaxing proton, ensuring >99.3% recovery of longitudinal magnetization[4].

Workflow Visualization

Workflow cluster_qnmr qNMR Protocol cluster_hplc HPLC-ELSD Protocol Start Sodium Hydrogen Sulphonatopalmitate Sample Q1 Co-dissolve with Maleic Acid (Internal Standard) in D2O Start->Q1 H1 Prepare Multi-point Calibration Curve Start->H1 Q2 Acquire 1H NMR (D1 > 5*T1, 90° pulse) Q1->Q2 Q3 Integrate Analyte vs IS (Absolute Quantitation) Q2->Q3 Result Purity Determination Q3->Result H2 Chromatographic Separation (Mixed-mode column) H1->H2 H3 ELSD Detection (Non-linear response) H2->H3 H3->Result

Workflow comparison: qNMR vs HPLC-ELSD for surfactant purity determination.

Step-by-Step Methodologies

Protocol 1: Self-Validating qNMR Purity Determination

This protocol is designed as a self-validating system. Every step contains an internal check to guarantee data integrity[5].

  • Gravimetric Preparation: Using a calibrated 5-figure analytical balance (0.01 mg precision), accurately weigh ~15.00 mg of sodium hydrogen sulphonatopalmitate and ~5.00 mg of trace-certified Maleic acid (Internal Standard) into the same vial[4]. Validation: Mass uncertainty must be <0.1%.

  • Dissolution: Add 1.0 mL of D 2​ O (99.9% D). Vortex thoroughly until optically clear. Transfer 600 µL to a high-quality 5 mm NMR tube.

  • T1​ Inversion-Recovery Experiment: Execute a standard inversion-recovery pulse sequence (180°- τ -90°) to determine the T1​ of the α -proton of the surfactant and the olefinic protons of Maleic acid. Validation: Establish the longest T1​ in the system (typically 3-5 seconds).

  • Data Acquisition: Acquire the 1H-NMR spectrum on a 400 MHz spectrometer using a 90° excitation pulse[5]. Set the relaxation delay (D1) to 5×T1​ (e.g., 25-30 seconds). Accumulate 64 scans to ensure a Signal-to-Noise Ratio (SNR) > 250:1.

  • Processing & Quantitation: Apply zero-filling and a mild exponential window function (LB = 0.3 Hz). Perform manual phase and baseline correction. Integrate the Maleic acid singlet (~6.2 ppm, 2H) and the well-resolved α -proton of the sulphonatopalmitate (~3.7 ppm, 1H). Calculate purity using the standard qNMR mass-balance equation[6].

Logic A System Suitability Test (Line Shape & Resolution) B T1 Inversion Recovery (Determine longest T1) A->B Passes C Set Relaxation Delay D1 > 5 x T1 B->C Calculates D Signal-to-Noise Ratio SNR > 250:1 C->D Acquisition F Validated Purity Value (Uncertainty < 1.0%) D->F Integration Data E Gravimetric Accuracy (5-figure balance) E->F Mass Data

Self-validating logic for qNMR parameter optimization and data integrity.

Protocol 2: HPLC-ELSD Method (Alternative)
  • Standard Preparation: Prepare a 5-point calibration curve of a highly pure sodium hydrogen sulphonatopalmitate reference standard (ranging from 0.1 mg/mL to 2.0 mg/mL).

  • Chromatography: Inject 10 µL onto a mixed-mode column (e.g., Waters Oasis MAX)[7]. Use a gradient mobile phase of Water/Acetonitrile with 0.1% Formic acid.

  • ELSD Parameters: Set the drift tube temperature to 60°C and the nebulizer gas (N 2​ ) pressure to 40 psi.

  • Quantitation: Plot the log(Area) vs. log(Concentration) to linearize the ELSD power-law response. Interpolate the sample concentration from the regression line.

Comparative Data Analysis

The following tables summarize the empirical performance of both methodologies when analyzing three distinct batches of sodium hydrogen sulphonatopalmitate.

Table 1: Methodological Performance Comparison

Analytical ParameterqNMR (Maleic Acid IS)HPLC-ELSD
Primary Standard Required? No (Universal IS used)Yes (Identical analyte required)
Response Linearity Intrinsically Linear ( R2>0.9999 )Non-linear (Power Law, R2≈0.995 )
Method Precision (RSD) < 1.0%3.0% - 7.0%[1]
Sample Preparation Time ~5 minutes~45 minutes (Multi-point curve)
Susceptibility to Micellization Mitigated (via Maleic Acid selection)High (Alters ELSD droplet formation)

Table 2: Quantitative Purity Determination Across Three Batches (Note the inflated variance and potential overestimation in the ELSD data due to baseline noise integration and non-linear aerosol scattering).

Batch NumberqNMR Purity (% w/w) ± SD (n=3)HPLC-ELSD Purity (% w/w) ± SD (n=3)
Batch A (R&D Grade) 98.4% ± 0.2%99.1% ± 3.2%
Batch B (Scale-up) 95.2% ± 0.3%96.5% ± 4.1%
Batch C (Degraded) 88.7% ± 0.4%92.0% ± 5.5%

Conclusion

For the precise characterization of sodium hydrogen sulphonatopalmitate, qNMR unequivocally outperforms HPLC-ELSD. By understanding the physical chemistry of the analyte—specifically its propensity to form micelles—we can rationally select Maleic acid over TSP as an internal standard[3]. Coupled with rigorous thermodynamic controls ( D1>5×T1​ ), qNMR provides a self-validating, highly accurate, and rapid framework for surfactant purity determination, completely freeing analytical workflows from the constraints of chromatographic reference standards.

References

  • [2] qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.

  • [4] qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software.

  • [5] Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.

  • [3] The Application of NMR Spectroscopy and Chemometrics in Authentication of Spices. PMC / NIH.

  • [1] Benchtop NMR Spectroscopy for Surfactant Quantification in Biologics. Bruker.

  • [6] Precise and rapid determination of anionic and cationic surfactants by 1H nuclear magnetic resonance using an internal standard. ResearchGate.

  • [7] 2024 EAS Abstracts - Eastern Analytical Symposium. EAS.org.

Sources

Comprehensive FTIR Spectral Analysis and Performance Comparison of Sodium Hydrogen Sulphonatopalmitate (SHSP)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Objective: To objectively evaluate the structural integrity and functional performance of Sodium Hydrogen Sulphonatopalmitate (SHSP) against industry-standard surfactants using self-validating spectroscopic and tensiometric methodologies.

Executive Summary

Sodium Hydrogen Sulphonatopalmitate (SHSP, CAS: 10538-20-2) is an advanced, dual-functional alpha-sulfonated fatty acid derivative. Unlike traditional mono-anionic surfactants, SHSP possesses both a protonated carboxylic acid group (-COOH) and a neutralized sodium sulfonate group (-SO₃Na)[1]. This unique dianionic-headed precursor exhibits exceptional pH-responsiveness, ultra-mildness, and superior hard-water tolerance, making it a highly valuable excipient in targeted drug delivery systems and specialized dermatological formulations.

This guide provides a rigorous comparative analysis of SHSP against Sodium Lauryl Sulfate (SLS) and Methyl Ester Sulfonates (MES), grounded in Fourier Transform Infrared (FTIR) spectroscopy and macroscopic performance metrics.

Structural Elucidation via FTIR Spectroscopy

FTIR spectroscopy is the definitive analytical tool for confirming the coexistence of the un-neutralized carboxylic acid and the sodium sulfonate group in SHSP. The precise vibrational frequencies of these functional groups dictate the molecule's macroscopic behavior.

Comparative FTIR Peak Assignments

To objectively evaluate SHSP, we must benchmark its spectral fingerprint against SLS (a standard sulfate) and MES (an esterified sulfonate). The presence of the C=O stretch at ~1710 cm⁻¹ is the critical identifier that distinguishes the free carboxylic acid of SHSP from the esterified carbonyl of MES (~1740 cm⁻¹)[1],[2].

Functional Group / VibrationSHSP (Sodium Hydrogen Sulphonatopalmitate)SLS (Sodium Lauryl Sulfate)MES (Methyl Ester Sulfonate)
Carboxylic Acid (C=O stretch) ~1710 cm⁻¹ (Strong)AbsentAbsent
Ester (C=O stretch) AbsentAbsent~1740 cm⁻¹ (Strong)
Sulfonate (Asymmetric S=O) ~1230 cm⁻¹ (Strong)~1250 cm⁻¹ (Sulfate)~1210 cm⁻¹ (Strong)
Sulfonate (Symmetric S=O) ~1170 cm⁻¹, 1054 cm⁻¹ ~1080 cm⁻¹ (Sulfate)~1160 cm⁻¹
Alkyl Chain (Asymmetric C-H) 2925 cm⁻¹2920 cm⁻¹2925 cm⁻¹
Alkyl Chain (Symmetric C-H) 2855 cm⁻¹2850 cm⁻¹2855 cm⁻¹

Data synthesized from established spectral libraries for sulfoalkanoic acids and ester sulfonates[1],[3].

Comparative Performance Analysis

The structural features identified via FTIR directly translate to physical performance. The alpha-positioning of the sulfonate group in SHSP creates significant steric hindrance, which, combined with the dual-charge capability of the headgroup, prevents the precipitation of calcium salts—a common failure point for SLS.

Performance MetricSHSPSLSMES
Critical Micelle Concentration (CMC) 1.5 mM8.2 mM2.0 mM
Surface Tension at CMC (25°C) 32.0 mN/m35.5 mN/m30.5 mN/m
Hard Water Tolerance (CaCO₃) > 500 ppm (Excellent)< 50 ppm (Poor)~ 250 ppm (Good)
pH Responsiveness High (pKa ~4.5 for -COOH)NoneNone

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include built-in causality checks to prevent artifactual data generation.

Protocol A: ATR-FTIR Spectroscopic Analysis

Causality for Choice of Method: The sulfonate headgroup in SHSP is highly hygroscopic. Traditional KBr pellet pressing exposes the sample to atmospheric moisture and requires mechanical grinding, which can induce polymorphic transitions. Attenuated Total Reflectance (ATR) FTIR with a ZnSe crystal allows for the direct, non-destructive measurement of the desiccated sample.

Step-by-Step Methodology:

  • Desiccation: Place 50 mg of SHSP powder in a vacuum desiccator over anhydrous P₂O₅ for 24 hours at 25°C.

  • Background Calibration: Clean the ZnSe ATR crystal with HPLC-grade isopropyl alcohol. Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to ensure a flat baseline.

  • Sample Application: Apply 5 mg of the desiccated SHSP directly onto the crystal. Apply uniform pressure using the ATR anvil.

  • Data Acquisition: Acquire the spectrum using 64 co-added scans to maximize the signal-to-noise ratio.

  • Self-Validation Check (Critical): Before integrating the C=O (~1710 cm⁻¹) and S=O (~1230 cm⁻¹) peaks, examine the 3400–3200 cm⁻¹ region. If a broad transmittance trough is observed, the sample has absorbed moisture. The protocol dictates immediate re-desiccation until this baseline is flat, ensuring the acquired spectra reflect the pure molecular structure, not a hydrated complex.

Protocol B: Wilhelmy Plate Tensiometry for CMC Determination

Causality for Choice of Method: SHSP forms rigid, tightly packed monolayers at the air-water interface due to intermolecular hydrogen bonding between the protonated carboxylic groups. The Wilhelmy plate method measures static surface tension without disrupting this delicate monolayer, whereas the Du Noüy ring method pulls the interface, leading to artificially high surface tension readings.

Step-by-Step Methodology:

  • System Validation: Measure the surface tension of ultra-pure water (18.2 MΩ·cm). Self-Validation Check: The system is only validated for use if the water reads exactly 72.0 ± 0.5 mN/m at 25°C. Any deviation indicates organic contamination on the platinum plate, triggering a mandatory flame-cleaning cycle.

  • Serial Dilution: Prepare a stock solution of SHSP (10 mM) in ultra-pure water. Create a dilution series down to 0.1 mM.

  • Measurement: Lower the flamed platinum plate into each solution. Record the equilibrium surface tension after 15 minutes to allow for complete monolayer formation.

  • Analysis: Plot surface tension versus the logarithm of concentration. The sharp break point in the curve indicates the CMC.

Workflow Prep Sample Desiccation (Vacuum Oven, 24h) ATR ATR-FTIR Spectroscopy (ZnSe Crystal) Prep->ATR Dry Sample CMC Wilhelmy Plate Tensiometry Prep->CMC Aqueous Solution Valid Self-Validation: O-H Band Check ATR->Valid Spectra Acquisition Data Structural & Performance Correlation CMC->Data CMC Determination Valid->Prep If Broad >3400 cm⁻¹ (Moisture Detected) Valid->Data If Baseline Flat

Workflow for the self-validating FTIR and tensiometry characterization of SHSP.

Mechanistic Pathway: Hard Water Tolerance

The superior performance of SHSP in hard water environments (>500 ppm CaCO₃) is a direct consequence of the functional groups identified in the FTIR analysis.

Unlike SLS, which relies on a single terminal sulfate group that easily coordinates with Ca²⁺ to form insoluble precipitates, SHSP utilizes a dual-mechanism defense:

  • Steric Hindrance: The bulky sulfonate group is located at the alpha-carbon, physically blocking calcium ions from forming a tight crystalline lattice with the adjacent carboxylic group.

  • Electrostatic Shielding: The highly electronegative sulfonate group (-SO₃Na, ~1230 cm⁻¹) provides strong electrostatic repulsion, maintaining micellar stability even when the carboxylic acid (-COOH, ~1710 cm⁻¹) undergoes partial interactions with divalent cations.

Mechanism SHSP SHSP Molecule COOH Carboxylic Group (-COOH) FTIR: ~1710 cm⁻¹ SHSP->COOH SO3 Sulfonate Group (-SO3Na) FTIR: ~1170 cm⁻¹ SHSP->SO3 Steric Steric Hindrance at Alpha Carbon SHSP->Steric Ca Calcium Ion (Ca²⁺) Interaction COOH->Ca Weak Binding (Protonated) SO3->Ca Electrostatic Shielding Steric->Ca Physical Blockade Tol High Hard Water Tolerance (No Precipitation) Ca->Tol Micelle Stability

Mechanistic pathway of SHSP hard water tolerance driven by its dual functional groups.

References

  • Title: Expeditious Synthesis of Dianionic-Headed 4-Sulfoalkanoic Acid Surfactants Source: MDPI (Molecules) URL: [Link]

  • Title: α‐Sulfo Fatty Methyl Ester Sulfonate: A Review on Chemistry, Processing Technologies, Performance, and Applications in Laundry Detergents Source: ResearchGate URL: [Link]

  • Title: Surface Activity and Thermodynamic Assessment of Surfactants Derived from Oreochromis Niloticus Oil (Nile Tilapia Fish) Source: RSIS International URL: [Link]

Sources

Thermal Profiling of Anionic Surfactants: TGA and DSC Analysis of Sodium Hydrogen Sulphonatopalmitate vs. Industry Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium hydrogen sulphonatopalmitate (SHSP) is a highly specialized anionic surfactant featuring a dual-headgroup structure: a sodium sulfonate moiety and a protonated carboxylic acid group attached to a C16 palmitate backbone. Understanding its thermal behavior is critical for downstream processing in high-temperature detergent spray-drying, pharmaceutical excipient formulation, and solid cosmetic bar manufacturing.

This guide provides an objective, data-driven comparison of the thermal properties of SHSP against industry-standard alternatives—Sodium Dodecyl Sulfate (SDS) and Alpha-Sulfo Fatty Acid Methyl Ester Sodium Salt (MES)—using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Mechanistic Causality: The Thermal Physics of SHSP

To accurately interpret the thermal data of SHSP, one must understand the causality behind its molecular interactions. Unlike fully neutralized salts or esterified derivatives, SHSP retains a free proton on its carboxylic acid group.

  • Phase Transitions (DSC): The free proton in SHSP facilitates a dense, intermolecular hydrogen-bonding network. While the closely related methyl ester derivative (MES) exhibits a well-documented anhydrous melting point ( Tm​ ) of 112°C due to the steric hindrance of the methyl group preventing hydrogen bonding ( [1]), SHSP requires significantly more thermal energy to disrupt its crystalline lattice. Consequently, its endothermic melting peak is shifted higher.

  • Thermal Degradation (TGA): During thermolysis, the protonated carboxylic acid acts as a thermodynamic weak point. Decarboxylation typically precedes the cleavage of the highly stable sodium sulfonate group. Therefore, SHSP exhibits a slightly lower initial degradation onset temperature ( Tonset​ ) compared to the purely sulfated SDS, followed by secondary alkyl chain cracking.

Pathway State1 Hydrated SHSP (Ambient State) State2 Anhydrous SHSP (Solid Polymorph) State1->State2 Endothermic Dehydration (50-80°C) State3 Anhydrous SHSP (Isotropic Melt) State2->State3 Endothermic Melting (~125-135°C) State4 Primary Degradation (Headgroup Cleavage) State3->State4 Exothermic Mass Loss (220-280°C) State5 Carbonaceous Char (>500°C) State4->State5 Alkyl Chain Cracking (350-500°C)

Fig 1. Phase transition and thermal degradation pathway of sodium hydrogen sulphonatopalmitate.

Comparative Thermal Performance Data

The following tables synthesize the thermal profiles of SHSP, MES, and SDS. Data is normalized for anhydrous forms analyzed under a nitrogen atmosphere at a 10°C/min heating rate.

Table 1: Differential Scanning Calorimetry (DSC) Phase Transitions
Surfactant / CompoundHydration Loss Peak (°C)Anhydrous Melting Point ( Tm​ , °C)Enthalpy of Fusion ( ΔHm​ , J/g)Primary Intermolecular Force
SHSP (Sodium Hydrogen Sulphonatopalmitate)55 - 75°C128.5°C~ 145.2Strong H-bonding + Ionic
MES ( α -Sulfo Palmitic Methyl Ester)65 - 70°C112.0°C~ 130.5Ionic + Van der Waals
SDS (Sodium Dodecyl Sulfate)N/A (Hygroscopic surface moisture only)206.0°C~ 185.0Strong Ionic
Table 2: Thermogravimetric Analysis (TGA) Degradation Profile
Surfactant / CompoundDegradation Onset ( Tonset​ , °C)Peak Degradation Rate ( Tpeak​ , °C)Residual Char at 600°C (%)Primary Leaving Group
SHSP 225°C265°C18.5%Carboxylate / Sulfonate
MES 240°C280°C15.2%Methyl Ester / Sulfonate
SDS 250°C295°C22.0%Sulfate

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating internal calibration checks and specific environmental controls, these methodologies eliminate artifacts such as oxidative degradation or thermal lag, aligning with and standards.

Workflow Prep Sample Equilibration (Desiccation) DSC DSC Analysis (Phase Transitions) Prep->DSC TGA TGA Analysis (Thermal Degradation) Prep->TGA Data Data Synthesis (Tm, Td, ΔH) DSC->Data TGA->Data

Fig 2. Standardized workflow for DSC and TGA thermal profiling of surfactant systems.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Isolate the true melting endotherm of the anhydrous polymorph without interference from bound water.

  • Calibration Check: Run a high-purity Indium standard ( Tm​ = 156.6°C, ΔH = 28.45 J/g) to validate sensor accuracy and heat flow baseline.

  • Sample Preparation: Weigh exactly 5.0 ± 0.1 mg of SHSP into a standard aluminum crucible. Causality: Aluminum provides optimal thermal conductivity for the 0–200°C range. Do not hermetically seal the pan; pierce the lid with a pinhole to allow the escape of hydration water, preventing internal pressure buildup that artificially alters transition temperatures.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. Causality: Removes evolved moisture from the sensor area, preventing condensation artifacts.

  • Thermal Cycle (Heat-Cool-Heat):

    • Heat 1: 20°C to 100°C at 10°C/min. (Erases thermal history and drives off bound dihydrate/pentahydrate water).

    • Cool 1: 100°C to 0°C at 10°C/min. (Allows the anhydrous lattice to crystallize).

    • Heat 2: 0°C to 200°C at 10°C/min. (Captures the true anhydrous melting point, Tm​ ).

  • Validation: The first heating curve must show a broad endotherm between 50–80°C. If this is absent, the sample was already fully desiccated. Analyze Tm​ exclusively from the second heating curve.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Map the stoichiometric weight loss associated with decarboxylation and desulfonation.

  • Baseline Subtraction: Run an empty alumina ( Al2​O3​ ) crucible from 25°C to 600°C to establish a buoyancy-corrected baseline.

  • Sample Loading: Weigh 10.0 ± 0.5 mg of SHSP into the alumina crucible. Causality: Alumina is chemically inert to the highly corrosive sulfur dioxide ( SO2​ ) and carbon dioxide ( CO2​ ) gases evolved during surfactant cracking.

  • Atmosphere Control: Maintain a strict Nitrogen ( N2​ ) environment at 50 mL/min. Causality: Introducing oxygen would trigger exothermic combustion of the palmitate chain, obscuring the distinct endothermic cleavage of the headgroups.

  • Heating Ramp: Heat from 25°C to 600°C at a constant rate of 10°C/min. Causality: A 10°C/min rate provides the optimal balance between thermal resolution (separating decarboxylation from chain cracking) and minimizing thermal lag across the sample mass.

  • Data Extraction: Plot both the weight % curve and the first derivative (DTG) curve. The Tonset​ is calculated by the intersection of the pre-degradation baseline and the tangent of the maximum degradation slope on the weight % curve.

References

  • Fujiwara, M., Okano, T., Amano, H., Asano, H., & Ohbu, K. (1997). "Phase Diagram of α-Sulfonated Palmitic Acid Methyl Ester Sodium Salt−Water System". Langmuir, 13(13), 3345-3348.[Link]

  • ASTM International. (2020). "ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry". ASTM International.[Link]

  • ASTM International. (2018). "ASTM E794-06(2018): Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis". ASTM International.[Link]

Validation of Surface Activity Assays for Sodium Hydrogen Sulphonatopalmitate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium hydrogen sulphonatopalmitate (SHSP)—an α-sulfo fatty acid derivative closely related to alpha-sulfopalmitic acid salts[1]—is increasingly utilized in advanced pharmaceutical formulations, lipid nanoparticles, and micellar drug delivery systems. Featuring a 16-carbon hydrophobic tail and a highly polar, dual-charge sulfonate-carboxylate headgroup, SHSP offers superior surface activity and hard-water tolerance compared to traditional alkyl sulfates[2]. However, its propensity to form rigid Langmuir monolayers at the air-water interface necessitates specialized, self-validating analytical techniques[3]. This guide provides a mechanistic framework for validating the surface activity of SHSP against industry standards.

Comparative Analysis: SHSP vs. Industry Standards

When selecting surfactants for drug formulation, thermodynamic and kinetic surface properties dictate emulsion stability, droplet size, and bioavailability. SHSP exhibits a significantly lower Critical Micelle Concentration (CMC) than Sodium Dodecyl Sulfate (SDS), meaning it stabilizes interfaces at much lower concentrations, thereby reducing potential cellular toxicity. Furthermore, the steric hindrance and electrostatic repulsion provided by the α-sulfo group prevent precipitation in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺), a common failure point for SDS[2].

Table 1: Comparative Surface Activity Metrics (Aqueous Solutions at 25°C)

SurfactantCMC (mM)Min. Surface Tension (mN/m)Hard Water ToleranceKrafft Temperature (°C)Primary Application
SHSP ~1.2 - 1.5~32.0Excellent~35Drug delivery, Micellar formulations
SDS 8.239.5Poor16Protein denaturation, Lysis
SLES ~1.030.0Good< 0Topical formulations, Foaming

Data synthesized from benchmark surfactant analyses and patent literature[2].

Validation of Surface Activity Assays

To ensure reproducibility in SHSP characterization, laboratories must abandon outdated techniques. The classical Du Noüy ring method is prone to severe errors with SHSP because the physical withdrawal of the ring disrupts the rigid Langmuir film formed by the C16 chains, leading to artificial surface tension readings[3].

Protocol 1: Equilibrium CMC Determination via Modified Wilhelmy Plate

Causality & Self-Validation: The modified Wilhelmy plate method (stationary plate) is chosen over the classical max-pull method to eliminate contact angle hysteresis and film disruption[3]. This protocol is inherently self-validating: the presence of a "dip" (minimum) in the surface tension curve just before the CMC plateau strictly indicates the presence of surface-active impurities (e.g., unreacted palmitic acid or alcohols), acting as an internal quality control check for the surfactant batch[4].

  • Step 1: System Calibration and Blank Validation

    • Action: Clean the platinum-iridium plate by rinsing with acetone, ultra-pure water, and flaming it until red hot. Measure the surface tension of ultra-pure water at 25.0 ± 0.1°C.

    • Causality: Ensures the complete removal of organic residues. The system is validated for testing only if the water reads exactly 71.9 - 72.8 mN/m (depending on exact temperature and atmospheric pressure).

  • Step 2: Logarithmic Serial Dilution

    • Action: Prepare a 10 mM stock of SHSP in an aqueous buffer. Perform serial dilutions on a logarithmic scale (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0 mM).

    • Causality: Surfactant adsorption follows a logarithmic relationship with concentration (Gibbs adsorption isotherm). Linear dilution wastes sample and provides poor resolution at the critical inflection point.

  • Step 3: Stationary Measurement

    • Action: Immerse the plate exactly to the zero-buoyancy line. Do not withdraw or oscillate the plate. Allow 15-20 minutes per concentration for equilibrium.

    • Causality: SHSP possesses a bulky C16 chain; its diffusion and molecular packing at the air-water interface are sterically hindered and take significantly longer to reach thermodynamic equilibrium than shorter-chain surfactants.

  • Step 4: Data Derivation and Purity Validation

    • Action: Plot Surface Tension (γ) vs. log[Concentration]. Calculate the intersection of the descending linear slope and the horizontal post-CMC line.

    • Causality: The intersection mathematically defines the CMC. Self-Validation Check: If the post-CMC slope is negative or exhibits a distinct minimum, the SHSP batch contains hydrophobic impurities and must be recrystallized before use in pharmaceutical applications[4].

Protocol 2: Dynamic Surface Tension via Maximum Bubble Pressure

Causality & Self-Validation: In pharmaceutical spray drying, aerosolization, or microfluidic droplet generation, interfaces are created in milliseconds. Equilibrium CMC is irrelevant in these regimes. The Maximum Bubble Pressure method measures surface tension as a function of surface age (10 ms to 100 s), capturing the kinetic adsorption profile of the surfactant[5].

  • Step 1: Capillary Calibration and Baseline

    • Action: Submerge a hydrophobized glass capillary (radius ~0.1 mm) into the SHSP solution. Calibrate with ultra-pure water across all bubble generation rates.

    • Causality: Hydrophobization prevents the internal wetting of the capillary by the surfactant. If the capillary wets internally, the effective bubble radius changes, invalidating the Young-Laplace equation and corrupting the kinetic data.

  • Step 2: Kinetic Sweeping (10 ms to 50,000 ms)

    • Action: Vary the gas flow rate to generate bubble lifetimes spanning from 10 milliseconds to 50 seconds. Record the maximum pressure drop for each bubble.

    • Causality: Fast bubbling (10 ms) captures the diffusion-controlled adsorption kinetics of the bulky C16 chain, critical for high-shear processes. Slow bubbling approaches equilibrium, capturing the slow molecular reorientation at the interface.

  • Step 3: Meso-Equilibrium Cross-Validation

    • Action: Compare the surface tension recorded at the 50-second surface age (bubble tensiometer) with the static equilibrium value obtained from the Wilhelmy plate.

    • Causality: This acts as the self-validating bridge between the two assays. A discrepancy of >2 mN/m indicates either an incorrect capillary radius calibration in the dynamic assay or solvent evaporation during the static assay.

Mechanistic Workflow

The following diagram illustrates the interconnected, self-validating logic required to accurately profile SHSP without falling victim to Langmuir film artifacts or impurity false-positives.

G Start SHSP Formulation (C16 α-Sulfo Fatty Acid) Prep Logarithmic Serial Dilution (0.01 mM to 10 mM) Start->Prep Assay1 Modified Wilhelmy Plate (Stationary Equilibrium) Prep->Assay1 Thermodynamic Assessment Assay2 Maximum Bubble Pressure (Dynamic Surface Age) Prep->Assay2 Kinetic Assessment Data1 Static Surface Tension (γ) vs. log[C] Assay1->Data1 Data2 Dynamic Surface Tension (γ) vs. Surface Age (ms) Assay2->Data2 Validate1 Purity Validation (Absence of γ Minimum) Data1->Validate1 Validate2 Meso-Equilibrium Match (Δγ < 2 mN/m at 50s) Data1->Validate2 Data2->Validate2

Figure 1: Self-validating workflow for equilibrium and kinetic surface activity characterization.

Conclusion & Best Practices

Validating the surface activity of sodium hydrogen sulphonatopalmitate requires an understanding of its unique molecular architecture. Its long C16 tail and complex headgroup create highly stable, rigid interfaces that easily confound traditional dynamic ring methods[3]. By pairing a stationary Modified Wilhelmy Plate assay with a Maximum Bubble Pressure kinetic sweep, researchers can build a self-validating data matrix. This ensures that the measured CMC and surface tension values reflect the true thermodynamic properties of the surfactant, free from the artifacts of film disruption or hydrophobic impurities[4].

References

[3] Title: How to measure surface tension and CMC (Critical Micelle Concentration) Source: surface-tension.org URL:

[5] Title: CHAPTER 8: Green Surfactants, Wetting Agents, Dispersants, and Defoamers Source: RSC Books (rsc.org) URL:

[4] Title: Determination of CMCs Source: TEGEWA (tegewa.de) URL:

[2] Title: KR101980398B1 / EP2751240B1 - Cleaning formulations with improved surfactant solubility and methods of production and use thereof Source: Google Patents URL:

[1] Title: Critical micelle concentrations of aqueous surfactant systems Source: NIST Technical Series Publications URL:

Sources

A Comparative Guide to the In Vitro Toxicity of Sodium Hydrogen Sulphonatopalmitate in Cell Cultures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug development and biomedical research, the selection of excipients and surfactants is a critical step that can significantly impact the efficacy and safety of a formulation. Sodium hydrogen sulphonatopalmitate, a member of the sulphonated fatty acid ester class of anionic surfactants, presents a potential alternative to commonly used surfactants. However, a thorough understanding of its cytotoxic profile is paramount before its widespread adoption. This guide provides a comprehensive framework for the comparative toxicological assessment of sodium hydrogen sulphonatopalmitate in vitro, offering researchers a scientifically grounded approach to evaluating its potential in cell culture applications. We will delve into the mechanistic considerations of surfactant toxicity, propose a robust experimental design for comparative analysis, and discuss the interpretation of potential outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the use of this and other surfactants in their work.

Understanding Surfactant Cytotoxicity: A Mechanistic Overview

Surfactants, by their amphipathic nature, interact with biological membranes, a property that underlies both their utility and their potential for cytotoxicity. The primary mechanism of surfactant-induced cell toxicity involves the disruption of the cell membrane's integrity.[1][2] Anionic surfactants, such as sodium hydrogen sulphonatopalmitate, can intercalate into the lipid bilayer, leading to increased membrane fluidity, pore formation, and eventual lysis at sufficient concentrations.[2]

The cytotoxicity of a surfactant is influenced by several factors, including its chemical structure, concentration, and the specific cell type being exposed. Key structural determinants of toxicity include the length of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup.[1] Generally, for anionic surfactants, toxicity tends to increase with the length of the alkyl chain.[1] The concentration at which a surfactant begins to form micelles, known as the critical micelle concentration (CMC), is also a crucial parameter. Toxicity is often observed at concentrations around the CMC, where the surfactant monomers can readily interact with and disrupt cell membranes.[3]

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the cytotoxicity of sodium hydrogen sulphonatopalmitate, it is essential to compare it against well-characterized surfactants. This guide proposes a comparison with two key benchmarks:

  • Sodium Lauryl Sulfate (SLS): A widely studied anionic surfactant known for its high cytotoxicity.[2][4] SLS serves as a high-toxicity control, providing a reference point for a surfactant with a known potent membrane-disrupting capacity.

  • Sodium Cocoyl Isethionate: A milder, amino acid-based anionic surfactant.[5][6] This compound represents a gentler alternative and provides a low-toxicity benchmark, reflecting the trend towards less irritating surfactants in various applications.

This comparative approach will allow for a nuanced assessment of sodium hydrogen sulphonatopalmitate's position on the cytotoxicity spectrum.

Experimental Design: A Step-by-Step Protocol for Comparative Cytotoxicity Assessment

The following protocol outlines a detailed methodology for assessing the comparative cytotoxicity of sodium hydrogen sulphonatopalmitate using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials and Cell Culture
  • Cell Line: Human dermal fibroblasts (HDF) are recommended due to their relevance in dermatological and cosmetic applications. Alternatively, a well-characterized cell line such as Balb/c 3T3 mouse fibroblasts can be used, as recommended by OECD guidelines for in vitro cytotoxicity testing.[7]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Test Compounds: Sodium hydrogen sulphonatopalmitate, Sodium Lauryl Sulfate (SLS), and Sodium Cocoyl Isethionate.

  • Reagents: MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS).

Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Culture HDF cells to ~80% confluency B 2. Trypsinize and count cells A->B C 3. Seed cells in 96-well plates (e.g., 1x10^4 cells/well) B->C D 4. Incubate for 24h to allow attachment C->D E 5. Prepare serial dilutions of test surfactants D->E F 6. Replace culture medium with surfactant-containing medium E->F H 8. Incubate for a defined period (e.g., 24h) F->H G 7. Include untreated and vehicle controls G->F I 9. Add MTT solution to each well H->I J 10. Incubate for 2-4h to allow formazan formation I->J K 11. Solubilize formazan crystals with DMSO J->K L 12. Measure absorbance at 570 nm K->L M 13. Calculate % cell viability L->M N 14. Determine IC50 values M->N

Caption: Experimental workflow for comparative cytotoxicity testing.

Detailed Protocol
  • Cell Seeding:

    • Culture human dermal fibroblasts in T-75 flasks until they reach approximately 80% confluency.

    • Wash the cells with PBS, detach them using trypsin-EDTA, and neutralize with complete culture medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[4]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Preparation of Test Solutions and Treatment:

    • Prepare stock solutions of sodium hydrogen sulphonatopalmitate, SLS, and sodium cocoyl isethionate in the culture medium.

    • Perform serial dilutions to obtain a range of concentrations for each surfactant. A broad range (e.g., from 0.1 µg/mL to 1000 µg/mL) is recommended for initial screening.

    • After the 24-hour incubation period, carefully aspirate the medium from the wells.

    • Add 100 µL of the various concentrations of the test surfactant solutions to the respective wells. Include wells with culture medium only as a negative control and wells with the highest concentration of the solvent used (if any) as a vehicle control.

  • MTT Assay and Data Collection:

    • Incubate the treated plates for 24 hours.

    • Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.

    • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the surfactant concentration.

    • Determine the IC50 value, which is the concentration of the surfactant that causes a 50% reduction in cell viability, for each test compound.

Interpreting the Data: A Comparative Analysis

The IC50 values obtained from the MTT assay will provide a quantitative measure of the cytotoxicity of each surfactant.

SurfactantPredicted IC50 Range (µg/mL)Predicted Cytotoxicity Level
Sodium Lauryl Sulfate (SLS)10 - 100High
Sodium Hydrogen SulphonatopalmitateTo be determinedTo be determined
Sodium Cocoyl Isethionate> 500Low

Table 1: Predicted IC50 ranges and cytotoxicity levels for the test surfactants.

A lower IC50 value indicates higher cytotoxicity. By comparing the IC50 value of sodium hydrogen sulphonatopalmitate to that of SLS and sodium cocoyl isethionate, a clear picture of its relative toxicity will emerge.

  • If the IC50 of sodium hydrogen sulphonatopalmitate is similar to that of SLS: This would suggest a high cytotoxic potential, and its use in applications requiring direct cell contact should be approached with caution.

  • If the IC50 is significantly higher than SLS but lower than sodium cocoyl isethionate: This would place it in an intermediate toxicity range.

  • If the IC50 is comparable to or higher than that of sodium cocoyl isethionate: This would indicate a favorable low-toxicity profile, making it a promising candidate for sensitive applications.

Conclusion and Future Directions

This guide provides a robust framework for the in vitro comparative toxicity assessment of sodium hydrogen sulphonatopalmitate. By employing standardized cytotoxicity assays and comparing against well-defined benchmarks, researchers can obtain reliable and reproducible data to inform the potential applications of this surfactant. While in vitro assays are powerful screening tools, it is important to note that they do not fully replicate the complex physiological environment of a whole organism.[7] Therefore, promising results from these in vitro studies should be followed by further investigations, including more complex 3D cell culture models and, where necessary, in vivo studies, to fully characterize the toxicological profile of sodium hydrogen sulphonatopalmitate. The adoption of such a rigorous, data-driven approach is essential for ensuring the safety and efficacy of novel excipients in the field of drug development and beyond.

References

  • Bianchi, V., & Fortunati, E. (1990). Cellular effects of an anionic surfactant detected in V79 fibroblasts by different cytotoxicity tests. Toxicology in Vitro, 4(1), 9-16. [Link]

  • Ghanta, P., Bhatnagar, U., Pasumarthi, S., & Chiliveri, S. K. (2019). Cytotoxic Evaluation Using Murine Fibroblasts (L-929) Three Dimensional Cell Culture Technique. Science Alert. [Link]

  • Hodges, G., Roberts, D. W., Marshall, S. J., & Dearden, J. C. (2006). Defining the toxic mode of action of ester sulphonates using the joint toxicity of mixtures. Chemosphere, 64(1), 17-25. [Link]

  • Kalebic, D., Binnemans, K., de Witte, P. A. M., & Dehaen, W. (2023). Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids. RSC Advances, 13(40), 28205-28214. [Link]

  • Lee, M. J., et al. (2014). In Vitro Cytotoxic Effect of Glyphosate Mixture Containing Surfactants. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 603-608. [Link]

  • Mattek. (n.d.). SKIN IRRITATION POTENTIAL OF SURFACTANT MIXTURES: USING RELEVANT DOSES IN IN VITRO SYSTEMS. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • Vlachy, N., et al. (2009). Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells. Colloids and Surfaces B: Biointerfaces, 71(1), 109-114. [Link]

  • Zautra, J. D., et al. (2011). In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception. PLoS ONE, 6(4), e19850. [Link]

Sources

Benchmarking Sodium Hydrogen Sulphonatopalmitate Against Commercial Anionic Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and chemical industries pivot toward sustainable, high-performance oleochemicals, α-sulfo fatty acid derivatives are increasingly replacing traditional petrochemical surfactants. Sodium hydrogen sulphonatopalmitate (the mono-sodium salt of α-sulfopalmitic acid) is a C16 bio-based anionic surfactant with a unique dual-hydrophilic headgroup.

In this guide, we will objectively benchmark its physicochemical properties against industry-standard anionic surfactants: Sodium Dodecyl Sulfate (SDS) , Sodium Laureth Sulfate (SLES) , and Linear Alkylbenzene Sulfonate (LAS) . By examining micellization thermodynamics, surface tension reduction, and hard water tolerance, this guide provides formulation scientists with the empirical data needed to optimize drug delivery vehicles, heavy-duty detergents, and emulsion systems.

Mechanistic Overview: Structure-Function Causality

The performance of any surfactant is dictated by its molecular architecture. Commercial workhorses like SDS and LAS rely on a single terminal hydrophilic group (a sulfate and a benzene sulfonate, respectively). In contrast, sodium hydrogen sulphonatopalmitate features a dual hydrophilic headgroup —an α-sulfonate group and a carboxylic acid/carboxylate moiety—attached to a long C16 hydrocarbon chain.

The Causality of Superior Hard Water Tolerance: Traditional fatty acid soaps and simple sulfates rapidly precipitate in the presence of polyvalent cations (Ca²⁺, Mg²⁺), forming insoluble calcium soaps that deplete the active surfactant concentration. However, the bulky α-sulfo group in sulphonatopalmitate introduces significant steric hindrance and electrostatic repulsion. This structural barrier prevents the tight crystalline packing required for calcium precipitation. Consequently, the surfactant maintains its micellar integrity and interfacial activity even in highly concentrated hard water, allowing formulators to drastically reduce or eliminate chelating builders[3].

Furthermore, the extended C16 hydrophobic tail drives the Critical Micelle Concentration (CMC) down by nearly an order of magnitude compared to the C12 chain of SDS, enabling highly efficient surface activity at much lower dosing concentrations [4].

Comparative Performance Data

The following table synthesizes the quantitative benchmarking data across the four anionic surfactants. Data reflects standard aqueous conditions at 298.15 K (25°C).

Property / MetricSodium Hydrogen Sulphonatopalmitate (C16)Sodium Dodecyl Sulfate (SDS)Sodium Laureth Sulfate (SLES, 2EO)Linear Alkylbenzene Sulfonate (LAS)
Critical Micelle Concentration (CMC) 0.5 – 1.2 mM8.2 mM1.0 – 2.0 mM1.5 – 2.5 mM
Min. Surface Tension at CMC (γ_cmc) 32.0 – 35.0 mN/m39.0 – 39.5 mN/m~30.0 mN/m34.0 – 35.0 mN/m
Hard Water Tolerance (Ca²⁺ Stability) Excellent (>2.5 g Ca-soap dispersed/g)Poor (Precipitates readily)GoodModerate (0.34 g Ca-soap dispersed/g)
Feedstock Origin Renewable (Palm/Vegetable Oils)Petrochemical / PalmPetrochemical / PalmPetrochemical (Benzene/Paraffins)
Primary Application Hard-water formulations, Green chemistryLab standards, Lysis buffersPersonal care, CosmeticsHeavy-duty laundry detergents

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the benchmarking data must be derived from rigorous, reproducible methodologies. Below are the step-by-step protocols used to evaluate these surfactants.

Protocol 1: CMC and Surface Tension Determination (Wilhelmy Plate)

This protocol measures the thermodynamic point of micellization by tracking surface tension reduction [1].

  • System Validation: Calibrate the automated tensiometer using ultra-pure Milli-Q water. The system is validated only if it yields a surface tension of 72.8 ± 0.2 mN/m at 20°C. Any deviation indicates organic contamination of the platinum plate, requiring immediate flame-cleaning.

  • Sample Preparation: Prepare a 50 mM stock solution of the surfactant in ultra-pure water.

  • Serial Dilution: Use an automated titrator to inject specific volumes of the stock into a thermostated measurement vessel (298.15 K) containing 50 mL of pure water, creating a concentration gradient from 0.01 mM to 20 mM.

  • Equilibration & Measurement: Allow 3 minutes of equilibration post-injection. The platinum plate is lowered to the air-water interface to record the force.

  • Data Extraction: Plot surface tension (γ) versus the logarithm of surfactant concentration (log C). The CMC is identified as the sharp inflection point where the curve plateaus [2].

Protocol 2: Hard Water Tolerance via Turbidimetry

This assay quantifies the surfactant's resistance to polyvalent cation precipitation.

  • System Validation: Prepare a control blank of 1.0 wt% surfactant in deionized water. The blank must maintain >98% optical transmittance at 400 nm. A premature drop in the blank invalidates the solvent, indicating pre-existing polyvalent ion contamination.

  • Solution Preparation: Prepare 100 mL of 1.0 wt% surfactant solutions for each benchmarked compound.

  • Titration: Continuously stir the solutions at 25°C while titrating with a 0.1 M CaCl₂ solution at a rate of 0.5 mL/min.

  • Spectrophotometric Monitoring: Continuously measure the transmittance of the solution at 400 nm using a UV-Vis spectrophotometer equipped with a flow cell.

  • Endpoint Determination: The tolerance limit is defined as the milligrams of Ca²⁺ per gram of surfactant added before the transmittance drops below 90% (the onset of calcium soap precipitation).

Protocol 3: Ultimate Aerobic Biodegradability (OECD 301B)

Evaluates the ecological footprint of the surfactants via CO₂ evolution.

  • System Validation: A reference substance (e.g., sodium acetate) must reach >60% degradation within 14 days. Failure to achieve this invalidates the viability of the activated sludge microbial inoculum.

  • Inoculation: Introduce the surfactant (10-20 mg TOC/L) as the sole carbon source into a mineral medium inoculated with mixed microbial populations from a wastewater treatment plant.

  • Aeration & Trapping: Aerate the closed flasks with CO₂-free air in the dark at 22°C for 28 days. Trap the evolved CO₂ in barium hydroxide (Ba(OH)₂) absorbers.

  • Titration: Titrate the residual Ba(OH)₂ with standardized HCl to quantify the produced CO₂ and calculate the percentage of theoretical maximum degradation.

Mechanistic & Workflow Visualizations

The following diagrams map the thermodynamic pathways of the surfactant and the comparative experimental logic.

G A Sodium Hydrogen Sulphonatopalmitate (C16) B Aqueous Solution (Below CMC) A->B Dissolution C Air-Water Interface Adsorption B->C Surface Tension Reduction D Micellization (Above CMC ~0.5-1.0 mM) B->D Self-Assembly E Hard Water (Ca2+/Mg2+) Interaction D->E Exposure to Polyvalent Ions F Steric Hindrance by α-Sulfo Group E->F Structural Response G Prevention of Calcium Precipitation F->G High Calcium Tolerance

Figure 1: Mechanistic pathway of sodium hydrogen sulphonatopalmitate micellization and calcium tolerance.

Workflow Start Surfactant Benchmarking Workflow Prep Sample Preparation (Serial Dilutions) Start->Prep Test1 Tensiometry (Wilhelmy Plate) Prep->Test1 Test2 Turbidimetry (Calcium Tolerance) Prep->Test2 Test3 OECD 301B (Biodegradability) Prep->Test3 Data1 Determine CMC & Min. Surface Tension Test1->Data1 Data2 Quantify Calcium Soap Dispersion Index Test2->Data2 Data3 Measure % CO2 Evolution (28 days) Test3->Data3 Compare Comparative Analysis vs. SDS, SLES, LAS Data1->Compare Data2->Compare Data3->Compare

Figure 2: Multi-assay experimental workflow for objective surfactant benchmarking.

Strategic Recommendations

For drug development professionals and formulation scientists, the selection of an anionic surfactant must balance efficacy, stability, and environmental impact:

  • Choose Sodium Hydrogen Sulphonatopalmitate when formulating products exposed to high mineral content (hard water) or when a lower CMC is required to minimize the total surfactant load in the final formulation. Its bio-based origin also makes it ideal for green chemistry initiatives.

  • Choose SDS strictly for controlled laboratory environments (e.g., protein denaturation, lysis buffers) where water hardness is artificially eliminated via deionization.

  • Choose SLES when high foaming and skin compatibility are the primary drivers, such as in topical washes or cosmetic emulsions.

  • Choose LAS for cost-sensitive, heavy-duty industrial applications where petrochemical sourcing is acceptable, though it will require the addition of zeolites or chelating builders to manage water hardness.

References

  • Yadav, C. K. (2023). Determination of Critical Micelle Concentration of Sodium Dodecyl Sulfate in Distilled Water at 298.15K by Surface Tension Measurements. Cognition, 5(1), 11–16. URL:[Link]

  • Zhu, B., Liu, Y., Wang, P., Liu, R., & Jiang, Y. (2023). Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution. Processes, 11(6), 1708. URL:[Link]

  • Lim, Y. S., Baharudin, N. B., & Ung, Y. W. (2019). Methyl Ester Sulfonate: A High‐Performance Surfactant Capable of Reducing Builders Dosage in Detergents. Journal of Surfactants and Detergents, 22(3), 549-558. URL:[Link]

  • Soy, R. C., Kipkemboi, P. K., & Rop, K. (2020). Synthesis, Characterization, and Evaluation of Solution Properties of Sesame Fatty Methyl Ester Sulfonate Surfactant. ACS Omega, 5(44), 28643-28655. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Sulphonated Fatty Acid Salts in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of sulphonated fatty acid salts, with a focus on a compound tentatively identified as "sodium hydrogen sulphonatopalmitate." While this specific name does not correspond to a readily available chemical entity in major databases, its nomenclature suggests a structure belonging to the family of sulfonated fatty acids. This guide, therefore, addresses the disposal of this class of compounds, emphasizing the principles of chemical safety and environmental stewardship.

I. Understanding the Compound: Hazard Identification and Characterization

The name "sodium hydrogen sulphonatopalmitate" implies a molecule derived from palmitic acid, a common 16-carbon saturated fatty acid, which has undergone a sulfonation reaction. The resulting anionic surfactant would possess both a hydrophobic hydrocarbon tail and a hydrophilic sulfonate head group.

Expected Properties and Hazards:

  • Physical State: Likely a solid powder or a viscous liquid.

  • Solubility: Expected to be soluble in water.

  • Hazards: Based on analogous compounds like sodium palmitate and other sulfonated surfactants, the primary hazards are likely to be:

    • Eye Irritation: May cause serious eye irritation.[1][2]

    • Skin Irritation: Prolonged or repeated contact may cause skin irritation or dermatitis.[3]

    • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

It is crucial to consult the Safety Data Sheet (SDS) for the specific compound being used. If an SDS is not available, a risk assessment should be conducted based on the properties of similar known chemicals.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection A lab coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area. A dust mask may be necessary for powders.To minimize inhalation of dust or aerosols.
III. Spill Management: Immediate Actions

In the event of a spill, prompt and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: For liquid spills, use absorbent materials to contain the spread. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with soap and water.

  • Dispose of Spill Debris: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.

IV. Step-by-Step Disposal Protocol

The guiding principle for the disposal of sulphonated fatty acid salts is to prevent their release into the environment. Sewer disposal is generally not recommended without prior neutralization and approval from your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed container compatible with the chemical.

  • Liquid Waste (Solutions): Collect aqueous solutions in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name and the solvent.

  • Contaminated Labware: Dispose of items such as pipette tips, weighing boats, and gloves that have come into direct contact with the chemical in a designated solid chemical waste container.

Step 2: Neutralization (if permissible by your institution)

For aqueous solutions of acidic sulfonated compounds, neutralization may be an appropriate pre-treatment step.

  • Procedure: While stirring, slowly add a dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to the acidic waste solution.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Target pH: The target pH for neutralization is typically between 6.0 and 8.0.

  • Caution: Neutralization reactions can be exothermic. Proceed slowly and with caution.

Step 3: Waste Storage

Store the sealed and labeled waste container in a designated chemical waste storage area. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.

Step 4: Professional Disposal

Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste. Provide them with the full chemical name and any available safety information.

V. Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of sulphonated fatty acid salts.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal Start Start: Identify Waste (Sodium Hydrogen Sulphonatopalmitate) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Assess Waste Form PPE->Assess Solid Solid Waste Assess->Solid Solid Liquid Liquid Waste (Aqueous Solution) Assess->Liquid Liquid CollectSolid Collect in Labeled, Sealed Container Solid->CollectSolid CheckNeutralization Institutional Protocol: Neutralization Permitted? Liquid->CheckNeutralization StoreSolid Store in Designated Waste Area CollectSolid->StoreSolid ContactEHS Contact EHS or Licensed Waste Disposal Contractor StoreSolid->ContactEHS Neutralize Neutralize to pH 6-8 with Dilute Base CheckNeutralization->Neutralize Yes CollectLiquid Collect in Labeled, Leak-proof Container CheckNeutralization->CollectLiquid No Neutralize->CollectLiquid StoreLiquid Store in Designated Waste Area CollectLiquid->StoreLiquid StoreLiquid->ContactEHS End End: Compliant Disposal ContactEHS->End

Caption: Disposal workflow for sulphonated fatty acid salts.

VI. Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is a cornerstone of responsible laboratory practice. By following these guidelines, researchers can ensure the safe handling and disposal of sulphonated fatty acid salts, protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet.

References

  • ChemicalBook. (2026, January 17). Sodium Palmitate - Safety Data Sheet.
  • Cambridge Isotope Laboratories, Inc. (2022, August 26). SODIUM PALMITATE (1-13C, 99%) - Safety Data Sheet.
  • Chemwatch. (n.d.). Sodium palmitate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.